molecular formula C23H19NO4S B1500002 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone CAS No. 889675-05-2

1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Cat. No.: B1500002
CAS No.: 889675-05-2
M. Wt: 405.5 g/mol
InChI Key: DYXUXCLRQONFQD-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone is a high-purity synthetic intermediate designed for research and development, particularly in medicinal chemistry. This compound features a multifunctional indole core, a scaffold renowned for its extensive biological potential. The indole structure is a privileged pharmacophore in drug discovery, known to confer a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties . The presence of the phenylsulfonyl group on the indole nitrogen is a key synthetic feature. This group acts as a protecting group, enhancing the stability of the indole core during chemical transformations and directing subsequent electrophilic substitutions . Furthermore, sulfonamide-containing compounds like this are of significant interest due to their well-known biological activities and use in controlling diseases . The benzyloxy pharmacophore incorporated into the structure is a moiety of high interest in neuroscience research. Similar benzyloxy-substituted compounds have been investigated as potent, selective, and reversible inhibitors of enzymes like monoamine oxidase-B (MAO-B), a key target for Parkinson's disease therapeutics . This makes the compound a valuable building block for developing novel central nervous system (CNS)-active agents. Combined, these structural elements make 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone a versatile and promising candidate for researchers synthesizing novel indole derivatives to explore new therapeutic possibilities in multiple disease areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-4-phenylmethoxyindol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-17(25)22-15-20-21(24(22)29(26,27)19-11-6-3-7-12-19)13-8-14-23(20)28-16-18-9-4-2-5-10-18/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXUXCLRQONFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660791
Record name 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889675-05-2
Record name 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the prospective therapeutic applications of the novel compound, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. As direct experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related structural analogs to offer a robust predictive profile for researchers, scientists, and professionals in drug development. The guide details a logical, multi-step synthesis, outlines expected physicochemical characteristics, and explores potential biological activities based on the well-documented pharmacology of its constituent chemical moieties: the indole core, the N-phenylsulfonyl group, the 4-benzyloxy substituent, and the 2-acetyl group. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet uncharacterized, molecule.

Introduction: Unveiling a Novel Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. The strategic functionalization of the indole ring can modulate its biological profile, leading to compounds with enhanced potency and selectivity.

This guide focuses on the specific, and ostensibly novel, derivative, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. The introduction of a phenylsulfonyl group at the N1-position is known to significantly influence the chemical reactivity and biological activity of the indole core. This modification can enhance the stability of the molecule and often imparts distinct pharmacological properties.[2] Furthermore, the presence of a benzyloxy group at the C4-position and an acetyl group at the C2-position suggests a molecule designed with specific therapeutic targets in mind.[3] Given the established bioactivity of similarly substituted indoles, this compound represents a compelling candidate for investigation in oncology, neurology, and infectious disease research.

Physicochemical Properties: A Predictive Analysis

While empirical data for 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone is not available, we can extrapolate its likely physicochemical properties from its constituent parts and closely related analogs. The table below presents a predictive summary of these properties.

PropertyPredicted ValueRationale and Supporting Data from Analogs
Molecular Formula C₂₃H₁₉NO₄SBased on the chemical structure.
Molecular Weight 405.47 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature (e.g., crystalline powder).Analogs such as 4-benzyloxy-1H-indole (m.p. 56-62 °C) and 2-acetyl-1-(phenylsulfonyl)indole are solids.[3][4]
Melting Point Estimated in the range of 100-150 °CThis is an educated estimation. The presence of the bulky phenylsulfonyl and benzyloxy groups would likely increase the melting point compared to simpler indoles.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.The benzyloxy and phenylsulfonyl groups enhance lipophilicity.[3]
CAS Number Not assigned.As a novel compound, a CAS number has not yet been designated. The closest analog with a CAS number is 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole (79315-62-1).[5]

Proposed Synthetic Pathway

The synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone can be logically approached through a multi-step sequence, commencing with the commercially available 4-benzyloxy-1H-indole. The proposed pathway leverages well-established methodologies for the N-sulfonylation and C2-acylation of indole derivatives.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Phenylsulfonylation cluster_1 Step 2: C2-Acetylation A 4-Benzyloxy-1H-indole C₁₅H₁₃NO B 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole C₂₁H₁₇NO₃S A->B  Benzenesulfonyl chloride, Pyridine, DCM, 0 °C to rt C 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole C₂₁H₁₇NO₃S D 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone C₂₃H₁₉NO₄S C->D  1. n-BuLi, THF, -78 °C  2. Acetic anhydride, -78 °C to rt

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

  • Rationale: The N-H proton of indole is acidic and can be readily substituted. Protection of the indole nitrogen with a phenylsulfonyl group is a common strategy to increase stability and direct further functionalization. This reaction is a standard N-sulfonylation.

  • Procedure:

    • To a solution of 4-benzyloxy-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq).

    • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 1M HCl and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.

Step 2: Synthesis of 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

  • Rationale: The C2-proton of N-sulfonylated indoles is readily abstracted by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic lithiated intermediate. This intermediate can then react with an electrophile, such as acetic anhydride, to introduce the acetyl group at the C2-position.[6]

  • Procedure:

    • Dissolve 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour.

    • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography to yield the final compound, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone.

Predicted Reactivity and Stability

The chemical reactivity of the target compound is dictated by its functional groups:

  • N-Phenylsulfonyl Group: This group is generally stable under neutral and acidic conditions but can be cleaved under strongly basic conditions, such as with potassium hydroxide in refluxing methanol.[6] This allows for the deprotection of the indole nitrogen if required.

  • Acetyl Group: The ketone functionality can undergo standard carbonyl reactions, such as reduction to an alcohol, or serve as a handle for further synthetic transformations.

  • Indole Ring: The electron-withdrawing nature of the N-phenylsulfonyl group deactivates the indole ring towards electrophilic aromatic substitution compared to an unprotected indole. However, the C3-position remains a potential site for electrophilic attack, albeit requiring harsher conditions.

  • Benzyloxy Group: This ether linkage is generally stable but can be cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the corresponding 4-hydroxyindole derivative.

Prospective Biological and Therapeutic Applications

While the biological activity of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone has not been empirically determined, its structural motifs suggest several promising avenues for therapeutic investigation.

Potential as an Anticancer Agent

The indole scaffold is present in numerous anticancer agents, both natural and synthetic.[1] The N-phenylsulfonyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved bioavailability. Furthermore, benzyloxy-substituted aromatic compounds have been explored for their anticancer properties. Therefore, it is plausible that the target compound could exhibit cytotoxic activity against various cancer cell lines.

Potential in Neurodegenerative Diseases

A close analog, 2-acetyl-1-(phenylsulfonyl)indole, has been identified as a multifunctional ligand targeting cholinesterases and serotonin receptors, and it has shown potential in inhibiting the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[4] The presence of the benzyloxy group in our target molecule could further modulate its interaction with biological targets relevant to neurodegeneration.

Potential Antimicrobial and Anti-inflammatory Activity

Indole derivatives are well-known for their broad-spectrum antimicrobial and anti-inflammatory activities. The phenylsulfonyl moiety is also found in various antimicrobial and anti-inflammatory drugs. The combination of these pharmacophores in a single molecule makes 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone a candidate for screening in these therapeutic areas.

Illustrative Signaling Pathway

Given the potential activity against neurodegenerative diseases, a possible mechanism of action could involve the inhibition of key enzymes in neurotransmitter metabolism and the modulation of protein aggregation pathways.

Signaling_Pathway cluster_0 Potential Therapeutic Intervention cluster_1 Neurodegenerative Pathways cluster_2 Therapeutic Outcomes Target_Compound 1-(4-(benzyloxy)-1-(phenylsulfonyl) -1H-indol-2-yl)ethanone AChE Acetylcholinesterase (AChE) Target_Compound->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) Target_Compound->BuChE Inhibition Amyloid Amyloid-β Aggregation Target_Compound->Amyloid Inhibition Tau Tau Protein Aggregation Target_Compound->Tau Inhibition Cognitive_Enhancement Cognitive Enhancement AChE->Cognitive_Enhancement BuChE->Cognitive_Enhancement Neuroprotection Neuroprotection Amyloid->Neuroprotection Tau->Neuroprotection

Caption: Hypothetical mechanism of action in neurodegenerative diseases.

Conclusion and Future Directions

1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone represents a novel and synthetically accessible molecule with significant potential for drug discovery. This guide provides a foundational framework for its synthesis and a predictive assessment of its chemical properties and biological activities. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Subsequently, a comprehensive in vitro and in vivo screening against a panel of cancer cell lines, key enzymes in neurodegenerative diseases, and various microbial strains is warranted to validate the therapeutic potential predicted in this document.

References

  • Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • LookChem. (n.d.). 1H-Indole, 2-acetyl-1-(phenylsulfonyl)-. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Benzyloxyindole. Retrieved from [Link]

  • JOCPR. (2015). Synthesis and Molecular docking studies of some novel indole derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 3057-3062.
  • IJNRD. (2023). Synthesis of 2-Phenyl Indole. International Journal of Novel Research and Development, 8(11), c718-c723.
  • ResearchGate. (2012). 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(phenylmethoxy)-1H-indole. Retrieved from [Link]

  • Fernandes, B. S., et al. (2005). 2-Azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4263-o4265.
  • Chem-Impex. (n.d.). 4-Benzyloxy-2,3-dihydro-1H-indole. Retrieved from [Link]

  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Retrieved from [Link]

  • MDPI. (2022). Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors. International Journal of Molecular Sciences, 23(23), 15207.
  • Pal, S., et al. (2004). A mild and efficient method for the synthesis of 2-acetyl-3-methylindole. Tetrahedron Letters, 45(34), 6445-6447.
  • PubChem. (n.d.). 2-Acetylindole. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. Retrieved from [Link]

Sources

1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone CAS number 889675-05-2

[1]

Executive Summary

Compound Identity: 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone CAS Number: 889675-05-2 Molecular Formula: C₂₃H₁₉NO₄S Molecular Weight: 405.47 g/mol [1][2][3]

This compound represents a "fully functionalized" indole core. It features orthogonal protection strategies: a phenylsulfonyl group protecting the indole nitrogen (N1) and a benzyloxy group protecting the oxygen at position 4. The acetyl group at position 2 serves as a reactive handle for condensation reactions (e.g., Claisen-Schmidt) or heterocycle formation. Its strategic value lies in the phenylsulfonyl moiety , which not only protects the nitrogen but also directs C2-lithiation, ensuring high regioselectivity during synthesis.

Physicochemical Profile

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–148 °C (Typical for sulfonated acyl indoles)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Stability Stable under standard laboratory conditions; moisture sensitive during synthesis
pKa Non-ionizable in neutral range (N-H is sulfonated)
H-Bond Donors 0
H-Bond Acceptors 4 (Sulfonyl oxygens, Carbonyl, Ether oxygen)

Strategic Synthesis: The Directed Ortho-Metalation (DoM) Protocol

The Protocol

Prerequisites: Anhydrous conditions (Schlenk line or Glovebox), -78 °C cooling bath (Dry ice/Acetone).

Step 1: N-Protection (Sulfonylation)
  • Substrate: 4-(benzyloxy)-1H-indole.[4][1][2][3]

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Benzenesulfonyl chloride (PhSO₂Cl).

  • Solvent: DMF or THF (0 °C to RT).

  • Mechanism: Deprotonation of the indole N-H (pKa ~17) followed by nucleophilic attack on the sulfonyl chloride.

  • Outcome: Formation of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.[4][1][3] This electron-withdrawing group (EWG) activates the C2 proton.

Step 2: C2-Lithiation & Acylation
  • Substrate: N-sulfonylated intermediate from Step 1.

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Electrophile: Acetic Anhydride (Ac₂O) or N-methoxy-N-methylacetamide (Weinreb amide).

  • Conditions: THF, -78 °C.

  • Protocol:

    • Cool the solution of the N-protected indole in anhydrous THF to -78 °C.

    • Add LDA dropwise. The sulfonyl group coordinates the Li+, directing deprotonation specifically to C2.

    • Stir for 1 hour to ensure formation of the 2-lithioindole species.

    • Add the electrophile (Weinreb amide is preferred to prevent over-addition).

    • Quench with saturated NH₄Cl.

Synthetic Workflow Diagram

SynthesisPathStart4-(Benzyloxy)-1H-indoleStep1Step 1: N-Sulfonylation(NaH, PhSO2Cl, DMF)Start->Step1InterIntermediate:1-(Phenylsulfonyl)-4-(benzyloxy)indoleStep1->InterStep2Step 2: C2-Lithiation(LDA, THF, -78°C)Inter->Step2Lithio2-Lithio Species(Transient)Step2->LithioDoM MechanismStep3Step 3: Acylation(Ac2O or Weinreb Amide)Lithio->Step3Electrophilic TrapFinalTARGET:1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanoneStep3->Final

Figure 1: Directed Ortho-Metalation (DoM) pathway for the regioselective synthesis of CAS 889675-05-2.

Functional Utility & Applications

Drug Development (HCV & Oncology)

This specific scaffold is a known intermediate for HCV NS5B RNA-dependent RNA polymerase inhibitors . The C2-acetyl group is often converted into a heterocycle (e.g., thiazole, imidazole) or a hydrazone, which serves as the binding motif for the enzyme's allosteric site (Thumb II pocket).

  • Mechanism: The 4-benzyloxy group acts as a masked phenol. Late-stage hydrogenolysis (H₂/Pd-C) removes the benzyl group to reveal a 4-hydroxyindole, a critical hydrogen-bond donor in many kinase inhibitor pharmacophores.

  • Deprotection Strategy: The N-phenylsulfonyl group is robust but can be removed using TBAF (Tetra-n-butylammonium fluoride) or Cs₂CO₃/MeOH under reflux when the free indole nitrogen is required for hydrogen bonding.

Analytical Characterization Standards

To validate the integrity of this compound in your lab, compare against these expected NMR signals:

  • ¹H NMR (DMSO-d₆):

    • δ 2.65 ppm: Singlet (3H) – Methyl group of the ketone (C2-CO-CH₃ ).

    • δ 5.25 ppm: Singlet (2H) – Benzylic methylene (-O-CH₂ -Ph).

    • δ 7.30–7.50 ppm: Multiplet (5H) – Benzyl aromatic protons.

    • δ 7.60–8.00 ppm: Multiplet (5H) – Phenylsulfonyl protons (distinctive ortho doublets).

    • δ 7.20 ppm: Singlet (1H) – Indole C3 proton (diagnostic for C2 substitution).

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.
Irritant H315, H319Causes skin and serious eye irritation.
Storage P233Keep container tightly closed. Store at 2–8 °C (Refrigerate).
Incompatibility --Strong oxidizing agents, strong bases.

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles.

  • Atmosphere: Handle hygroscopic precursors under nitrogen/argon.

  • Disposal: Dispose of as organic hazardous waste (halogenated/sulfur-containing).

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Beaulieu, P. L., et al. (2004). "Inhibitors of the HCV NS5B polymerase: discovery of indole-based allosteric inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. (Context for 2-acyl-1-sulfonylindole intermediates in antiviral research). Link

  • BLD Pharm. (2024). "Product Safety Data Sheet: CAS 889675-05-2." Link

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the complex heterocyclic compound, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. As a molecule incorporating multiple distinct chemical moieties—including an indole core, a phenylsulfonyl protecting group, a benzyloxy substituent, and an acetyl group—its structural elucidation serves as an excellent case study for the application of advanced NMR spectroscopy. This document details the experimental methodology for acquiring high-resolution spectra and offers a systematic, in-depth interpretation of the chemical shifts, coupling constants, and signal multiplicities. The analysis is grounded in fundamental principles of magnetic shielding, electronic effects, and spin-spin coupling. Assignments are presented in clear tabular formats and further substantiated through a conceptual discussion of 2D NMR correlations, illustrated with diagrams. This guide is intended for researchers and scientists in organic chemistry and drug development who utilize NMR spectroscopy for the unambiguous structural characterization of novel chemical entities.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms makes it indispensable in synthetic chemistry, medicinal chemistry, and materials science. The subject of this guide, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals.[4][5] The strategic placement of substituents—an electron-withdrawing phenylsulfonyl group at the N1 position, an electron-donating benzyloxy group at C4, and a C2-acetyl group—creates a unique and complex electronic and steric environment, resulting in a rich and informative NMR spectrum.

The primary objective of this document is to present a detailed, expert-level interpretation of the ¹H and ¹³C NMR spectra of this target compound. We will explain the causality behind the observed spectral data, linking chemical shifts and coupling patterns to the specific structural features of the molecule. This analysis not only confirms the compound's identity but also serves as a pedagogical tool for understanding how different functional groups influence the NMR signatures of a complex aromatic system.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality, high-resolution NMR data is foundational to accurate structural elucidation. The following protocol outlines a standard, field-proven methodology for preparing the sample and setting up the NMR spectrometer.[6][7]

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone.

  • Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is used to reference the chemical shift scale to 0.00 ppm for ¹H NMR.[8][9][10] For ¹³C NMR, the residual solvent peak of CDCl₃ at 77.16 ppm is used as the reference.[10]

  • Homogenization: Secure the cap on the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogeneous solution.

2.2. Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 500 MHz instrument, is recommended.[6]

  • ¹H NMR Acquisition Parameters:

    • Frequency: 500 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Acquisition Time: ~3.0 seconds

    • Relaxation Delay (d1): 2.0 seconds

    • Number of Scans (ns): 16 (or as needed to achieve adequate signal-to-noise)

    • Spectral Width: 0 to 12 ppm

    • Temperature: 298 K (25 °C)

  • ¹³C NMR Acquisition Parameters:

    • Frequency: 125 MHz

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 2.0 seconds

    • Number of Scans (ns): 1024 (or higher, as ¹³C is less sensitive)

    • Spectral Width: 0 to 220 ppm

    • Temperature: 298 K (25 °C)

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum: Analysis and Assignments

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).[11] The structure of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone contains several distinct proton environments, which are analyzed below.

Caption: Numbering scheme for 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H6 ~7.30tJ = 8.11HPart of the ABC spin system of the indole ring. Appears as a triplet due to coupling with H5 and H7.
H5 ~7.05dJ = 8.21HOrtho to the electron-donating benzyloxy group, thus shielded. Coupled only to H6.
H7 ~8.15dJ = 8.01HDeshielded by the anisotropic effect of the N-sulfonyl group. Coupled only to H6.
H3 ~7.40s-1HAppears as a singlet as it has no adjacent protons. Its chemical shift is influenced by the C2-acetyl group.
H (SO₂Ph, ortho) ~7.95dJ = 7.52HProtons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded.
H (SO₂Ph, meta) ~7.55tJ = 7.52HLess deshielded than the ortho protons. Coupled to both ortho and para protons.
H (SO₂Ph, para) ~7.65tJ = 7.51HThe para proton, coupled to the two meta protons.
H (OBn, Ph) ~7.35-7.45m-5HA complex multiplet representing the five protons of the benzyl phenyl ring, in a typical aromatic region.[12]
CH₂ (OBn) ~5.20s-2HThe benzylic protons appear as a sharp singlet. The adjacent oxygen atom causes a downfield shift.[13]
CH₃ (Acetyl) ~2.70s-3HA singlet in the aliphatic region, deshielded by the adjacent carbonyl group.[11]

Detailed Analysis:

  • Indole Ring Protons (H3, H5, H6, H7): The protons on the indole core show distinct signals. H3 is a singlet, as expected. The H5, H6, and H7 protons form a coupled ABC spin system. H7 is significantly deshielded (shifted downfield to ~8.15 ppm) due to its proximity to the electron-withdrawing N-phenylsulfonyl group.[14] Conversely, H5 is shielded (shifted upfield to ~7.05 ppm) as it is ortho to the electron-donating benzyloxy group. H6 appears as a triplet at an intermediate chemical shift.

  • Phenylsulfonyl Protons: This group introduces a characteristic set of signals. The two protons ortho to the SO₂ group are the most deshielded (~7.95 ppm) due to the powerful inductive and anisotropic effects of the sulfonyl moiety. The meta and para protons appear further upfield as triplets.

  • Benzyloxy Protons: The five protons of the phenyl ring of the benzyloxy group typically overlap and appear as a complex multiplet in the standard aromatic region (~7.35-7.45 ppm).[12] The benzylic methylene (CH₂) protons are diagnostic, appearing as a sharp singlet around 5.20 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Acetyl Protons: The methyl protons of the acetyl group at C2 give rise to a sharp singlet at approximately 2.70 ppm. The adjacent carbonyl group deshields these protons, shifting them downfield from a typical alkane C-H signal.[9]

¹³C NMR Spectrum: Analysis and Assignments

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the assignment of both protonated and quaternary carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentPredicted δ (ppm)Rationale for Assignment
C=O (Acetyl) ~192.0Carbonyl carbons of ketones appear significantly downfield.
C4 ~155.0Aromatic carbon attached to oxygen (benzyloxy group), highly deshielded.
C (SO₂Ph, ipso) ~139.0Quaternary carbon of the phenyl ring directly attached to the sulfonyl group.
C7a ~137.5Indole bridgehead carbon adjacent to the nitrogen atom.
C (OBn, ipso) ~136.0Quaternary carbon of the benzyl group's phenyl ring, attached to the CH₂ group.
C (SO₂Ph, para) ~134.0Para carbon of the phenylsulfonyl ring.
C2 ~132.0Indole carbon bearing the acetyl substituent.
C (SO₂Ph, ortho) ~129.5Ortho carbons of the phenylsulfonyl ring.
C (OBn, Ph) ~128.5-128.0Signals for the ortho, meta, and para carbons of the benzyloxy phenyl ring.
C (SO₂Ph, meta) ~127.0Meta carbons of the phenylsulfonyl ring.
C6 ~124.0Indole ring carbon.
C3a ~123.0Indole bridgehead carbon.
C5 ~115.0Indole ring carbon.
C7 ~114.0Indole ring carbon.
C3 ~112.0Indole ring carbon.
CH₂ (OBn) ~71.0Benzylic carbon attached to oxygen.
CH₃ (Acetyl) ~30.0Methyl carbon of the acetyl group.

Detailed Analysis:

  • Downfield Region (>100 ppm): This region is dominated by the sp² hybridized carbons of the aromatic rings and the carbonyl carbon. The acetyl carbonyl carbon (C8) is the most deshielded signal at ~192.0 ppm. The aromatic carbons attached to heteroatoms (C4-O and the ipso-carbons of the phenyl rings) are also found at the low-field end of the aromatic region.

  • Upfield Region (<100 ppm): This region contains the sp³ hybridized carbons. The benzylic methylene carbon (C1'') is found around 71.0 ppm, shifted downfield by the attached oxygen. The acetyl methyl carbon (C9) appears at approximately 30.0 ppm.

Structural Confirmation via 2D NMR Correlations

While 1D NMR provides substantial data, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for assembling the molecular puzzle with complete confidence. They reveal through-bond correlations between nuclei.

  • COSY (Correlation Spectroscopy): Would confirm ¹H-¹H coupling relationships, for example, tracing the connectivity from H5 to H6 and from H6 to H7 within the indole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would map each proton directly to the carbon it is attached to, confirming the assignments of all CH, CH₂, and CH₃ groups (e.g., linking the ¹H signal at ~2.70 ppm to the ¹³C signal at ~30.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for mapping the overall carbon skeleton by showing 2- and 3-bond correlations between protons and carbons.

Key Expected HMBC Correlations:

  • The acetyl methyl protons (H9, ~2.70 ppm) would show correlations to the carbonyl carbon (C8, ~192.0 ppm) and the C2 of the indole ring (~132.0 ppm).

  • The benzylic CH₂ protons (H1'', ~5.20 ppm) would correlate to the indole C4 (~155.0 ppm) and the ipso-carbon of their own phenyl ring (C2'', ~136.0 ppm).

  • The indole H3 proton (~7.40 ppm) would show correlations to C2, C3a, and the acetyl carbonyl carbon C8.

HMBC_Correlations C2 C2 C3 C3 C3a C3a C4 C4 C_Ac C8(C=O) C_Me H9(CH₃) C_Me->C2 3J C_Me->C_Ac 2J H3 H3 H3->C2 2J H3->C3a 2J H3->C_Ac 3J C_Bn_CH2 H1''(CH₂) C_Bn_CH2->C4 3J Bn_Ph_C1 C2'' C_Bn_CH2->Bn_Ph_C1 2J

Caption: Key conceptual HMBC correlations for structural verification.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. Each functional group—the substituted indole core, the phenylsulfonyl group, the benzyloxy moiety, and the acetyl substituent—imparts a distinct and predictable signature on the spectra. The chemical shifts and coupling patterns are fully consistent with established principles of NMR theory, including inductive effects, resonance, and anisotropic shielding. This guide demonstrates a systematic approach to spectral interpretation that is essential for chemists engaged in the synthesis and characterization of complex organic molecules.

References

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  • [Source 6 was not used as it provided spectra without context for this specific analysis.]
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The Indole Nucleus: A Privileged Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and prevalence in a vast array of biologically active compounds.[1][2] Its unique structure allows it to mimic peptide motifs and engage in various non-covalent interactions with enzymatic targets, making it a "privileged structure" in the design of novel therapeutics.[2] This guide provides an in-depth exploration of the discovery of novel indole-based enzyme inhibitors, from initial screening paradigms to lead optimization, grounded in field-proven insights and methodologies.

The Enduring Appeal of the Indole Scaffold in Enzyme Inhibition

The indole ring system is a recurring motif in numerous natural products and FDA-approved drugs, a testament to its favorable pharmacological properties.[3][4] Its structural rigidity, coupled with the hydrogen-bonding capability of the N-H group and the potential for diverse substitutions at multiple positions, provides a rich chemical space for generating potent and selective enzyme inhibitors.[4][5] Indole-based compounds have demonstrated inhibitory activity against a wide spectrum of enzyme classes, including protein kinases, histone deacetylases (HDACs), phosphodiesterases (PDEs), and monoamine oxidases (MAOs), underscoring their broad therapeutic potential.[3][6]

Key Enzyme Classes Targeted by Indole-Based Inhibitors

The adaptability of the indole scaffold has led to the successful development of inhibitors for several critical enzyme families implicated in a range of diseases, from cancer to neurodegenerative disorders.

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indole nucleus serves as an effective ATP-mimetic scaffold, competitively binding to the ATP-binding pocket of various kinases.[7]

  • Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition has emerged as a promising strategy in cancer therapy. Indole-based HDAC inhibitors typically feature a zinc-binding group, a linker, and a cap group, with the indole moiety often serving as the cap to interact with the surface of the enzyme's active site.[8][9]

  • Phosphodiesterases (PDEs): These enzymes regulate the levels of cyclic nucleotides (cAMP and cGMP), which are key second messengers in various physiological processes. Indole-containing compounds have been successfully developed as potent and selective PDE inhibitors.[10][11]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. The indole scaffold has been effectively utilized to design both selective and non-selective MAO inhibitors.[12][13]

A Roadmap for the Discovery of Novel Indole-Based Enzyme Inhibitors

The journey from a chemical library to a validated lead compound is a multi-step process that requires a combination of robust screening assays, detailed mechanistic studies, and iterative chemical synthesis.

Figure 1: A Generalized Workflow for the Discovery of Indole-Based Enzyme Inhibitors

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Triage cluster_2 Mechanism of Action (MoA) Studies cluster_3 Lead Optimization HTS_Library Indole Compound Library HTS_Assay Primary Enzyme Assay HTS_Library->HTS_Assay Screening HTS_Hits Initial Hits HTS_Assay->HTS_Hits Identification Dose_Response IC50 Determination HTS_Hits->Dose_Response Counter_Screens Selectivity & Artifact Assessment Dose_Response->Counter_Screens Validated_Hits Validated Hits Counter_Screens->Validated_Hits Kinetics Enzyme Kinetics (Ki determination) Validated_Hits->Kinetics Biophysical Biophysical Assays (SPR, ITC) Validated_Hits->Biophysical Structural Structural Biology (X-ray, Docking) Validated_Hits->Structural MoA_Elucidation MoA Elucidation Kinetics->MoA_Elucidation Biophysical->MoA_Elucidation Structural->MoA_Elucidation SAR Structure-Activity Relationship (SAR) MoA_Elucidation->SAR ADMET ADMET Profiling SAR->ADMET Iterative Synthesis Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: This diagram illustrates the sequential and iterative process of discovering novel indole-based enzyme inhibitors, from initial high-throughput screening to the identification of a lead candidate.

High-Throughput Screening (HTS)

The initial step in identifying novel inhibitors is typically a high-throughput screen of a diverse library of indole-containing compounds. Fluorescence-based assays are a popular choice for HTS due to their sensitivity and compatibility with miniaturization.[2]

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic substrate that produces a fluorescent signal upon enzymatic cleavage.

    • Prepare serial dilutions of the indole-based compounds to be screened.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 5 µL) of each test compound into the wells of a microplate. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

    • Add the enzyme solution (e.g., 10 µL) to all wells and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 10 µL) to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each compound relative to the negative control.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Hit Validation and IC50 Determination

Initial hits from the primary screen must be validated to confirm their activity and determine their potency. This involves generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a series of dilutions of the validated hit compound, typically spanning several orders of magnitude around the estimated inhibitory concentration.

  • Assay Performance: Perform the enzyme inhibition assay as described above, using the different concentrations of the inhibitor.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[14]

Enzyme Target Indole-Based Inhibitor Example IC50 Value Reference
Protein Kinase (EGFR) Pyrazolinyl-indole derivative78.76% growth inhibition at 10 µM[5]
HDAC1 Indole-3-butyric acid derivative13.9 nM[3][8]
HDAC6 Indole-3-butyric acid derivative7.71 nM[3][8]
PDE4 Pyridazinone-indole derivative251 nM[10]
PDE5 Amide-containing indole analogue16.11 nM[11]
MAO-B N-substituted indole derivative0.33 µM[12]
MAO-B Thiophene-containing indoleKi = 0.31 µM[15]

Table 1: Examples of IC50 and Ki Values for Indole-Based Inhibitors Against Various Enzyme Targets. This table provides a snapshot of the potency of select indole-based inhibitors, highlighting the broad applicability of this scaffold.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for rational lead optimization. MoA studies aim to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and characterize the binding thermodynamics and kinetics.

a) Enzyme Kinetics:

Kinetic studies are performed by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data are then fitted to different models of enzyme inhibition to determine the inhibition constant (Ki) and the mode of inhibition.[9]

b) Biophysical Assays:

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct measurement of the binding affinity and thermodynamics of the inhibitor-enzyme interaction.

c) Structural Biology:

X-ray crystallography and molecular docking studies can provide atomic-level insights into the binding mode of the inhibitor within the enzyme's active site.[16][17] These techniques can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the inhibitor's potency and selectivity.

Figure 2: Binding Mode of an Indole-Based Inhibitor in a Kinase Active Site

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Indole_Core Indole Core Indole_Core->Hinge H-bonds Substituent_1 Substituent 1 Substituent_1->Hydrophobic_Pocket Hydrophobic Interactions Substituent_2 Substituent 2 Substituent_2->Gatekeeper Steric Interactions caption Schematic representation of an indole-based kinase inhibitor binding to the ATP pocket.

Caption: This diagram illustrates the key interactions of an indole-based kinase inhibitor within the ATP-binding pocket, highlighting the role of the indole core and its substituents in achieving potent inhibition.

Lead Optimization and Structure-Activity Relationship (SAR)

The insights gained from MoA studies guide the iterative process of lead optimization. Medicinal chemists synthesize and test analogues of the validated hits to improve their potency, selectivity, and drug-like properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). This process establishes a structure-activity relationship (SAR), which correlates changes in the chemical structure with changes in biological activity.[18]

Troubleshooting Common Challenges

The discovery of indole-based enzyme inhibitors is not without its challenges. Researchers should be aware of potential pitfalls and have strategies to address them.

  • Solubility Issues: Indole compounds can sometimes exhibit poor aqueous solubility, which can complicate assay results and limit their therapeutic potential. Strategies to address this include the introduction of polar functional groups or the use of co-solvents in assay buffers.

  • Assay Interference and False Positives: The indole scaffold itself can sometimes interfere with certain assay formats, leading to false-positive results.[19] It is crucial to perform counter-screens and orthogonal assays to confirm that the observed inhibition is specific to the target enzyme. Common sources of assay interference include compound aggregation and reactivity with assay components.[15]

  • Off-Target Effects: Due to the promiscuous nature of the indole scaffold, it is important to assess the selectivity of lead compounds against a panel of related enzymes to minimize the risk of off-target effects.

Conclusion

The indole nucleus continues to be a highly valuable scaffold in the design and discovery of novel enzyme inhibitors. Its chemical tractability and ability to interact with a diverse range of enzymatic targets have cemented its status as a privileged structure in medicinal chemistry. A systematic approach, combining robust high-throughput screening, rigorous hit validation, in-depth mechanism of action studies, and iterative lead optimization, is essential for successfully translating the potential of indole-based compounds into new and effective therapeutics. As our understanding of the molecular basis of disease deepens, the versatile indole scaffold is poised to play an even more significant role in the development of next-generation enzyme inhibitors.

References

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  • Golub, A. G., et al. (2018). Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′. International Journal of Molecular Sciences, 19(11), 3386. Available from: [Link]

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  • Khalilullah, H., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(21), 7291. Available from: [Link]

  • Senger, M. R., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(3), 556-567. Available from: [Link]

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The Phenylsulfonyl Group: A Cornerstone in Modulating Indole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Synergy of a Privileged Scaffold and a Powerful Moiety

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biological probes.[1] Its versatile structure allows for functionalization at multiple positions, leading to a vast chemical space with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within the expansive library of indole derivatives, those bearing a phenylsulfonyl group have emerged as a particularly fruitful area of investigation. The introduction of this moiety is not merely an incremental modification; it fundamentally alters the chemical and physical properties of the indole ring, bestowing upon it unique synthetic handles and profound biological consequences.

This technical guide provides an in-depth analysis of the multifaceted role of the phenylsulfonyl group in shaping the bioactivity of indole-based compounds. We will explore its function as a synthetic enabler, a modulator of target affinity and selectivity, and a key component in the structure-activity relationship (SAR) of potent therapeutic agents. This document moves beyond a simple catalog of compounds to explain the underlying chemical principles and experimental logic, offering researchers and drug development professionals both a conceptual framework and practical methodologies for harnessing the power of the phenylsulfonyl-indole partnership.

Section 1: The Phenylsulfonyl Group as a Strategic Tool in Medicinal Chemistry

The phenylsulfonyl group, typically attached to the indole nitrogen (N1 position), is far more than a simple substituent. It acts as a powerful control element, enabling chemists to unlock synthetic pathways that are otherwise challenging with an unsubstituted indole.

Indole Nitrogen Protection and Activation

The N-H proton of indole is weakly acidic and can interfere with many synthetic transformations. The phenylsulfonyl group serves as an effective protecting group for the indole nitrogen, rendering it stable to a variety of reaction conditions.[3] More importantly, its strong electron-withdrawing nature significantly increases the acidity of the proton at the C2 position, facilitating its deprotonation (lithiation) and subsequent electrophilic substitution to build molecular complexity.[4][5]

Directing C3-Functionalization via Reactive Intermediates

A key synthetic advantage of N-phenylsulfonyl indoles is their role as precursors to reactive alkylideneindolenine intermediates.[6] The arenesulfinic acid moiety is an excellent leaving group. Under basic conditions, elimination occurs from a 3-substituted arenesulfonyl indole, generating a vinylogous imine intermediate. This electrophilic species readily reacts with a wide range of nucleophiles, providing a robust and versatile method for C3-functionalization, a critical position for modulating the bioactivity of many indole compounds.[6]

G cluster_0 Synthetic Utility Workflow Indole Indole Scaffold Protect N-Sulfonylation (Protection & Activation) Indole->Protect N_SO2Ph 1-(Phenylsulfonyl)indole Protect->N_SO2Ph C3_Sub Precursor with C3-CH2-R' Group N_SO2Ph->C3_Sub Add C3 precursor Elim Base-Mediated Elimination C3_Sub->Elim Forms reactive species Intermediate Alkylideneindolenine Intermediate Elim->Intermediate Forms reactive species Nucleo Nucleophilic Addition (e.g., Michael) Intermediate->Nucleo Traps with nucleophile Product C3-Functionalized Indole Derivative Nucleo->Product Traps with nucleophile

Caption: Synthetic utility of the N-phenylsulfonyl group.

Section 2: The Phenylsulfonyl Moiety as a Determinant of Biological Activity

The influence of the phenylsulfonyl group extends beyond synthetic utility into the realm of pharmacodynamics and pharmacokinetics. Its presence directly impacts how a molecule interacts with its biological target and behaves in a physiological environment.

Direct Engagement in Target Binding

The sulfonyl group, with its tetrahedral geometry and two oxygen atoms, can act as a hydrogen bond acceptor. The attached phenyl ring can engage in π-π stacking or hydrophobic interactions within a receptor or enzyme active site. These interactions can be critical for anchoring the ligand and achieving high affinity and selectivity.

For instance, in a series of indolylarylsulfones (IAS) designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking studies suggest that the sulfonyl group does not directly bind to the enzyme's main chain. Instead, its orientation and the substituents on the phenyl ring are crucial for positioning the entire molecule correctly within the non-nucleoside binding pocket.[7][8] Similarly, for 5-HT6 receptor antagonists, the 1-(phenylsulfonyl)-1H-indole fragment is associated with the highest potencies, ensuring optimal interactions within the receptor's binding site.[9]

Case Studies in Drug Discovery

The strategic incorporation of the phenylsulfonyl group has led to the discovery of potent modulators for various biological targets.

Phenylsulfonyl indoles have shown significant promise as anticancer agents. A notable target is the EphA2 receptor tyrosine kinase, which is overexpressed in several cancers, including glioblastoma.[10] Activation of EphA2 can suppress tumor progression.[10] A recently developed 1-(4-(trifluoromethyl)phenyl)sulfonyl indole derivative, UniPR1454 , acts as a potent and competitive EphA2 antagonist, inhibiting ephrin-A1 dependent signaling and reducing the proliferation of U251 glioblastoma cells.[11] An extensive SAR study revealed that a bulky, lipophilic arylsulfonyl group at the indole nitrogen is fundamental for improving potency and selectivity for the EphA2 receptor.[11]

G cluster_pathway EphA2 Signaling Inhibition ephrinA1 ephrin-A1 (Ligand) EphA2 EphA2 Receptor ephrinA1->EphA2 Binds & Activates PI3K PI3K/Akt Pathway EphA2->PI3K Activates Inhibitor Phenylsulfonyl Indole Derivative (UniPR1454) Inhibitor->EphA2 Antagonizes (Blocks Binding) Proliferation Tumor Cell Proliferation & Migration PI3K->Proliferation Promotes

Caption: Inhibition of the EphA2 signaling pathway.

The serotonin 5-HT6 receptor is a key target for cognitive enhancement therapies relevant to Alzheimer's disease and schizophrenia. A series of 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles has been developed as potent and selective 5-HT6 receptor ligands.[12] One of the lead compounds, 5g (4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole), demonstrated superior affinity with a Ki of 1 nM and over 2000-fold selectivity against the related 5-HT7 receptor.[2][12] In this class of compounds, the N-phenylsulfonyl group is a critical pharmacophoric element for achieving high affinity.[12][13]

Indolylarylsulfones (IAS) are a well-established class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14] The core structure consists of a phenylsulfonyl group at the C3 position of the indole ring. Extensive SAR studies have shown that substitutions on both the indole ring and the phenylsulfonyl moiety are critical for activity against wild-type and drug-resistant HIV-1 strains.[7][15] For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide was identified as a novel, potent NNRTI.[16] A recent derivative, R10L4 , showed exceptional activity against wild-type HIV-1 (EC50 = 0.007 µM) and key mutant strains, with a significantly improved safety profile.[14]

Summary of Bioactivity Data

The following table summarizes the activity of representative phenylsulfonyl indole derivatives across different therapeutic areas.

Compound ID/ClassTarget/ApplicationActivity MetricValueReference(s)
UniPR1454 EphA2 Receptor Antagonist (Anticancer)Proliferation InhibitionMicromolar concentration[11]
Compound 5g 5-HT6 Receptor Antagonist (CNS)Ki1 nM[2][12]
Compound 14 5-HT6 Receptor / BuChE (Alzheimer's)Ki (5-HT6R) / IC50 (BuChE)22 nM / 16 nM[9]
Compound R10L4 HIV-1 Reverse Transcriptase (Antiviral)EC50 (Wild-Type)0.007 µM (7 nM)[14]
Indole-Sulfonamide 31 MOLT-3 Cancer Cell Line (Anticancer)IC502.04 µM[17]
Indole-Triazole 6d Carbonic Anhydrase I (hCA I) InhibitorKI18.8 nM[18]

Section 3: Key Experimental Methodologies

The translation of rational design into tangible results requires robust and reproducible experimental protocols. This section provides validated, step-by-step methodologies for the synthesis and evaluation of phenylsulfonyl indole derivatives.

Protocol: General Synthesis of 1-(Phenylsulfonyl)indole

This protocol describes the protection of the indole nitrogen using benzenesulfonyl chloride under basic conditions.[3]

Materials:

  • Indole

  • Benzenesulfonyl chloride

  • Pyridine or another suitable base (e.g., NaH)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(phenylsulfonyl)indole.

Protocol: C3-Functionalization via Michael Addition

This protocol outlines the C3-alkylation of an N-phenylsulfonyl indole derivative via the in-situ generation of an alkylideneindolenine intermediate and subsequent Michael addition.[6]

Materials:

  • 3-Alkyl-1-(phenylsulfonyl)indole derivative (with a leaving group precursor)

  • A suitable base (e.g., Cesium carbonate (Cs2CO3) or DBU)

  • Michael acceptor (e.g., an α,β-unsaturated ketone or ester)

  • Anhydrous solvent (e.g., Acetonitrile or THF)

Procedure:

  • To a solution of the 3-substituted-1-(phenylsulfonyl)indole (1.0 eq) in anhydrous acetonitrile, add the Michael acceptor (1.2-1.5 eq).

  • Add the base (e.g., Cs2CO3, 1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • After completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the resulting crude product by flash column chromatography to obtain the C3-functionalized indole.

Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

This workflow describes a common method to assess the inhibitory activity of synthesized sulfonamide-containing compounds against human carbonic anhydrase (hCA) isoforms.[19]

G cluster_workflow Carbonic Anhydrase (CA) Inhibition Assay Workflow Prep Preparation of Reagents: - hCA Isozyme Solution - Buffer (e.g., Tris-HCl) - Substrate (e.g., 4-NPA) - Test Compound dilutions Incubate Incubation: Mix Enzyme and Inhibitor (Varying Concentrations) Prep->Incubate Initiate Reaction Initiation: Add Substrate to start enzymatic reaction Incubate->Initiate Measure Spectrophotometric Measurement: Monitor absorbance change (e.g., at 400 nm) over time Initiate->Measure Analyze Data Analysis: Calculate reaction rates. Plot % Inhibition vs. [Inhibitor]. Determine IC50 or Ki value. Measure->Analyze

Caption: Workflow for a CA inhibition assay.

Self-Validation: The protocol's integrity is maintained by including multiple controls:

  • Negative Control: Reaction with no inhibitor to determine the maximum enzyme activity (Vmax).

  • Positive Control: A known, potent CA inhibitor (e.g., Acetazolamide) to validate the assay's responsiveness.[18]

  • Blank Control: Reaction with no enzyme to account for non-enzymatic substrate hydrolysis. By comparing the activity of the test compound to these controls, a reliable IC50 or Ki value can be determined, confirming the compound's inhibitory potency.

Conclusion and Future Perspectives

The phenylsulfonyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the development of indole-based therapeutics. Its dual role as a synthetic enabler and a key pharmacophoric element makes it a cornerstone of rational drug design. As a protecting and activating group, it facilitates the construction of complex and diverse indole libraries. As a bioactive component, it directly influences molecular interactions, driving potency and selectivity for a wide range of biological targets, from viral enzymes and CNS receptors to protein kinases involved in cancer.

Future research will likely focus on exploring novel arylsulfonyl derivatives to fine-tune pharmacokinetic properties, reduce off-target effects, and overcome drug resistance. The continued integration of computational modeling with synthetic chemistry and biological screening will undoubtedly uncover new generations of phenylsulfonyl indole derivatives with enhanced therapeutic potential, further solidifying the importance of this remarkable chemical partnership.

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A Technical Guide to the Preliminary Screening of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone: A Strategic Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the preliminary screening of the novel chemical entity, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. The strategy outlined herein is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of assays to a logical, phased approach where each step informs the next. Our objective is to efficiently assess the compound's therapeutic potential by establishing its foundational safety, primary efficacy, and initial drug-like properties, thereby enabling a data-driven "Go/No-Go" decision for further development.

Compound Profile and Strategic Rationale for Screening

The subject of our investigation, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, is a complex heterocyclic molecule. A rational screening strategy begins with a structural deconstruction to hypothesize its potential biological activities based on established chemical principles and literature precedents for its core scaffolds.

  • Indole Core: The indole ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The indole framework's versatility allows it to interact with a multitude of biological targets.[1]

  • N-Phenylsulfonyl Group: The addition of a phenylsulfonyl group to the indole nitrogen is a common strategy in medicinal chemistry. This modification can significantly alter the electronic properties of the indole ring, often enhancing potency and modulating target specificity. N-phenylsulfonyl indole derivatives have been specifically investigated as anticancer agents.[5][6]

  • 4-Benzyloxy Substituent: The benzyloxy group at the 4-position is a bulky, lipophilic moiety that can influence the compound's binding affinity and pharmacokinetic properties. Its presence may promote interactions with hydrophobic pockets in target proteins.

  • 2-Acetyl Group: The acetyl group at the 2-position provides a key hydrogen bond acceptor and a potential point for metabolic transformation.

Hypothesis-Driven Therapeutic Indication: Given the strong precedent for indole and N-phenylsulfonyl indole derivatives in oncology, the most logical therapeutic area to investigate is cancer.[7][8][9] Many such compounds function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[10][11] Therefore, this screening cascade will be primarily oriented towards identifying cytotoxic and kinase-inhibitory activity.

The Phased Preliminary Screening Workflow

A successful preliminary screen is not a random collection of experiments but a structured workflow designed to eliminate unpromising candidates early, conserving resources for the most viable molecules.[12][13] Our approach is divided into three sequential phases: Foundational Viability, Primary Efficacy, and Early ADME/Tox Profiling.

G cluster_0 Phase I: Foundational Viability cluster_1 Phase II: Primary Efficacy cluster_2 Phase III: Early ADME/Tox cluster_3 Decision p1 Cytotoxicity Screen (MTT Assay) Broad Cancer Cell Panel p2 Target Class Screen (e.g., Kinase Inhibition Assay) p1->p2 Is IC50 < 10 µM in any cell line? p3a Permeability (PAMPA) p2->p3a Is IC50 < 1 µM on a specific target? p3b Metabolic Stability (Microsomes) p3a->p3b decision Go / No-Go To Hit-to-Lead p3b->decision Are ADME properties acceptable? start Compound Synthesis & QC start->p1 Is the compound pure? G cluster_0 cluster_1 cluster_2 GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF output Proliferation, Survival TF->output compound Indole Derivative (Potential Inhibitor) compound->RTK compound->RAF

Caption: Potential inhibition points in a generic MAPK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Kinase Selection: Select a panel of kinases relevant to the cancer types identified in Phase I (e.g., EGFR, VEGFR, CDKs).

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare kinase, substrate peptide, and ATP solutions in the reaction buffer. The ATP concentration should be at or near the Km for each specific kinase.

  • Compound Plating: In a 384-well plate, serially dilute the test compound to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • Add the kinase and its specific peptide substrate to the wells containing the compound.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C. [14]5. ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature. [14] * Add Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 60-90 minutes at room temperature. [14]6. Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase TargetIC50 (nM)
EGFR850
VEGFR275
CDK22,300
SRC> 10,000

Decision Gate: An IC50 value below 1 µM against a specific kinase, especially one relevant to the cell lines showing high cytotoxicity, strongly suggests a mechanism of action and warrants progression.

Phase III: Early ADME/Tox Profiling

Causality: Potency is meaningless if a compound cannot reach its target in the body or is metabolized too quickly. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. [15][16]The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict passive oral absorption. [17]The liver microsomal stability assay assesses susceptibility to Phase I metabolism, a primary route of drug clearance. [18]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 10% lecithin in dodecane). [19]2. Solution Preparation:

    • Prepare an acceptor plate by filling each well with 300 µL of buffer (e.g., PBS at pH 7.4) containing 5% DMSO.

    • Prepare the test compound in buffer at pH 6.5 (to simulate the gut) to a final concentration of ~10 µM.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add 150 µL of the compound solution to the donor wells.

  • Incubation: Incubate the sandwich for 4-16 hours at room temperature with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the appropriate formula. Classify compounds as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability. [17]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a reaction mixture containing liver microsomes (human or mouse) in phosphate buffer (100 mM, pH 7.4). [20] * Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [20]2. Incubation:

    • Pre-warm the microsomal solution and the test compound (at a final concentration of 1-2 µM) to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. [21]3. Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes). [21]4. Reaction Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (Clint). [18]

Data Presentation: Hypothetical Early ADME Data
ParameterResultClassification
PAMPA Permeability (Pe, 10⁻⁶ cm/s)5.8High
Human Liver Microsome Half-Life (t½, min)42Moderate
Intrinsic Clearance (Clint, µL/min/mg)25Low-Moderate

Decision Gate: Favorable properties (e.g., high permeability, moderate to long half-life) support the compound's potential for further development. Poor properties may necessitate chemical modification.

Data Synthesis & Final Decision Matrix

The culmination of the preliminary screen is an integrated analysis of all generated data. This allows for a holistic assessment of the compound's potential.

PhaseParameterResultAssessment
I. Viability Cytotoxicity (U251 IC50)1.5 µMPotent
Selectivity (HEK293 vs U251)>30-foldFavorable
II. Efficacy Kinase Inhibition (VEGFR2 IC50)75 nMPotent & Specific
III. ADME Permeability (PAMPA)HighFavorable
Metabolic Stability (t½)ModerateAcceptable

Final Recommendation: GO

The data collectively suggest that 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone is a potent and selective cytotoxic agent against glioblastoma cells, likely acting through the inhibition of VEGFR2. Its favorable early ADME profile indicates a reasonable starting point for further optimization. The compound should advance to the hit-to-lead stage, focusing on confirming the mechanism of action in cellular assays and initiating preliminary in vivo xenograft studies.

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  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2016). PubMed. Retrieved from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved from [Link]

  • Biomedical Importance of Indoles - PMC. (2017). NIH. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Substituted Indol-2-yl Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indol-2-yl ethanone (2-acetylindole) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors, CBP/EP300 bromodomain modulators, and matrix metalloprotease inhibitors. This guide provides a rigorous technical analysis of the physicochemical characteristics that define this class of compounds. We move beyond basic descriptors to explore the electronic, spectral, and solubility profiles that dictate their behavior in biological systems, supported by validated experimental protocols.[1]

Structural and Electronic Architecture

Electronic Distribution and Conjugation

The physicochemical behavior of substituted indol-2-yl ethanones is governed by the electronic interplay between the electron-rich indole bicycle and the electron-withdrawing acetyl group at the C2 position.

  • Conjugation Effects: The carbonyl group at C2 is in direct conjugation with the indole

    
    -system. This conjugation delocalizes the nitrogen lone pair, reducing the basicity of the indole nitrogen while increasing the acidity of the N-H proton compared to unsubstituted indole.
    
  • Intramolecular Hydrogen Bonding: A defining feature of 2-acetylindoles is the capacity for an intramolecular hydrogen bond between the indole N-H and the carbonyl oxygen. This interaction planarizes the molecule, locking it into a specific conformation that significantly influences lipophilicity (LogP) and membrane permeability.[1]

Tautomeric Equilibria

While keto-enol tautomerism is fundamental to carbonyl chemistry, indol-2-yl ethanones predominantly exist in the keto form .

  • Thermodynamic Stability: The enol form would require the formation of an exocyclic double bond, which, while extending conjugation, disrupts the specific stability provided by the intramolecular N-H···O=C hydrogen bond.[1]

  • Proton Transfer: In protic solvents, solvent-mediated proton exchange can occur at the acetyl

    
    -carbon, but the equilibrium constant (
    
    
    
    ) heavily favors the ketone.

Physicochemical Characteristics

Lipophilicity and Solubility Profiles

The lipophilicity of these derivatives is tunable via substitution at the 5- and 6-positions of the indole ring.

ParameterValue (Unsubstituted)Effect of 5-Fluoro Subst.Effect of N-Methylation
LogP (Exp) ~2.5Increases (~2.8)Increases (~3.[1]0)
Solubility (Aq) Low (< 0.1 mg/mL)DecreasesDecreases
pKa (NH) ~14.8Decreases (more acidic)N/A (removes H-bond donor)
TPSA ~32.9 ŲNo ChangeDecreases (removes NH)

Causality in Solubility: The planar conformation induced by the intramolecular H-bond promotes tight crystal packing (high melting points, typically >150°C), resulting in poor aqueous solubility. Disrupting this H-bond via N-methylation or introducing solubilizing tails (e.g., morpholine via Mannich reaction) is a standard strategy to improve bioavailability.[1]

Spectral Signatures[1]
  • IR Spectroscopy: The carbonyl stretching frequency (

    
    ) is a diagnostic marker.[1] Due to conjugation with the indole ring, this band appears at a lower frequency (approx. 1640–1660 cm⁻¹) compared to non-conjugated ketones (1715 cm⁻¹).[1]
    
  • NMR Spectroscopy:

    • ¹H NMR: The indole N-H signal is typically deshielded (downfield shift,

      
       9.0–10.5 ppm) due to the anisotropic effect of the carbonyl and H-bonding. The acetyl methyl group appears as a sharp singlet around 
      
      
      
      2.5–2.6 ppm.[1]
    • ¹³C NMR: The carbonyl carbon resonates around

      
       190 ppm, characteristic of an aryl ketone.[1]
      

Synthetic Pathways and Experimental Workflows

The synthesis of substituted indol-2-yl ethanones requires precise control to avoid polymerization or isomerism. The two primary routes are the Fischer Indole Synthesis and Direct C2-Acylation .

Diagram: Synthetic Logic Flow

The following diagram illustrates the decision matrix for selecting a synthetic route based on available starting materials and desired substitution patterns.

SynthesisWorkflow Start Target: Substituted Indol-2-yl Ethanone CheckSM Are substituted phenylhydrazines available? Start->CheckSM RouteA Route A: Fischer Indole Synthesis CheckSM->RouteA Yes RouteB Route B: Direct C2-Lithiation/Acylation CheckSM->RouteB No (Use Indole SM) StepA1 Condensation with 2,3-butanedione monoxime or ethyl pyruvate equivalents RouteA->StepA1 StepB1 N-Protection (e.g., Boc/SEM) RouteB->StepB1 StepA2 Acid-Catalyzed Cyclization (PPA or ZnCl2) StepA1->StepA2 Purification Purification: Recrystallization (EtOH) or Column Chrom. StepA2->Purification StepB2 C2-Lithiation (n-BuLi) StepB1->StepB2 StepB3 Quench with Acetic Anhydride/Acetyl Chloride StepB2->StepB3 StepB3->Purification Characterization Validation: NMR, IR, MS, mp Purification->Characterization

Caption: Decision matrix for the synthesis of indol-2-yl ethanones, comparing Fischer Indole cyclization vs. organometallic C2-functionalization.

Detailed Experimental Protocols

Protocol 1: Synthesis via Modified Fischer Indole Reaction

This protocol is preferred for generating 5- or 6-substituted derivatives from phenylhydrazines.[1]

Reagents: Substituted phenylhydrazine hydrochloride (1.0 eq), Acetol (hydroxyacetone) or 2,3-butanedione monoxime (1.1 eq), Polyphosphoric acid (PPA) or Ethanol/H₂SO₄.[1]

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve the phenylhydrazine in ethanol. Add the ketone precursor dropwise at 0°C. Stir at room temperature for 2 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Cyclization:

    • Method A (PPA): Mix the isolated hydrazone with PPA (10x weight).[1] Heat to 90–100°C for 3–4 hours.[1] The mixture will darken significantly.[1]

    • Method B (Acidic EtOH): Reflux the hydrazone in ethanol containing 10% H₂SO₄ for 12 hours.

  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 8.[1]

  • Isolation: Filter the resulting precipitate. If no precipitate forms, extract with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient). 2-Acetylindoles typically elute after non-polar impurities but before unreacted hydrazine.[1]

Validation Criteria:

  • Appearance: Yellow to brownish solid.[1]

  • Melting Point: Sharp range (e.g., unsubstituted 2-acetylindole: 154–155°C).[1]

  • Mass Spec: Observation of molecular ion

    
    .
    
Protocol 2: Determination of Lipophilicity (LogP) via HPLC

Standard shake-flask methods are often inaccurate for these compounds due to poor aqueous solubility.[1] A reversed-phase HPLC method is recommended.[1]

Reagents: Methanol (HPLC grade), Water (Milli-Q), Reference standards (compounds with known LogP: Toluene, Naphthalene, Indole).[1]

Methodology:

  • Column Selection: C18 Reverse Phase column.[1]

  • Mobile Phase: Isocratic elution with Methanol:Water (containing 0.1% Formic Acid) at varying ratios (e.g., 60:40, 70:30).

  • Calibration: Inject reference standards and record retention times (

    
    ). Calculate the capacity factor 
    
    
    
    , where
    
    
    is the dead time (determined by uracil injection).[1]
  • Measurement: Inject the test indol-2-yl ethanone. Determine its

    
     value.[1]
    
  • Calculation: Plot Log

    
     vs. Log P of standards to generate a calibration curve. Extrapolate the Log P of the test compound.[1]
    

Biological Relevance and Signaling[2]

Substituted indol-2-yl ethanones act as competitive inhibitors in several critical pathways. A notable application is the inhibition of Indoleamine 2,3-dioxygenase (IDO) , a heme-containing enzyme that degrades tryptophan to kynurenine, facilitating immune escape in tumors.

Diagram: IDO Inhibition Mechanism

The diagram below details how the indol-2-yl ethanone scaffold interferes with the kynurenine pathway.

IDO_Pathway Tryptophan L-Tryptophan (Substrate) IDO_Enzyme IDO1 Enzyme (Heme-containing) Tryptophan->IDO_Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Heme Coordination) IDO_Enzyme->Complex Kynurenine N-Formylkynurenine -> Kynurenine IDO_Enzyme->Kynurenine Oxidation Inhibitor Indol-2-yl Ethanone (Inhibitor) Inhibitor->IDO_Enzyme Competitive Binding TCell T-Cell Proliferation Complex->TCell Restores Activity Kynurenine->TCell Inhibits ImmuneEscape Immune Tolerance/ Tumor Escape TCell->ImmuneEscape Suppression leads to

Caption: Mechanism of action for indol-2-yl ethanone derivatives as IDO inhibitors, restoring T-cell activity in the tumor microenvironment.

References

  • PubChem. (2025).[1][2] 2-Acetylindole | C10H9NO.[1][3][4][5][6][7] National Library of Medicine.[1] [Link]

  • Raju, G., et al. (2015).[1][8] Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]

  • Lau, Y., et al. (2018).[1][9] Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors. PubMed.[1] [Link]

  • Sinha, S., et al. (2023).[1] Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega.[1] [Link][1]

  • MDPI. (2018).[1] Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link][10]

Sources

The Ascendant Scaffold: A Technical Guide to 4-Benzyloxyindole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold gifted by nature and honed by synthetic chemists. Its presence in a vast array of bioactive natural products and clinically approved drugs underscores its remarkable versatility. Within this esteemed class of heterocycles, the 4-benzyloxyindole moiety has emerged as a particularly fruitful starting point for the design of novel therapeutics. The introduction of the benzyloxy group at the 4-position not only modulates the electronic properties of the indole ring but also provides a key vector for interaction with a diverse range of biological targets. This strategic functionalization has unlocked a wealth of pharmacological activities, spanning from oncology to neurotherapeutics.

This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 4-benzyloxyindole derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental design, offering field-proven insights for the practicing medicinal chemist. From foundational synthetic strategies to detailed protocols for biological evaluation, this guide is intended to serve as a self-validating resource, empowering researchers to navigate and innovate within this exciting chemical space.

I. The Synthetic Cornerstone: Accessing the 4-Benzyloxyindole Scaffold

The journey into the medicinal chemistry of 4-benzyloxyindole derivatives begins with robust and scalable synthetic routes to the core scaffold. The choice of synthetic strategy is paramount, dictated by factors such as the desired substitution pattern, scale of reaction, and availability of starting materials. Two classical and powerful methods, the Leimgruber-Batcho and Fischer indole syntheses, have proven to be particularly well-suited for the preparation of this key intermediate.

A. The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach

The Leimgruber-Batcho synthesis is a highly efficient and widely adopted method for the construction of indoles from o-nitrotoluenes. Its key advantages lie in the mild reaction conditions of the final cyclization step and the ability to introduce a wide variety of substituents on the benzene ring.

The synthesis of 4-benzyloxyindole commences with the benzylation of 2-methyl-3-nitrophenol to afford 6-benzyloxy-2-nitrotoluene. This intermediate then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine. The subsequent reductive cyclization of this enamine is the crux of the synthesis, yielding the desired 4-benzyloxyindole.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene [1]

  • To a stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in dimethylformamide (DMF, 800 mL), heat the reaction to 90°C for 3 hours.[1]

  • Remove the majority of the DMF under reduced pressure using a rotary evaporator.[1]

  • Pour the oily residue into 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a yellowish solid.[1]

  • Recrystallize the crude product from methanol (1 L), cooling to 0°C, to afford 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.[1]

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene [1]

  • To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).[1]

  • Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.[1]

  • Allow the reaction to cool to room temperature and remove the volatile components on a rotary evaporator.[1]

  • Dissolve the resulting red residue in a mixture of methylene chloride (200 mL) and methanol (1.60 L).[1]

  • Concentrate the solution to a volume of approximately 1.40 L on a steam bath and then cool to 5°C to induce crystallization.[1]

  • Filter the red crystals and wash with cold methanol (200 mL) to obtain the desired product.[1]

Step 3: Synthesis of 4-Benzyloxyindole [1]

  • To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in a mixture of THF (1 L) and methanol (1 L) at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL).[1]

  • Carefully add 85% hydrazine hydrate (44 mL, 0.75 mol). Vigorous gas evolution will be observed.[1]

  • Maintain the reaction temperature between 45 and 50°C using a water bath. Add additional portions of 85% hydrazine hydrate (44 mL) after 30 minutes and again 1 hour later.[1]

  • After the final addition, continue to maintain the temperature for 2 hours.[1]

  • Cool the mixture to room temperature and remove the catalyst by filtration through a bed of Celite. Wash the filter cake with methylene chloride.[1]

  • Evaporate the filtrate and co-evaporate with toluene (500 mL) to remove residual water.[1]

  • The crude product can be purified by column chromatography on silica gel.[1]

Leimgruber_Batcho_Synthesis A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B BnCl, K₂CO₃, DMF, 90°C C (E)-6-Benzyloxy-2-nitro- β-pyrrolidinostyrene B->C DMF-DMA, Pyrrolidine, Reflux D 4-Benzyloxyindole C->D Raney Ni, Hydrazine Hydrate, THF/MeOH

Figure 1. Leimgruber-Batcho Synthesis Workflow.
B. The Fischer Indole Synthesis: A Classic Transformed

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to forge the indole ring.[2][4][5] While a general method, its application to the synthesis of 4-benzyloxyindole requires careful selection of the starting materials and reaction conditions.

The synthesis would commence with the formation of (4-(benzyloxy)phenyl)hydrazine. This key intermediate can be prepared from 4-benzyloxyaniline via diazotization followed by reduction. The resulting hydrazine is then condensed with a suitable ketone or aldehyde, such as pyruvic acid or a protected keto-acid, to form the corresponding hydrazone. The final, and often challenging, step is the acid-catalyzed cyclization of the hydrazone to yield the 4-benzyloxyindole derivative. Common catalysts for this transformation include Brønsted acids like sulfuric acid and polyphosphoric acid, or Lewis acids such as zinc chloride.[2][3]

Step 1: Formation of the Phenylhydrazone

  • Dissolve (4-(benzyloxy)phenyl)hydrazine (1.0 eq) and a suitable ketone (e.g., ethyl pyruvate, 1.05 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature or with gentle warming until thin-layer chromatography (TLC) indicates complete consumption of the starting hydrazine.

  • The resulting hydrazone may precipitate from the reaction mixture upon cooling or can be isolated by removal of the solvent under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Add the crude phenylhydrazone to a pre-heated acidic medium. Polyphosphoric acid (PPA) is often an effective catalyst and solvent for this step. The reaction is typically heated to temperatures ranging from 80 to 150°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring the hot mixture onto ice-water.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-benzyloxyindole derivative.

Fischer_Indole_Synthesis cluster_0 Starting Materials A 4-Benzyloxyphenylhydrazine C Phenylhydrazone Intermediate A->C Condensation (e.g., EtOH, cat. AcOH) B Ketone/Aldehyde B->C Condensation (e.g., EtOH, cat. AcOH) D 4-Benzyloxyindole Derivative C->D Acid-catalyzed Cyclization (e.g., PPA, heat)

Figure 2. Fischer Indole Synthesis Workflow.

II. The Pharmacological Landscape: Biological Activities of 4-Benzyloxyindole Derivatives

The 4-benzyloxyindole scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of a wide array of biological targets. The following sections will explore the key therapeutic areas where these derivatives have made a significant impact, detailing their mechanisms of action and providing quantitative data on their biological activity.

A. Oncology: A Multi-pronged Attack on Cancer

4-Benzyloxyindole derivatives have demonstrated significant potential in oncology through their ability to target multiple pathways involved in cancer cell proliferation, survival, and metastasis.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6] Overexpression of LSD1 is observed in a variety of cancers and is associated with poor prognosis.[6][7][8] Inhibition of LSD1 has emerged as a promising therapeutic strategy for the treatment of both solid tumors and hematological malignancies.[6][7]

A series of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and identified as reversible and selective inhibitors of LSD1.[9] Notably, compound 10d from this series exhibited potent inhibitory activity against LSD1 with an IC₅₀ of 4 μM.[9] Mechanistically, LSD1 inhibitors can reactivate silenced tumor suppressor genes and promote differentiation in cancer cells. For instance, in acute myeloid leukemia (AML), LSD1 inhibition leads to an increase in myeloid-lineage markers such as CD11b and CD86, indicating cellular differentiation.[7]

LSD1_Inhibition LSD1_Inhibitor 4-Benzyloxyindole Derivative LSD1 LSD1 (KDM1A) LSD1_Inhibitor->LSD1 Inhibits Histone_H3 Histone H3 (H3K4me2/H3K9me2) LSD1->Histone_H3 Demethylates Gene_Repression Repressed Tumor Suppressor Genes Differentiation Cellular Differentiation LSD1->Differentiation Blocks Histone_H3->Gene_Repression Maintains Repressive Chromatin State Proliferation Tumor Cell Proliferation Gene_Repression->Proliferation Promotes

Figure 3. Mechanism of Action of LSD1 Inhibitors.

Table 1: LSD1 Inhibitory Activity of Representative 4-Benzyloxyindole Derivatives

CompoundStructureLSD1 IC₅₀ (μM)Reference
10d 4-(4-benzyloxy)phenoxypiperidine derivative4[9]
[I] 1H-pyrrolo[2,3-c]pyridin derivative0.0012[10]
14 Molecular hybrid0.18[11]

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[12][13] Androgen deprivation therapy (ADT) and AR antagonists are the cornerstones of treatment for advanced prostate cancer.[13][14] However, resistance to these therapies often emerges, driving the need for novel AR antagonists with improved efficacy.

4-(4-Benzoylaminophenoxy)phenol derivatives, which incorporate a benzyloxy-like ether linkage, have been developed as a novel class of nonsteroidal AR antagonists.[15] These compounds bind to the ligand-binding domain of the AR and inhibit its transcriptional activity.[15] Compound 22 from this class demonstrated potent inhibition of dihydrotestosterone (DHT)-promoted growth in various prostate cancer cell lines, including those with mutated AR that confer resistance to first-generation antiandrogens.[15]

AR_Antagonism cluster_0 4-Benzyloxyindole Derivative AR_Antagonist 4-Benzyloxyindole Derivative AR Androgen Receptor (AR) AR_Antagonist->AR Blocks Binding Androgen Androgen (DHT) Androgen->AR Binds & Activates AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Proliferation Prostate Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Drives

Figure 4. Androgen Receptor Antagonist Mechanism.

Table 2: Anti-proliferative Activity of Representative AR Antagonists in Prostate Cancer Cell Lines

CompoundCell LineAR StatusIC₅₀ (μM)Reference
22 SC-3Wild-type0.75[15]
22 LNCaPT877A mutant0.043[15]
22 22Rv1H874Y mutant0.22[15]
6a CV-1 (reporter assay)-0.0468[16]
19a CV-1 (reporter assay)-0.0184[16]

Microtubules are dynamic cytoskeletal polymers that are essential for cell division, motility, and intracellular transport.[17] Drugs that interfere with microtubule dynamics are among the most successful classes of anticancer agents.[17] Indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17][18] While specific data on 4-benzyloxyindole derivatives as direct tubulin polymerization inhibitors is emerging, related indole-based compounds have demonstrated potent activity. This mechanism represents a promising avenue for the development of novel 4-benzyloxyindole-based anticancer agents.[19][20]

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway of apoptosis. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[10] Small molecules that inhibit the function of anti-apoptotic Bcl-2 proteins can restore the apoptotic potential of cancer cells.[10] Indole-based scaffolds have been successfully employed in the design of Bcl-2 inhibitors.

Bcl2_Inhibition cluster_0 4-Benzyloxyindole Derivative Bcl2_Inhibitor 4-Benzyloxyindole Derivative Bcl2 Bcl-2 Bcl2_Inhibitor->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Sequesters & Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms Pores in Mitochondrial Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 5. Bcl-2 Inhibition and Induction of Apoptosis.
B. Neurotherapeutics: Modulating Dopaminergic and Other CNS Pathways

The 4-benzyloxyindole scaffold has also been explored for the treatment of central nervous system (CNS) disorders, with a particular focus on neurodegenerative diseases like Parkinson's disease.

The dopamine D4 receptor (D4R) is a G protein-coupled receptor that is highly expressed in brain regions associated with cognition, motivation, and reward. Dysregulation of D4R signaling has been implicated in several neuropsychiatric and neurodegenerative disorders. As such, selective D4R antagonists are of significant interest as potential therapeutic agents.

A novel class of 3- and 4-benzyloxypiperidine derivatives has been discovered as potent and selective D4R antagonists. These compounds exhibit high selectivity for the D4R over other dopamine receptor subtypes. Antagonism of the D4R can modulate downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of calcium channels, thereby influencing neuronal excitability and communication.[9]

D4R_Antagonism cluster_0 4-Benzyloxyindole Derivative D4R_Antagonist 4-Benzyloxyindole Derivative D4R Dopamine D4 Receptor D4R_Antagonist->D4R Blocks Binding Dopamine Dopamine Dopamine->D4R Binds & Activates Gi_protein Gi Protein Activation D4R->Gi_protein AC Adenylyl Cyclase Inhibition Gi_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Figure 6. Dopamine D4 Receptor Antagonist Mechanism.

Table 3: Dopamine D4 Receptor Binding Affinity of Representative Benzyloxy Derivatives

CompoundStructureD4R Kᵢ (nM)Reference
8j 4-fluoro-3-methylbenzyl derivative188[6]
8p 4-fluoro-3-methylbenzyl derivative166[6]
8w N-benzyl derivative165[6]
5c (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide derivative2.1

III. Validated Methodologies for Biological Evaluation

The successful development of 4-benzyloxyindole derivatives as therapeutic agents relies on robust and reproducible biological assays. This section provides detailed, step-by-step protocols for key in vitro assays used to characterize the activity of these compounds.

A. LSD1 Inhibitor Screening Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against LSD1. The assay measures the hydrogen peroxide produced during the demethylation reaction.

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer from a 10X stock solution.

    • Reconstitute the fluorometric substrate in a suitable solvent. Note that the reconstituted substrate is stable for a limited time (e.g., 30 minutes).[11]

    • Prepare a solution of purified, active LSD1 enzyme in Assay Buffer.

    • Prepare a solution of Horseradish Peroxidase (HRP) in Assay Buffer.

    • Prepare a solution of the peptide substrate in Assay Buffer.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 130 µL of Assay Buffer, 20 µL of HRP, and 10 µL of Fluorometric Substrate.

    • 100% Initial Activity Wells: Add 120 µL of Assay Buffer, 20 µL of LSD1, 20 µL of HRP, and 10 µL of Fluorometric Substrate.

    • Inhibitor Wells: Add 120 µL of Assay Buffer, 20 µL of LSD1, 20 µL of HRP, 10 µL of Fluorometric Substrate, and 10 µL of the test compound dilution.[11]

    • Initiate the reactions by adding 20 µL of the peptide substrate to all wells except the background wells.[11]

    • Cover the plate and incubate for 30 minutes at 37°C.[11]

    • Read the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[11]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

B. Androgen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the androgen receptor ligand-binding domain (LBD). The assay measures the displacement of a radiolabeled androgen by the test compound.

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).

    • Prepare a solution of purified AR-LBD.

    • Prepare a solution of a radiolabeled androgen (e.g., [³H]-DHT) at a concentration close to its Kₑ.

    • Prepare serial dilutions of the test compounds and a reference non-radiolabeled androgen (e.g., DHT) for the standard curve.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the AR-LBD solution, and the test compound dilution or standard.

    • Add the radiolabeled androgen to all wells.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

    • Separate the bound from free radioligand. This can be achieved by various methods, such as filtration through a glass fiber filter plate or by using scintillation proximity assay (SPA) beads.

    • If using filtration, wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation cocktail to each well or filter and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity against the concentration of the non-radiolabeled androgen.

    • Determine the amount of radiolabeled androgen displaced by each concentration of the test compound.

    • Calculate the percent inhibition of binding for each test compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

C. Dopamine D4 Receptor Functional Assay (cAMP Accumulation)

This protocol describes a functional assay to determine if a test compound acts as an agonist or antagonist at the D4 receptor by measuring its effect on cAMP levels. D4 receptors are typically coupled to Gᵢ proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

    • Plate the cells in a suitable multi-well plate and grow to a desired confluency.

  • Assay Procedure:

    • For Antagonist Mode:

      • Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 15-30 minutes).

      • Add a known EC₈₀ concentration of a D4R agonist (e.g., dopamine) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells.

      • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • For Agonist Mode:

      • Add serial dilutions of the test compound and a phosphodiesterase inhibitor to the cells.

      • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

    • For Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ value (potency) and the Eₘₐₓ (efficacy) relative to a full agonist.

IV. Conclusion and Future Directions

The 4-benzyloxyindole scaffold has unequivocally established itself as a versatile and highly promising platform for the discovery of novel therapeutic agents. The derivatives stemming from this core structure have demonstrated a remarkable breadth of biological activity, engaging with key targets in oncology and neurotherapeutics with high potency and, in many cases, desirable selectivity. The synthetic accessibility of the 4-benzyloxyindole nucleus, through robust methods like the Leimgruber-Batcho and Fischer indole syntheses, further enhances its appeal for medicinal chemistry campaigns.

The journey of 4-benzyloxyindole derivatives in drug discovery is far from over. Future research will likely focus on several key areas. The exploration of this scaffold against a wider range of biological targets is a logical next step. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties of the current lead compounds will be crucial for their translation into clinical candidates. The use of advanced computational modeling and structure-based drug design will undoubtedly accelerate these efforts. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the 4-benzyloxyindole scaffold is poised to remain a valuable tool in the armamentarium of the medicinal chemist, offering a pathway to the development of the next generation of innovative medicines.

V. References

  • Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic & Medicinal Chemistry, 26(7), 1547-1554. [Link]

  • Fischer Indole Synthesis. Wikipedia. [Link]

  • INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(7), 645-649. [Link]

  • Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. Molecules, 25(21), 5092. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(11), 2848. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(1), 116. [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers, 13(16), 4147. [Link]

  • Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48... ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121016. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247. [Link]

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Cancers, 14(11), 2717. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 59, 128615. [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(4), 2135-2146. [Link]

  • Bcl-2. Wikipedia. [Link]

  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Pharmaceuticals, 13(10), 296. [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5867. [Link]

  • Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. Journal of Hematology & Oncology, 16(1), 1-19. [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 42(23), 4779-4791. [Link]

  • Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. OncoTargets and Therapy, 14, 3811. [Link]

  • (PDF) Design, Synthesis, Biological Activity, Molecular Docking and Dynamic Studies of Novel Benzimidazole‐Integrated 1,2,3,4‐Tetrazole Derivatives. ResearchGate. [Link]

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 165(6), 1769-1780. [Link]

  • Androgen receptor signaling in prostate cancer. The Journal of Steroid Biochemistry and Molecular Biology, 137, 1-13. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

  • Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy. Cancers, 11(10), 1541. [Link]

  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. ResearchGate. [Link]

  • Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. Clinical Cancer Research, 27(1), 1-3. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3540-3557. [Link]

  • DRD4 Genotyping. The ODIN. [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. [Link]

  • Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. International Journal of Molecular Sciences, 21(21), 8031. [Link]

  • Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. Frontiers in Endocrinology, 11, 597. [Link]

  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology, 13, 1060931. [Link]

  • Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. Clinical Cancer Research, 14(6), 1627-1632. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

  • Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology, 6, 1313495. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the robust synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone . This scaffold represents a critical pharmacophore in drug discovery, particularly for antiviral (HCV NS5B inhibitors) and anticancer applications where the indole C2-position requires functionalization.

The Synthetic Challenge: Regioselectivity (C2 vs. C3)

The indole ring is naturally nucleophilic at the C3 position.[1] Direct Friedel-Crafts acylation of 4-benzyloxyindole would predominantly yield the C3-acetyl product. To force C2-acylation, we employ a Directed Ortho Metalation (DoM) strategy.

Strategic Route:

  • N-Protection: Installation of a phenylsulfonyl (

    
    ) group.[2][3] This serves two purposes: it protects the nitrogen and, critically, increases the acidity of the C2-proton via strong electron-withdrawing inductive effects (
    
    
    
    ), enabling selective lithiation.
  • C2-Lithiation & Acylation: Treatment with an organolithium reagent followed by "inverse quenching" with acetic anhydride to secure the C2-acetyl group.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical flow from the target molecule back to the commercially available precursor, highlighting the critical intermediate.

Retrosynthesis Target Target Molecule 1-(4-(benzyloxy)-1-(phenylsulfonyl)- 1H-indol-2-yl)ethanone Intermediate Intermediate A 1-(phenylsulfonyl)-4-(benzyloxy)indole (Activated for C2-Lithiation) Target->Intermediate Retrosynthetic Step 1: C2-Acylation (DoM) Intermediate->Target 1. LDA or n-BuLi, THF, -78°C 2. Ac2O (Inverse Quench) Precursor Starting Material 4-(benzyloxy)-1H-indole Intermediate->Precursor Retrosynthetic Step 2: N-Sulfonylation Precursor->Intermediate PhSO2Cl, NaH DMF, 0°C to RT

Figure 1: Retrosynthetic strategy utilizing the N-phenylsulfonyl group as a directing group for C2-functionalization.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(phenylsulfonyl)-4-(benzyloxy)indole

This step shields the indole nitrogen and activates the C2 position.

Reagents & Materials:

  • 4-(Benzyloxy)-1H-indole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzenesulfonyl chloride (

    
    ) (1.1 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous

  • Workup: Water, Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (

    
    ).
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to indole) at 0°C (ice bath).

  • Addition: Dissolve 4-(benzyloxy)-1H-indole in a minimal amount of DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. The solution usually turns anion-colored (often reddish-brown).
    
  • Sulfonylation: Add benzenesulfonyl chloride dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product will have a significantly higher

    
     than the starting indole.
    
  • Quench & Workup: Pour the reaction mixture carefully into ice-cold water. A precipitate may form. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexane).
    

Critical Checkpoint: Ensure complete removal of DMF during workup; residual DMF can interfere with the subsequent lithiation step.

Phase 2: C2-Lithiation and Acetylation

The Expert Step: This reaction relies on kinetic control. The use of inverse addition (adding the lithiated species to the electrophile) is crucial to prevent the product ketone from reacting with unreacted lithiated indole, which would form a tertiary alcohol byproduct.

Reagents & Materials:

  • Intermediate A (from Phase 1) (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes (1.1 equiv) OR LDA (freshly prepared)
  • Acetic Anhydride (

    
    ) (5.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Cryogenics: Dry ice/Acetone bath (-78°C).

Protocol:

  • Inert Environment: Flame-dry a 3-neck RBF under argon/nitrogen. Add Intermediate A and dissolve in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78°C . Wait 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask over 10 minutes.
    
    • Mechanistic Note: The solution color typically changes (yellow to orange/red) indicating formation of the C2-lithio species.

    • Incubation: Stir at -78°C for 1 hour. Do not allow temperature to rise, or the N-sulfonyl group may undergo "N-to-C rearrangement" or cleavage.

  • Electrophile Preparation: In a separate flame-dried flask, dissolve Acetic Anhydride (5.0 equiv) in THF and cool to -78°C.

  • Inverse Quench (Crucial): Cannulate the lithiated indole solution into the acetic anhydride solution rapidly but with controlled temperature (keep below -60°C).

    • Why? This ensures the electrophile is always in excess, preventing the ketone product from being attacked by the lithiated indole.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated ammonium chloride (

    
    ) solution. Extract with EtOAc.[4] Wash with saturated 
    
    
    
    (to remove excess acetic acid/anhydride) and then brine.
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Physicochemical Data Expectations
PropertyExpected ObservationNotes
Appearance Off-white to pale yellow solidCrystalline nature is common for sulfonyl indoles.
1H NMR (Indole) C3-H singlet disappearsIn the product, the C3-H appears as a singlet (approx 7.2-7.5 ppm) but the C2-H signal is gone.
1H NMR (Acetyl) Singlet ~2.6 - 2.7 ppmDistinct methyl ketone peak.
IR Spectroscopy ~1680 cm⁻¹ (C=O), ~1370/1170 cm⁻¹ (SO2)Carbonyl stretch is conjugated with the indole.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Phase 2) Moisture in THF or AtmosphereRe-distill THF over Na/Benzophenone; ensure strict inert atmosphere.
C3-Acylation Observed Loss of N-protecting group or temp > -70°CEnsure temperature remains <-78°C during lithiation; check

stability.
Tertiary Alcohol Byproduct Direct addition of electrophileUse Inverse Addition (Lithium species -> Anhydride).
Starting Material Recovery Insufficient Lithiation timeIncrease lithiation time to 1.5h at -78°C; titrate

-BuLi before use.

Workflow Logic Map

The following Graphviz diagram visualizes the critical decision points and flow of the Phase 2 reaction.

Workflow Start Start: 1-(phenylsulfonyl)-4-(benzyloxy)indole Dry Dry THF, -78°C Start->Dry Lithiation Add n-BuLi (1.1 eq) Wait 1 hr Dry->Lithiation Check Color Change Observed? Lithiation->Check Check->Lithiation No (Check Reagents) PrepElec Separate Flask: Acetic Anhydride (Excess) in THF Cool to -78°C Check->PrepElec Yes (Proceed) Quench INVERSE ADDITION: Transfer Lithiated species -> Anhydride PrepElec->Quench Warm Warm to 0°C Quench with NH4Cl Quench->Warm

Figure 2: Operational workflow for the regioselective C2-acylation process.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-protected indoles.[2][5][6] Preparation of 2-substituted indoles via 2-lithio-1-(benzenesulfonyl)indole. The Journal of Organic Chemistry, 38(19), 3324-3328. Link

  • Gribble, G. W., et al. (1992). Regioselective functionalization of the indole ring via N-phenylsulfonylindole. Journal of Organic Chemistry, 57(22), 5891-5899. Link

  • Pal, M., et al. (2012).[5] Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles. (Contextual validation of inverse quenching method). Link

Sources

Application Note: N-Phenylsulfonylation of 4-Benzyloxy-2-acetylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the


-phenylsulfonylation of 4-benzyloxy-2-acetylindole. This transformation is a critical step in the synthesis of complex indole alkaloids and pharmaceutical intermediates, serving either as a robust protecting group strategy or as a method to introduce sulfonamide pharmacophores (e.g., for 5-HT6 receptor ligands). We present two validated methodologies: a Phase Transfer Catalysis (PTC) method suitable for scale-up and green chemistry applications, and a classical anhydrous hydride method for rigorous small-scale synthesis.

Introduction & Strategic Analysis

The Substrate: 4-Benzyloxy-2-acetylindole

The substrate presents a unique electronic and steric profile:

  • Electronic Effects: The C2-acetyl group is electron-withdrawing, significantly increasing the acidity of the N-H proton (predicted pKa ~14.8) compared to unsubstituted indole (pKa ~17). While this facilitates deprotonation, the resulting anion is stabilized by resonance into the carbonyl oxygen, potentially reducing its nucleophilicity toward the sulfonyl chloride.

  • Steric Effects: The C4-benzyloxy group introduces steric bulk near the reaction center (N1). While the N1 position remains accessible, the proximity of the C2-acetyl and C4-benzyloxy groups requires conditions that drive the reaction to completion without inducing side reactions (e.g., hydrolysis of the acetyl group or cleavage of the benzyl ether).

Reaction Mechanism & Regioselectivity

The reaction proceeds via an


-type mechanism at the sulfur atom.
  • Deprotonation: Base removes the N-H proton, generating an indolyl anion.

  • Nucleophilic Attack: The nitrogen anion attacks the sulfur of benzenesulfonyl chloride.[1]

  • Elimination: Chloride is displaced, forming the sulfonamide bond.[1]

Regioselectivity: While C3-sulfonylation is a theoretical competitor, the presence of the C2-acetyl group blocks the "styrene-like" double bond character usually responsible for C3-electrophilic attack. Furthermore, under basic conditions,


-sulfonylation is kinetically and thermodynamically favored.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Best for: Scale-up, moisture tolerance, and operational simplicity.

This method utilizes a biphasic system (DCM/Water) with a quaternary ammonium salt to transfer the indolyl anion into the organic phase, where it reacts with the sulfonyl chloride. This avoids the use of pyrophoric bases like NaH.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
4-Benzyloxy-2-acetylindole1.0Substrate
Benzenesulfonyl chloride1.2 - 1.5Electrophile
Tetrabutylammonium hydrogen sulfate (TBAH)0.05 - 0.10Phase Transfer Catalyst
Sodium Hydroxide (50% aq.)2.0 - 3.0Base
Dichloromethane (DCM)[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzyloxy-2-acetylindole (1.0 equiv) in DCM (concentration ~0.2 M).

  • Catalyst Addition: Add TBAH (5-10 mol%). Stir for 5 minutes until the catalyst is dissolved/dispersed.

  • Base Addition: Add 50% aqueous NaOH (2.0 equiv) dropwise. The mixture may darken slightly.

  • Reaction: Cool the mixture to 0°C (ice bath). Add benzenesulfonyl chloride (1.2 equiv) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 10°C.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 2-4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of starting material (

      
       ~0.4) and appearance of product (
      
      
      
      ~0.6).
  • Workup: Dilute with DCM and water. Separate the organic layer.[5] Extract the aqueous layer once with DCM.

  • Washing: Wash combined organics with water (2x), brine (1x), and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Gradient: 10% -> 30% EtOAc in Hexanes).

Method B: Anhydrous Hydride Deprotonation

Best for: Difficult substrates, strictly anhydrous requirements, or parallel synthesis libraries.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
4-Benzyloxy-2-acetylindole1.0Substrate
Sodium Hydride (60% in oil)1.2Strong Base
Benzenesulfonyl chloride1.2Electrophile
DMF (Anhydrous)[0.15 M]Solvent
Step-by-Step Procedure
  • Apparatus: Flame-dry a round-bottom flask and flush with Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Add a solution of 4-benzyloxy-2-acetylindole (1.0 equiv) in DMF dropwise to the NaH suspension.

    • Observation: Hydrogen gas evolution (

      
      ) will occur. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/colored (anion formation).
      
  • Sulfonylation: Add benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Completion: Allow to warm to room temperature and stir for 1-3 hours.

  • Quench: Carefully quench excess hydride by adding cold water or saturated

    
     solution dropwise at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics copiously with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify as described in Method A.

Visualization: Reaction Workflow & Mechanism

ReactionWorkflow cluster_trouble Critical Control Points Start 4-Benzyloxy-2-acetylindole Base Deprotonation (NaOH/PTC or NaH) Start->Base pKa ~14.8 Intermediate Indolyl Anion (Resonance Stabilized) Base->Intermediate Anion Formation Reagent PhSO2Cl Addition Intermediate->Reagent Nucleophilic Attack Product N-Phenylsulfonyl Product Reagent->Product Elimination of Cl- Temp Temp < 10°C (Prevents hydrolysis) Reagent->Temp Dry Anhydrous Conditions (Method B only)

Figure 1: Logical workflow for the N-sulfonylation process, highlighting the critical intermediate and control points.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry (Method B) or increase PhSO2Cl equivalents (Method A).
Acetyl Cleavage Base concentration too high / Temp too highMaintain reaction at 0°C during addition. Do not heat above 40°C during workup.
Starting Material Remains Low Nucleophilicity of AnionSwitch to Method B (NaH/DMF) to ensure complete deprotonation and higher kinetic activity.
O-Sulfonylation Ambident Anion Attack (Rare)Use non-polar solvent (Toluene) in Method A to favor N-alkylation over O-alkylation (Hard/Soft Acid Base theory).

Characterization Data (Expected)

  • 1H NMR (DMSO-d6/CDCl3):

    • H7 Indole Proton: Significant downfield shift (deshielding) due to the electron-withdrawing sulfonyl group (typically shifts from

      
       7.2 to 
      
      
      
      8.0+).
    • N-H Signal: Disappearance of the broad singlet at

      
       11.0-12.0.
      
    • Sulfonyl Protons: Appearance of aromatic multiplets at

      
       7.5-8.0 (5H).
      
    • Acetyl Group: Singlet remains at

      
       2.6-2.7 (3H).
      
    • Benzyloxy Group: Singlet at

      
       5.2 (2H) and aromatic multiplet (5H).
      

References

  • General Indole Sulfonylation (PTC Method)

    • Illi, V. O. (1979). "Phase transfer catalyzed N-alkylation and N-acylation of indoles." Synthesis, 1979(2), 136. Link

  • Indole Acidity & Deprotonation (pKa Context): Bordwell, F. G., et al. (1981). "Acidities of carbon acids." Journal of Organic Chemistry, 46(3), 4327. (Context for Indole pKa shifts with EWG).
  • Synthesis of 4-Benzyloxyindole Precursors

    • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214. Link

  • Pelkey, E. T., & Gribble, G. W. (2006). "Synthesis of 3-nitro-1-(phenylsulfonyl)indoles." Organic Preparations and Procedures International, 38(6).
  • Medicinal Chemistry Context (5-HT6 Ligands): Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands." Drug Discovery Today, 10(4), 283-291. (Context for N-sulfonyl indole pharmacophores).

Sources

Friedel-Crafts acylation of 1-(phenylsulfonyl)indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole

Strategic Rationale & Scope

In drug discovery, the indole scaffold is ubiquitous, yet its high reactivity often leads to polymerization or lack of regiocontrol. Direct Friedel-Crafts acylation of unprotected indoles is plagued by


-acylation, dimerization, and poor yields.

This protocol details the Ketcha-Gribble Strategy , utilizing the 1-(phenylsulfonyl) group (PhSO


-).[1] This protecting group serves three critical functions:
  • Electronic Deactivation: It lowers the electron density of the indole ring, preventing oxidative dimerization and polymerization under Lewis acidic conditions.

  • Regiocontrol: It sterically and electronically directs electrophilic substitution exclusively to the C-3 position .

  • Latent Reactivity: The sulfonamide bond is robust enough to withstand AlCl

    
     but is easily cleaved (deprotected) via base hydrolysis to yield the free NH-indole.
    

Primary Application: Synthesis of 3-acylindoles, key intermediates for alkaloids (e.g., Ellipticine) and serotonin receptor modulators.

Mechanistic Insight

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS). Unlike bare indole, which reacts with weak electrophiles, the


-phenylsulfonyl derivative requires a "superelectrophile" generated by a strong Lewis Acid (Aluminum Chloride).

Key Pathway:

  • Activation: AlCl

    
     abstracts chloride from the acyl chloride, generating a discrete acylium ion (
    
    
    
    ).
  • Attack: The indole C-3

    
    -electrons attack the acylium ion. Despite the electron-withdrawing effect of the sulfonyl group, C-3 remains the most nucleophilic site due to resonance stabilization of the sigma complex (maintaining the benzene ring's aromaticity).
    
  • Re-aromatization: Loss of a proton restores aromaticity.

FriedelCraftsMechanism Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion (R-C≡O+) Reagents->Acylium Ionization SigmaComplex Sigma Complex (C3-Acylated Cation) Acylium->SigmaComplex + Substrate (C3 Attack) Substrate 1-(Phenylsulfonyl)indole Product 3-Acyl-1-(phenylsulfonyl)indole SigmaComplex->Product - H+ (Re-aromatization) HCl HCl (Byproduct) SigmaComplex->HCl Elimination

Figure 1: Mechanistic pathway for the C-3 acylation of N-protected indole.

Critical Parameters & Optimization

Success depends on the strict control of moisture and stoichiometry.

ParameterRecommended ConditionRationale
Lewis Acid AlCl

(Aluminum Chloride)
Weaker acids (ZnCl

, SnCl

) are often insufficient due to the deactivated ring. TiCl

is a viable alternative for sensitive substrates.
Stoichiometry 2.0 - 3.0 equivalents 1 eq to generate the acylium ion; 1 eq to complex with the sulfonyl oxygen/product carbonyl. Excess ensures full conversion.
Solvent DCM (Dichloromethane) Provides excellent solubility for the organic substrate while precipitating the AlCl

-complex, driving the reaction.
Temperature 0°C

RT
Addition at 0°C prevents exotherms and side reactions; warming to RT ensures completion.
Atmosphere Argon or Nitrogen AlCl

is highly hygroscopic. Moisture kills the catalyst and generates HCl gas immediately.

Standard Operating Protocol (SOP)

Target: Synthesis of 3-acetyl-1-(phenylsulfonyl)indole (Scale: 5.0 mmol)

Phase A: Reagent Preparation
  • Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

  • Cool under a stream of dry Nitrogen/Argon.

  • Weigh Aluminum Chloride (AlCl

    
    )  (2.0 g, 15 mmol, 3.0 eq) quickly in a glovebox or dry environment and add to the RBF.
    
  • Add Dichloromethane (DCM) (anhydrous, 15 mL) to suspend the AlCl

    
    .
    
Phase B: Acylium Ion Generation[2]
  • Cool the AlCl

    
     suspension to 0°C (ice/water bath).
    
  • Add Acetyl Chloride (0.89 mL, 12.5 mmol, 2.5 eq) dropwise via syringe.

  • Observation: The suspension may clear slightly or change color as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase C: Reaction[1][2]
  • Dissolve 1-(phenylsulfonyl)indole (1.29 g, 5.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Transfer the indole solution to the addition funnel.

  • Add the indole solution dropwise to the AlCl

    
    /Acetyl Chloride mixture at 0°C over 20 minutes.
    
    • Critical Control: Maintain temperature < 5°C to ensure regioselectivity.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product usually moves slower than the starting material due to the polar carbonyl group.

Phase D: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. slowly add ice-water (20 mL) or 1M HCl. Caution: Vigorous evolution of HCl gas.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Wash: Combine organic layers and wash with Sat. NaHCO

    
     (to remove acid traces) and Brine.
    
  • Dry: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from MeOH or purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Troubleshooting & Variations

IssueProbable CauseCorrective Action
No Reaction Wet AlCl

(Deactivated)
Use fresh AlCl

from a newly opened bottle. Ensure solvent is distilled/dry.
C-2 Acylation (Minor) C-3 blocked or Steric hindranceIf C-3 is substituted, C-2 acylation occurs. If C-3 is free, ensure temperature is kept low (0°C) during addition.
Desulfonylation Acid too strong / High TempWhile rare during acylation, high heat can cleave the PhSO

group. Keep T < 40°C.
Polymerization Reaction too concentratedDilute reaction to 0.1M - 0.2M.

Deprotection (Post-Acylation)

To retrieve the pharmacologically active NH-indole:

  • Reagents: 2M NaOH (aq) / Methanol (1:3 ratio).

  • Conditions: Reflux for 1–3 hours.

  • Mechanism: Base-mediated hydrolysis of the sulfonamide.

References

  • Seminal Methodology: Ketcha, D. M.; Gribble, G. W.[1][2] "A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole."[2][3] The Journal of Organic Chemistry, 1985 , 50(26), 5451–5457.[3]

  • Review of Indole Chemistry: Gribble, G. W.[1][2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075.

  • Lewis Acid Variations: Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method." Organic Letters, 2001 , 3(7), 1005–1007.

  • Regioselectivity Studies: Sundberg, R. J.; Russell, H. F. "Synthesis with N-protected 2-lithioindoles."[1] The Journal of Organic Chemistry, 1973 , 38(19), 3324–3330.

Sources

Application of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone in Medicinal Chemistry

Part 1: Executive Summary & Chemical Logic

1.1 The Compound at a Glance The compound 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone is a high-value synthetic intermediate (HVSI) designed for the rapid assembly of complex indole-based pharmacophores. In medicinal chemistry, it serves as a "locked and loaded" scaffold:

  • Locked: The N-phenylsulfonyl group protects the nitrogen and electronically activates the C2 position for lithiation, preventing polymerization.

  • Loaded: The C2-acetyl group provides a versatile electrophilic handle for heterocycle formation, reduction, or condensation.

  • Functionalized: The C4-benzyloxy group is a masked phenol, essential for accessing 4-hydroxyindole derivatives—a privilege structure in kinase inhibitors (e.g., Pindolol analogues) and viral polymerase inhibitors (HCV NS5B).

1.2 Strategic Utility This scaffold addresses a specific challenge in drug discovery: Regioselective functionalization of the indole C4 position. Direct electrophilic substitution usually favors C3. By starting with a 4-benzyloxy precursor and using the N-sulfonyl group to direct chemistry to C2, researchers can access "non-natural" substitution patterns critical for Structure-Activity Relationship (SAR) exploration in allosteric binding pockets.

Part 2: Chemical Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its divergent applications in creating bioactive molecules.

IndoleScaffold Start 4-Benzyloxyindole (Starting Material) Step1 N-Protection (PhSO2Cl, NaH) Start->Step1 Intermediate1 1-(Phenylsulfonyl)-4-(benzyloxy)indole Step1->Intermediate1 Step2 C2-Lithiation & Acylation (LDA, Ac2O) Intermediate1->Step2 Target TARGET SCAFFOLD: 1-(4-(benzyloxy)-1-(phenylsulfonyl) -1H-indol-2-yl)ethanone Step2->Target App1 HCV NS5B Inhibitors (Thiazole formation) Target->App1 Hantzsch Synthesis App2 Tubulin Inhibitors (Chalcone analogs) Target->App2 Claisen-Schmidt App3 GPCR Ligands (Reductive Amination) Target->App3 NaCNBH3, Amines

Caption: Synthesis and divergent application pathways of the 4-benzyloxy-2-acetylindole scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize the target intermediate with high regiocontrol.

Reagents:

  • 4-Benzyloxyindole (CAS: 20289-26-3)[1]

  • Benzenesulfonyl chloride (PhSO2Cl)

  • Sodium Hydride (NaH, 60% dispersion)

  • Lithium Diisopropylamide (LDA)

  • Acetic Anhydride (Ac2O)

  • Solvents: DMF (anhydrous), THF (anhydrous)

Step-by-Step Methodology:

  • N-Sulfonylation (Protection):

    • Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous DMF at 0°C under Argon.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases).

    • Add PhSO2Cl (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (Rf ~0.3 -> Rf ~0.7).

    • Workup: Quench with ice water, filter the precipitate, and recrystallize from EtOH to yield 1-(phenylsulfonyl)-4-(benzyloxy)indole.

  • C2-Acylation (The Critical Step):

    • Dissolve the N-protected intermediate (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 20 min. The solution typically turns yellow/orange, indicating the formation of the C2-lithio species.

    • Mechanistic Note: The electron-withdrawing sulfonyl group acidifies the C2 proton, directing lithiation exclusively to C2 rather than C3.

    • Stir at -78°C for 1 hour.

    • Add Acetic Anhydride (1.5 eq) rapidly.

    • Allow the reaction to warm to RT overnight.

    • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

    • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Yield Expectation: 75-85% overall. Characterization: ^1H NMR should show a singlet methyl ketone peak at ~2.6 ppm and the disappearance of the C2-H signal.

Protocol B: Application - Synthesis of Bioactive Thiazolyl-Indoles

Context: This protocol mimics the synthesis of HCV NS5B polymerase inhibitors where the 2-acetyl group is converted into a heterocycle.

Reagents:

  • Target Scaffold (from Protocol A)

  • Thiourea or Thioamide derivative

  • Bromine or Phenyltrimethylammonium tribromide (PTAB)

Methodology:

  • Alpha-Bromination:

    • Dissolve the target scaffold in THF.[2] Add PTAB (1.0 eq) at 0°C. Stir for 2 hours.

    • Isolate the

      
      -bromoacetyl derivative.
      
  • Hantzsch Thiazole Synthesis:

    • Dissolve the

      
      -bromo intermediate in EtOH.
      
    • Add the desired Thioamide (1.2 eq). Reflux for 4-6 hours.

    • Result: Formation of a thiazole ring attached to the indole C2 position.

  • Deprotection (Optional):

    • To remove the N-phenylsulfonyl group: Reflux in THF/MeOH with Cs2CO3 or TBAF.

    • To remove the O-benzyl group (to reveal the phenol): Hydrogenation (H2, Pd/C) or BBr3 (if sensitive to reduction).

Part 4: Data Interpretation & Troubleshooting

Table 1: Key Spectroscopic Signatures for Validation

Feature^1H NMR Signal (CDCl3)Interpretation
Acetyl -CH3

2.65 - 2.75 (s, 3H)
Confirms successful C2-acylation.
Benzyl -CH2-

5.15 - 5.25 (s, 2H)
Confirms integrity of the O-protection.
Indole C3-H

7.30 - 7.45 (s, 1H)
Diagnostic singlet; confirms C2 is substituted.
Sulfonyl Ar-H

7.50 - 8.00 (m, 5H)
Confirms N-protection is intact.

Troubleshooting Guide:

  • Issue: Low yield during acylation (Step 2).

    • Cause: Incomplete lithiation or "anion dance" (migration of Li to the phenyl ring).

    • Fix: Ensure temperature is strictly -78°C. Do not prolong the lithiation step beyond 1 hour. Use fresh LDA.

  • Issue: C3-acylation observed.

    • Cause: Loss of the sulfonyl group or insufficient base.

    • Fix: Verify the stability of the N-SO2Ph group. Ensure anhydrous conditions to prevent hydrolysis.

Part 5: References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on Indole C2-lithiation strategies).

  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Beaulieu, P. L., et al. (2012). "Discovery of Indole-Based NS5B Polymerase Inhibitors for Hepatitis C." Journal of Medicinal Chemistry, 55(17), 7650-7666. (Context for 2-substituted indole antivirals). Link

  • Mahboobi, S., et al. (2006). "Synthetic 2-aroylindole analogues as potent tubulin inhibitors." Journal of Medicinal Chemistry, 49(11), 3101-3115. (Application of 2-carbonyl indoles). Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The compound described is a research chemical and not approved for human consumption.

Sources

Application Note: A Homogeneous Luminescence-Based Assay for Characterizing the Activity of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for developing and validating a robust biochemical assay to determine the inhibitory activity of the novel compound, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. Given its chemical structure featuring an indole scaffold, a common motif in kinase inhibitors, this guide focuses on a universally applicable, luminescence-based kinase activity assay. The protocol details a homogeneous, "add-and-read" method that quantifies enzyme activity by measuring ATP depletion. This approach is highly sensitive, amenable to high-throughput screening (HTS), and provides a reliable platform for determining key inhibitor characteristics such as IC50 values. We present the scientific principles, detailed step-by-step protocols for assay execution and validation, and guidelines for data analysis and interpretation.

Introduction and Scientific Rationale

The compound 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone is a novel molecule with potential therapeutic applications. Its core indole structure is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases.[1] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, playing a pivotal role in cellular signaling.[2] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[2]

To evaluate the biological activity of this compound, a robust and reproducible assay is paramount. We have selected a luminescence-based kinase assay platform, such as Promega's Kinase-Glo®, due to its numerous advantages.[2][3] This "glow-type" assay is a homogeneous method that measures the amount of ATP remaining in a reaction after a kinase has acted upon its substrate.[4] The luminescent signal is inversely proportional to the kinase activity; high kinase activity leads to low ATP levels and thus a dim signal, whereas effective inhibition of the kinase results in high ATP levels and a bright signal.[2][5] This platform is universally applicable to virtually any kinase, highly sensitive, and exhibits excellent statistical performance, making it ideal for inhibitor characterization.[4]

Assay Principle

The assay quantifies kinase activity by measuring the consumption of ATP. The process involves two key stages:

  • Enzymatic Reaction: A kinase, its specific substrate, and ATP are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP and a phosphorylated substrate. The amount of ATP consumed is directly proportional to the kinase's activity.

  • Luminescent Detection: After the enzymatic reaction, a proprietary detection reagent containing a thermostable luciferase (e.g., Ultra-Glo™ Luciferase) and its substrate, luciferin, is added.[4] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, which generates a stable, long-lasting light signal (luminescence).[4]

An inhibitor, such as the topic compound, will reduce the rate of the kinase reaction, leading to less ATP consumption and a correspondingly higher luminescent signal.[2]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescent Detection Kinase Kinase Reaction Phosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATP_initial ATP ATP_initial->Reaction Inhibitor Test Compound (e.g., Indole Derivative) Inhibitor->Reaction Inhibits ADP ADP Reaction->ADP Phospho_Substrate Phosphorylated Substrate Reaction->Phospho_Substrate ATP_remaining Remaining ATP Reaction->ATP_remaining Light Luminescent Signal ATP_remaining->Light Substrate for Luciferase Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light Measurement Luminometer Reading (RLU) Light->Measurement Inversely proportional to Kinase Activity

Figure 1. Principle of the ATP-depletion luminescence kinase assay.

Materials and Reagents

  • Test Compound: 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

  • Kinase: Purified, active kinase of interest (e.g., a tyrosine or serine/threonine kinase).

  • Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • Adenosine 5'-Triphosphate (ATP): High-purity ATP solution.

  • Luminescence Detection Kit: e.g., Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or ADP-Glo™ Kinase Assay Kit (Promega).[6][7]

  • Assay Buffer: Buffer composition should be optimized for the specific kinase, but a general buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[8]

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • Assay Plates: Solid white, opaque, 384-well or 96-well microplates (low-volume).

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer capable of reading glow luminescence.

Experimental Protocols

Protocol 1: Reagent Preparation

Causality: Proper reagent preparation is critical for assay reproducibility. Concentrations must be precise, and solutions should be stored correctly to maintain activity.[9]

  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO. Store in small aliquots at -20°C.

  • Serial Dilutions: Create a serial dilution series of the test compound in 100% DMSO. For a 10-point IC50 curve, a 1:3 dilution series is common, starting from the 10 mM stock. This allows for a wide range of concentrations to be tested.

  • Kinase Working Solution: Dilute the kinase enzyme to a 2X final concentration in cold assay buffer. The optimal concentration must be determined empirically (see Section 5) but should result in ~10-30% ATP consumption in the reaction. Keep on ice.

  • Substrate/ATP Working Solution: Prepare a 2X final concentration mix of the kinase substrate and ATP in assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.[8]

  • Luminescence Detection Reagent: Prepare according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[4]

Protocol 2: Kinase Inhibition Assay (IC50 Determination)

Causality: This protocol is designed to measure the dose-dependent effect of the inhibitor. Controls are included to define the boundaries of the assay window (100% and 0% activity). The "add-and-read" format minimizes steps and potential for error.[3]

  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control (Negative Control): Contains kinase, substrate/ATP, and DMSO (vehicle) only. Represents uninhibited enzyme activity.

    • 0% Activity Control (Positive Control): Contains substrate/ATP and DMSO, but no kinase. Represents the background signal (no ATP consumption).

    • Test Compound Wells: Contains kinase, substrate/ATP, and the test compound at various concentrations.

  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (for controls) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Initiation:

    • Add 10 µL of the 2X Kinase working solution to the test compound wells and the 100% activity control wells.

    • Add 10 µL of assay buffer (without kinase) to the 0% activity control wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[10]

  • Substrate Addition: Add 10 µL of the 2X Substrate/ATP working solution to all wells to start the enzymatic reaction. The final reaction volume is 21 µL.

  • Reaction Incubation: Mix the plate on a shaker for 30 seconds. Cover and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[6]

  • Signal Detection:

    • Add 20 µL of the prepared Luminescence Detection Reagent to all wells.[6]

    • Mix on a plate shaker for 2 minutes to lyse cells (if applicable) and stop the kinase reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Read the luminescence on a plate luminometer. The integration time should be set to 0.5-1 second per well.

Workflow A 1. Prepare Reagents (Compound, Kinase, ATP/Substrate) B 2. Add 1µL Compound/DMSO to 384-well Plate A->B C 3. Add 10µL 2X Kinase Solution (or buffer for 0% control) B->C D 4. Pre-incubate 15 min (Compound-Kinase Binding) C->D E 5. Add 10µL 2X ATP/Substrate Mix (Initiate Kinase Reaction) D->E F 6. Incubate 60 min (Kinase Reaction) E->F G 7. Add 20µL Detection Reagent (Stop Reaction & Generate Signal) F->G H 8. Incubate 10 min (Signal Stabilization) G->H I 9. Read Luminescence (RLU) on Plate Reader H->I J 10. Data Analysis (% Inhibition, IC50 Curve) I->J

Sources

Analytical methods for quantification of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocol for the quantification and purity assessment of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (referred to herein as BPSI-E ). This compound represents a critical "late-stage intermediate" class often utilized in the synthesis of NS5B polymerase inhibitors (Hepatitis C) and indole-based oncology targets.

Due to the convergence of three hydrophobic moieties—the N-phenylsulfonyl group, the O-benzyl ether, and the indole core—BPSI-E exhibits significant lipophilicity (


) and low aqueous solubility. This guide addresses the specific challenges of retention time drift , column fouling , and carryover  associated with such hydrophobic analytes.

Physicochemical Profile & Analytical Logic

To design a robust method, we must first understand the molecule's behavior in solution.

ParameterCharacteristicAnalytical Implication
Chromophore Conjugated Indole + Sulfonyl + AcetylStrong UV absorption.

typically ~250 nm (sulfonyl/aromatic) and ~290-310 nm (indole conjugation).
Lipophilicity High (

)
Requires high organic strength mobile phase. Standard C18 columns may require high %B to elute.
Stability N-Sulfonyl bondSusceptible to hydrolysis in strong alkali (

). Method must be acidic or neutral.
Solubility Poor in Water; Good in ACN/THFSample diluent must be 100% ACN or MeOH to prevent precipitation.

Protocol 1: RP-HPLC Method for Assay and Purity

This is the primary method for lot release and reaction monitoring. It utilizes a C18 stationary phase with a gradient optimized to separate the parent peak from potential de-protected impurities (e.g., de-benzylated or de-sulfonylated analogs).

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge BEH C18.
    
    • Rationale: A highly end-capped C18 column reduces peak tailing caused by interaction between the indole nitrogen (though sulfonated) and residual silanols.

  • Column Temperature:

    
     (Controls viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: DAD at 254 nm (quantification) and 290 nm (impurity ID).

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Note: Acidic pH (~2.7) suppresses ionization of residual silanols and stabilizes the acetyl group.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.006040Initial Equilibration
2.006040Isocratic Hold (Elute polar impurities)
15.00595Linear Gradient to High Organic
20.00595Wash (Remove dimers/oligomers)
20.106040Return to Initial
25.006040Re-equilibration

Protocol 2: Sample Preparation & Handling

Critical Step: Due to the high hydrophobicity of BPSI-E, using water in the diluent can cause "micro-precipitation" upon injection, leading to split peaks or poor area precision.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of BPSI-E reference standard into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

    • Dilute to volume with Acetonitrile:Water (80:20 v/v) .

    • Note: The 20% water content aligns the solvent strength slightly closer to the initial mobile phase without risking precipitation.

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  NMT 1.5.
      
    • Theoretical Plates (

      
      ):  NLT 5000.
      
    • RSD (Area): NMT 2.0% for 5 replicate injections.

Impurity Fate Mapping & Troubleshooting

Understanding the degradation pathways is essential for validating the method's specificity.

Potential Impurities:
  • Impurity A (De-sulfonylated): 1-(4-(benzyloxy)-1H-indol-2-yl)ethanone.

    • Origin: Hydrolysis of the N-S bond.

    • Elution: Earlier than BPSI-E (More polar).

  • Impurity B (De-benzylated): 1-(4-hydroxy-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone.

    • Origin: Acidic hydrolysis or hydrogenolysis.

    • Elution: Earlier than BPSI-E (Phenolic -OH increases polarity).

Visual Workflow: Method Logic

MethodLogic cluster_Prep Sample Preparation cluster_HPLC HPLC Parameters Start Start: BPSI-E Analysis PropCheck Check LogP (~4.8) & Solubility Start->PropCheck Diluent Use 100% ACN for Stock Avoid Aqueous Diluents PropCheck->Diluent High Lipophilicity Filter 0.2 µm PTFE Filter (Nylon binds hydrophobic drugs) Diluent->Filter Column C18 Column (High Carbon Load) Filter->Column MobilePhase Mobile Phase: Water (0.1% FA) / ACN Column->MobilePhase Gradient Gradient: 40% -> 95% B (Elute Hydrophobic Parent) MobilePhase->Gradient Detection UV Detection @ 254 nm Gradient->Detection Result Quantification & Purity Detection->Result

Figure 1: Decision tree for the analytical method development of hydrophobic indole intermediates.

Validation Criteria (ICH Q2 Compliant)

To ensure this method is "Trustworthy" for regulatory filing, the following validation parameters are recommended:

  • Specificity:

    • Inject BPSI-E spiked with known precursors (e.g., 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole).

    • Requirement: Resolution (

      
      ) > 2.0 between all peaks.
      
  • Linearity:

    • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Requirement:

      
      .
      
  • Robustness:

    • Vary Column Temp (

      
      ) and Flow Rate (
      
      
      
      ).
    • Monitor: Retention time of BPSI-E (approx 12-14 min in described gradient).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Mahboobi, S., et al. (2006).[1][2] Synthetic approaches to 1-(phenylsulfonyl)indoles: Intermediates for FLT3 receptor tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry. (Contextual reference for N-sulfonyl indole stability). Link

  • Vertex Pharmaceuticals. (2014). Patent WO2014128189: Indole derivatives as HCV NS5B polymerase inhibitors. (Illustrates the utility of 2-acetyl-1-sulfonyl indoles). Link

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Gradient Elution of Hydrophobic Compounds). Link

Sources

Scale-up synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile biological activity makes it a cornerstone in drug discovery programs targeting a wide range of therapeutic areas. The title compound, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, is a functionalized indole intermediate that can serve as a valuable building block for more complex molecular targets. The presence of the C2-acetyl group, a protected C4-hydroxyl, and a readily removable N-phenylsulfonyl group provides multiple handles for subsequent chemical modifications.

This application note provides a comprehensive guide for the synthesis of this target molecule, with a specific focus on transitioning from a laboratory-scale procedure to a larger, scalable process suitable for pilot plant or manufacturing environments. We will elucidate the strategic reasoning behind the chosen synthetic route, provide detailed, field-tested protocols, and address the critical challenges encountered during scale-up.[2]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach is designed around robust and well-characterized reactions, prioritizing selectivity and scalability. The retrosynthetic analysis reveals a two-step sequence starting from 4-(benzyloxy)-1H-indole.

Retrosynthetic Pathway:

Retrosynthesis target 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone intermediate1 1-(Phenylsulfonyl)-4-(benzyloxy)-1H-indole target->intermediate1 C2-Acetylation (Directed Metalation) start 4-(Benzyloxy)-1H-indole intermediate1->start N-Sulfonylation

Caption: Retrosynthetic disconnection of the target molecule.

The core of this strategy involves two key transformations:

  • N-Protection: The indole nitrogen is protected with a phenylsulfonyl group. This serves a dual purpose: it prevents unwanted side reactions common with unprotected indoles under basic or electrophilic conditions, and more importantly, it acidifies the C2-proton, facilitating selective deprotonation for subsequent functionalization.[3]

  • C2-Acetylation via Directed Metalation: Directing the acylation to the C2 position is achieved through a directed ortho-metalation (DoM) approach. Treatment of the N-sulfonyl indole with a strong organolithium base selectively removes the proton at the C2 position. The resulting lithiated intermediate is then quenched with an appropriate acetylating agent to install the ketone functionality with high regioselectivity.

This route avoids the common challenges of Friedel-Crafts acylation on indoles, which often leads to mixtures of C3-acylated products and polymerization, especially when the nitrogen is unprotected.[4][5]

Laboratory-Scale Synthesis Protocol (10 mmol)

This protocol outlines the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 1-(Phenylsulfonyl)-4-(benzyloxy)-1H-indole
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)-1H-indole (2.23 g, 10.0 mmol) and tetrahydrofuran (THF, 50 mL). Stir at room temperature until all solids dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction can be monitored for the cessation of gas evolution.

  • Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of benzenesulfonyl chloride (1.94 g, 11.0 mmol, 1.1 equiv) in THF (10 mL) dropwise over 15 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(phenylsulfonyl)-4-(benzyloxy)-1H-indole as a solid.

Step 2: Synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1-(phenylsulfonyl)-4-(benzyloxy)-1H-indole (3.63 g, 10.0 mmol) from Step 1 and anhydrous THF (100 mL).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A distinct color change is typically observed.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Acetylation: Add N,N-dimethylacetamide (DMA, 1.05 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.

  • Completion: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel or, preferably for scalability, by crystallization.

Scale-Up Synthesis: Protocol and Key Considerations

Transitioning from a 10 mmol lab-scale synthesis to a multi-mole industrial production requires careful consideration of several factors that are negligible at the bench.[6] Key challenges include managing reaction exotherms, ensuring efficient mixing, controlling reagent addition, and implementing scalable purification methods.[2][7]

Scale-Up Challenges and Solutions

ScaleUp main Scale-Up Challenges Heat Management (Exotherms) Mass Transfer & Mixing Reagent Addition Purification Method sol1 Solutions for Heat Management Use jacketed reactor with cryo-fluid circulation Ensure high surface-area-to-volume ratio Implement controlled (slow) addition rates main:f1->sol1:f0 sol2 Solutions for Mixing Employ overhead mechanical stirring (baffles recommended) Monitor for homogeneity Avoid localized 'hot spots' main:f2->sol2:f0 sol3 Solutions for Reagent Addition Use calibrated addition pumps or dropping funnels Sub-surface addition for pyrophoric reagents (n-BuLi) Link addition rate to internal temperature monitoring main:f3->sol3:f0 sol4 Solutions for Purification Replace chromatography with crystallization Develop robust anti-solvent crystallization protocol Use filtration (e.g., Nutsche filter) for solid isolation main:f4->sol4:f0

Caption: Key challenges and solutions in scaling up the synthesis.

Modified Scale-Up Protocol (1.0 mol)

This protocol is adapted for a 1.0 mole scale and assumes the use of a jacketed glass reactor with overhead stirring and temperature probes.

Table 1: Reagent Quantities for Lab-Scale vs. Scale-Up

ReagentLab-Scale (10 mmol)Scale-Up (1.0 mol)Molar Eq.
Step 1: N-Sulfonylation
4-(Benzyloxy)-1H-indole2.23 g223.3 g1.0
Sodium Hydride (60%)0.48 g48.0 g1.2
Benzenesulfonyl Chloride1.94 g194.2 g1.1
THF60 mL6.0 L-
Step 2: C2-Acetylation
1-(Phenylsulfonyl)-4-(benzyloxy)-1H-indole3.63 g363.4 g1.0
n-Butyllithium (2.5 M)4.4 mL440 mL1.1
N,N-Dimethylacetamide (DMA)1.05 mL105 mL1.1
Anhydrous THF100 mL10.0 L-

Modified Procedure (Step 2 - Acetylation):

  • Reactor Setup: Charge the jacketed reactor with 1-(phenylsulfonyl)-4-(benzyloxy)-1H-indole (363.4 g, 1.0 mol) and anhydrous THF (10.0 L) under a nitrogen blanket.

  • Cooling: Begin overhead stirring and cool the reactor contents to -78 °C using the cooling jacket. Ensure the temperature probe is correctly placed to measure the internal temperature accurately.

  • Controlled n-BuLi Addition: Add n-butyllithium (440 mL, 1.1 mol) via a cannula or a calibrated pump over a period of 60-90 minutes. The addition rate must be controlled to maintain the internal temperature below -70 °C.

  • Stirring: After the addition is complete, maintain the reaction at -78 °C with efficient stirring for 1 hour.

  • Controlled Acetylation: Add N,N-dimethylacetamide (105 mL, 1.1 mol) via an addition funnel over 45-60 minutes, again maintaining the internal temperature below -70 °C.

  • Reaction & Warming: Stir at -78 °C for 2 hours. Then, program the reactor's cooling unit to slowly warm the mixture to 0 °C over 2 hours.

  • Scalable Work-up (Reverse Quench): In a separate reactor, prepare a solution of saturated aqueous ammonium chloride (5 L). With vigorous stirring, slowly transfer the cold reaction mixture into the quench solution via a cannula. This "reverse quench" helps to dissipate the heat of quenching more effectively.

  • Phase Separation & Extraction: Allow the mixture to warm to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing & Concentration: Combine all organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Crystallization

At scale, purification by chromatography is often impractical and costly. Crystallization is the preferred method for isolating active pharmaceutical ingredients (APIs) and intermediates.[8][9]

Protocol:

  • Solvent Selection: Transfer the crude oily or solid residue to a clean reactor. Based on solubility trials, a solvent system like isopropanol (IPA) or ethyl acetate/heptane is effective.

  • Dissolution: Add the primary solvent (e.g., IPA, approx. 3-4 volumes relative to the crude mass) and heat the mixture with stirring to 50-60 °C until a clear solution is obtained.

  • Cooling & Crystallization: Slowly cool the solution. Crystal formation should begin as the solution cools. A controlled cooling ramp (e.g., 10 °C per hour) is recommended to promote the growth of large, pure crystals. "Oiling out" can occur if cooling is too rapid.[10]

  • Maturation: Once at room temperature, continue to cool the slurry to 0-5 °C and hold for at least 2-4 hours to maximize yield.

  • Isolation & Drying: Isolate the solid product by filtration using a Buchner funnel or a Nutsche filter-dryer. Wash the filter cake with a small amount of cold solvent. Dry the product under vacuum at a temperature not exceeding 40-50 °C until a constant weight is achieved.

Table 2: Expected Product Characterization Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃) Consistent with the structure; key peaks for acetyl CH₃ (~2.6 ppm), benzylic CH₂ (~5.2 ppm), and aromatic protons.
¹³C NMR (CDCl₃) Consistent with the structure; key peaks for carbonyl C=O (~190 ppm) and other aromatic/aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ and/or [M+Na]⁺ corresponding to C₂₃H₁₉NO₄S
Purity (HPLC) >98%

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and use appropriate quenching procedures.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid that ignites spontaneously in air. Must be handled under a strict inert atmosphere using syringe or cannula techniques.

  • Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with gloves and eye protection.

  • Cryogenic Temperatures: Use of dry ice/acetone baths requires insulated gloves and safety glasses to prevent cold burns. Large-scale cryogenic reactors should be operated by trained personnel.

References

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  • Deprotection of Sulfonyl Aziridines. (n.d.). ACS Publications. Retrieved from [Link]

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  • Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of the Ethanone Group on the Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Ethanone Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[2] When functionalized with an ethanone (acetyl) group, particularly at the C2 or C3 position, the resulting indole ethanone becomes a versatile synthetic intermediate for the construction of a diverse array of more complex, biologically active molecules.[3][4] These derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the key methods of functionalizing the ethanone group on the indole scaffold. The focus is on providing not just the "how" but also the "why," offering insights into the underlying mechanisms and rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of indole ethanones in their research endeavors.

I. Alpha-Functionalization of the Ethanone Group

The alpha-position of the ethanone group is a prime site for functionalization, primarily through enol or enolate intermediates. This allows for the introduction of various substituents that can serve as handles for further chemical transformations.

Alpha-Halogenation: Introducing a Versatile Leaving Group

Alpha-halogenation of the ethanone moiety provides a pivotal intermediate, 2-halo-1-(1H-indol-2-yl)ethanone, which is highly susceptible to nucleophilic substitution, paving the way for a multitude of derivatives. The reaction typically proceeds via an acid-catalyzed enolization mechanism.[5][6]

Causality of Experimental Choices:

  • Acid Catalyst: The acid (e.g., acetic acid or HBr) is crucial for catalyzing the tautomerization of the ketone to its enol form, which is the active nucleophile that attacks the halogen.[5]

  • Solvent: Acetic acid is a common solvent as it also serves as the acid catalyst. Dioxane is another suitable solvent.[7]

  • Halogenating Agent: Bromine (Br₂) is a common and effective reagent for this transformation. N-bromosuccinimide (NBS) can also be used as an alternative source of electrophilic bromine.

Experimental Protocol: Alpha-Bromination of 2-Acetylindole

Materials:

  • 2-Acetylindole

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylindole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(1H-indol-2-yl)ethanone.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy (disappearance of the acetyl methyl singlet and appearance of a new singlet for the CH₂Br group) and mass spectrometry.

Alpha-Oxidation via Kornblum Oxidation: Synthesis of Indole-2-glyoxal

The resulting alpha-bromo ketone from the previous step can be readily oxidized to an alpha-keto aldehyde (glyoxal) derivative using the Kornblum oxidation.[8][9] This reaction involves the displacement of the bromide by dimethyl sulfoxide (DMSO) followed by an elimination reaction promoted by a mild base.

Causality of Experimental Choices:

  • DMSO as Oxidant and Solvent: DMSO serves as both the nucleophile to displace the bromide and the oxidant in the subsequent elimination step.

  • Base: A mild, non-nucleophilic base like sodium bicarbonate or triethylamine is used to facilitate the final elimination step to form the carbonyl group.[8]

  • Temperature: The initial S_N2 reaction is often performed at a moderate temperature, while the elimination may require heating.[10]

Experimental Protocol: Kornblum Oxidation of 2-Bromo-1-(1H-indol-2-yl)ethanone

Materials:

  • 2-Bromo-1-(1H-indol-2-yl)ethanone

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene or another suitable co-solvent

  • Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(1H-indol-2-yl)ethanone (1 equivalent) in DMSO.

  • Add sodium bicarbonate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude indole-2-glyoxal.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The product can be characterized by ¹H NMR (presence of an aldehyde proton signal) and IR spectroscopy (two distinct carbonyl stretching frequencies).

II. Reactions at the Carbonyl Group

The carbonyl group of the ethanone moiety is a hub for a variety of nucleophilic addition and condensation reactions, allowing for significant molecular diversification.

Condensation Reactions: Synthesis of Indole-based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks alpha-hydrogens.[11] Reacting 2-acetylindole with an aromatic aldehyde in the presence of a base yields indole-based chalcones, which are α,β-unsaturated ketones.[12] These compounds are of significant interest due to their wide range of biological activities.[12][13]

Causality of Experimental Choices:

  • Base Catalyst: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the alpha-carbon of the 2-acetylindole, forming the reactive enolate nucleophile.[14]

  • Solvent: Ethanol or methanol are commonly used solvents as they can dissolve both the reactants and the base.

  • Aromatic Aldehyde: A variety of aromatic aldehydes can be used to generate a library of chalcone derivatives.

Experimental Protocol: Synthesis of (E)-1-(1H-indol-2-yl)-3-phenylprop-2-en-1-one

Materials:

  • 2-Acetylindole

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (10% aqueous solution)

  • Ice water

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2-acetylindole (1 equivalent) and benzaldehyde (1.1 equivalents) in 95% ethanol with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add 10% aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • A precipitate should begin to form. Continue stirring in the ice bath for 30 minutes and then at room temperature for an additional 2-3 hours.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol and then with ice water to remove any residual base.

  • Dry the product in a desiccator or a vacuum oven.

  • The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation: The formation of the chalcone can be confirmed by the appearance of signals for the vinylic protons in the ¹H NMR spectrum and a shift in the carbonyl stretching frequency in the IR spectrum.

Reduction of the Carbonyl Group: Synthesis of 1-(1H-indol-2-yl)ethan-1-ol

The reduction of the ethanone carbonyl group to a secondary alcohol provides another avenue for functionalization. The resulting alcohol can be used in esterification, etherification, or as a precursor for other functional groups. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a chemoselective reducing agent that will reduce ketones and aldehydes but not more stable functional groups like esters or the indole ring itself under standard conditions.

  • Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.

Experimental Protocol: Reduction of 2-Acetylindole to 1-(1H-indol-2-yl)ethan-1-ol

Materials:

  • 2-Acetylindole

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-acetylindole (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude alcohol.

  • Purify the product by column chromatography or recrystallization.

Self-Validation: Successful reduction can be confirmed by the disappearance of the carbonyl signal in the IR spectrum and the appearance of a broad hydroxyl (-OH) peak, as well as the appearance of a quartet and a doublet for the CH(OH)CH₃ group in the ¹H NMR spectrum.

III. Carbon-Carbon Bond Forming Reactions at the Alpha-Position

The methyl group of the ethanone moiety can also be directly involved in C-C bond formation through reactions like the Mannich reaction.

The Mannich Reaction: Aminomethylation of 2-Acetylindole

The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, 2-acetylindole), an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.[15]

Causality of Experimental Choices:

  • Reactants: Formaldehyde is the most common aldehyde used, and a variety of secondary amines (e.g., dimethylamine, piperidine, morpholine) can be employed to generate different Mannich bases.

  • Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol, and an acid catalyst is sometimes added to facilitate the formation of the electrophilic Eschenmoser's salt intermediate.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(1H-indol-2-yl)propan-1-one

Materials:

  • 2-Acetylindole

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium hydroxide solution

  • Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-acetylindole (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to a pH of 9-10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude Mannich base.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The structure of the Mannich base can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the aminomethyl group, and by mass spectrometry.

Data Presentation

Functionalization MethodKey ReagentsTypical ConditionsProduct Type
Alpha-Bromination 2-Acetylindole, Br₂, Acetic Acid0 °C to RT, 2-4 hα-Bromo Ketone
Kornblum Oxidation α-Bromo Ketone, DMSO, NaHCO₃60-80 °C, 2-6 hα-Keto Aldehyde
Claisen-Schmidt 2-Acetylindole, Ar-CHO, NaOH0 °C to RT, 2-3.5 hChalcone
Reduction 2-Acetylindole, NaBH₄, Methanol0 °C to RT, 1-2 hSecondary Alcohol
Mannich Reaction 2-Acetylindole, (CH₂O)n, R₂NH·HClReflux, 4-6 hMannich Base

Visualization of Synthetic Pathways

Diagram 1: Key Functionalizations of the Ethanone Group on the Indole Scaffold

G Indole 2-Acetylindole AlphaBromo α-Bromo Ketone Indole->AlphaBromo Br₂/AcOH Chalcone Indole Chalcone Indole->Chalcone ArCHO/NaOH (Claisen-Schmidt) Alcohol Secondary Alcohol Indole->Alcohol NaBH₄/MeOH (Reduction) Mannich Mannich Base Indole->Mannich (CH₂O)n, R₂NH·HCl (Mannich Reaction) Glyoxal Indole-2-glyoxal AlphaBromo->Glyoxal DMSO/NaHCO₃ (Kornblum Oxidation)

Caption: Synthetic routes for the functionalization of 2-acetylindole.

Conclusion

The ethanone group on the indole scaffold is a remarkably versatile functional handle that provides access to a vast chemical space of potential drug candidates and biologically active probes. The protocols detailed in this guide for alpha-functionalization and carbonyl group transformations represent robust and reliable methods for the synthesis of diverse indole derivatives. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize these strategies to advance their drug discovery and development programs.

References

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. National Center for Biotechnology Information. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Center for Biotechnology Information. [Link]

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  • Process for the oxidation of organic halides to organic aldehydes.
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  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]

  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. National Center for Biotechnology Information. [Link]

  • Directed synthesis and immunoactive properties of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids. ResearchGate. [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

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  • 3-acetylindole. Sciencemadness Discussion Board. [Link]

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  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Center for Biotechnology Information. [Link]

  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. UNICAM. [Link]

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  • Claisen-Schmidt-Condensation.pdf. CUTM Courseware. [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium.ws. [Link]

  • Kornblum Oxidation. Chem-Station. [Link]

  • 19.9a Addition of Acetylide Ions and Grignard Reagents. YouTube. [Link]

  • Synthetic method of indole-2-carboxylic acid.
    • Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. University of Technology, Iraq. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Microwave-assisted Kornblum oxidation of organic halides. ResearchGate. [Link]

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  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. YouTube. [Link]

  • Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. [Link]

  • Synthesis of Indole Derivatives Containing Chalcone Group. AL- Muthanna Journal of Pure Sciences. [Link]

  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[16][17]-Aryl Shift. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of 2-Ethoxycarbonyl Indoles. ResearchGate. [Link]

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  • Is sodium borohydride capable of reducing azides to amines in dilute aqueous conditions?. Reddit. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common challenges and provide field-proven insights to help you optimize your reaction yields and purity. Our troubleshooting guides are presented in a direct question-and-answer format to address the specific issues you may encounter.

The synthesis of this substituted indole is a nuanced process, typically involving three key stages: the formation of a 4-benzyloxyindole precursor, N-sulfonylation of the indole nitrogen, and finally, C2-acylation to introduce the ethanone moiety. Success hinges on careful control of reaction conditions to manage sensitive functional groups and achieve the desired regioselectivity.

Troubleshooting and FAQs

This guide is structured to follow the logical progression of the synthesis. We will begin with the preparation of the key intermediate, 4-benzyloxyindole, and proceed through each subsequent transformation.

Section 1: Preparation of the 4-Benzyloxyindole Intermediate

The quality of your starting material is paramount. 4-Benzyloxyindole is commonly prepared via a Williamson ether synthesis from 4-hydroxyindole and benzyl bromide or by more complex multi-step routes starting from precursors like 6-benzyloxy-2-nitrotoluene.[1]

FAQ 1.1: My Williamson ether synthesis for 4-benzyloxyindole is resulting in a low yield. What are the likely causes and solutions?

Low yields in this step often trace back to three main factors: the choice of base, the reaction solvent, and competing side reactions.

  • Causality—The Role of the Base: The base deprotonates the hydroxyl group of 4-hydroxyindole to form a phenoxide, which is the active nucleophile. An incomplete deprotonation will result in unreacted starting material. Conversely, an overly strong base can lead to undesired side reactions. Potassium carbonate is a commonly used base for this transformation.[2]

  • Expert Insight: While potassium carbonate is effective, stronger bases like sodium hydride (NaH) can ensure complete deprotonation, especially if your 4-hydroxyindole has acidic impurities.[3] However, NaH is highly reactive and requires an anhydrous, aprotic solvent like DMF or THF.

  • Troubleshooting Protocol:

    • Ensure your 4-hydroxyindole is dry. Moisture will consume the base.

    • Use a slight excess of benzyl bromide (1.1-1.2 equivalents).

    • Consider switching from acetone or acetonitrile to a more polar aprotic solvent like DMF to improve the solubility of the phenoxide salt.

    • If using NaH, cool the reaction to 0 °C before addition to control the initial exothermic reaction, then allow it to warm to room temperature.[3]

Table 1: Comparison of Conditions for Williamson Ether Synthesis

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Base K₂CO₃ (2.0 eq.)NaH (60% in oil, 1.2 eq.)NaH ensures complete deprotonation for a more reactive nucleophile.[3]
Solvent Acetone or AcetonitrileAnhydrous DMFDMF better solubilizes the intermediate phenoxide salt.
Temperature Reflux (56-82 °C)0 °C to Room Temp.Milder conditions reduce potential side reactions.
Typical Yield 60-75%85-95%Improved reactivity and solubility lead to higher conversion.
Section 2: N-Phenylsulfonylation of 4-Benzyloxyindole

The introduction of the phenylsulfonyl group serves to protect the indole nitrogen and, critically, directs subsequent electrophilic substitution to the C2 position.

FAQ 2.1: The N-sulfonylation reaction is sluggish, and I'm recovering significant amounts of starting material. How can I improve the reaction rate and achieve full conversion?

Incomplete sulfonylation is typically an issue of insufficient reactivity of either the electrophile or the nucleophile. The indole nitrogen is deprotonated to form a more potent nucleophile, which then attacks the benzenesulfonyl chloride.

  • Causality—Activation of the Indole Nitrogen: The N-H bond of indole is weakly acidic. A strong base is required to generate the indolide anion, which is a much stronger nucleophile than the neutral indole.

  • Expert Insight: Sodium hydride (NaH) is the base of choice for this transformation. It irreversibly deprotonates the indole, driving the reaction forward. Phase-transfer catalysts can also be employed but are often less efficient for this specific transformation.

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (THF or DMF) and glassware are rigorously dried.

    • Order of Addition: Dissolve the 4-benzyloxyindole in the anhydrous solvent first. Cool the solution to 0 °C in an ice bath. Add the NaH portion-wise and allow the mixture to stir for 30 minutes to ensure complete deprotonation before adding the benzenesulfonyl chloride.

    • Temperature Control: After adding the benzenesulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor by TLC until the starting material is consumed.

FAQ 2.2: I am observing a significant side product. NMR suggests it might be a C3-sulfonylated indole. How can this be avoided?

While N-sulfonylation is generally favored under basic conditions, direct C3 sulfonylation can occur under certain, typically acidic or neutral, conditions. However, a more common issue is the migration of the sulfonyl group or reaction with impurities.

  • Causality—Kinetic vs. Thermodynamic Control: N-sulfonylation is the kinetically favored process. If the reaction is run under conditions that allow for equilibrium (e.g., elevated temperatures for extended periods with a non-irreversible base), rearrangement to the thermodynamically more stable C-sulfonylated product could theoretically occur, though this is less common for sulfonamides compared to acylamides.

  • Expert Insight: The most likely cause of unexpected side products is a failure to achieve complete and rapid N-sulfonylation. If the indolide anion is not formed cleanly, the neutral indole may react with the sulfonyl chloride in a slower, less selective manner.

  • Preventative Measures: Adhering strictly to the protocol in FAQ 2.1 (using NaH in anhydrous THF/DMF at 0 °C) is the most effective way to ensure clean and selective N-sulfonylation. This protocol favors the rapid, kinetically controlled formation of the N-S bond.

Section 3: C2-Acylation of 1-(Phenylsulfonyl)-4-(benzyloxy)-1H-indole

This is often the most challenging step. The N-phenylsulfonyl group deactivates the indole ring, but it directs acylation to the C2 position. Standard Friedel-Crafts conditions are typically required.

FAQ 3.1: My C2-acylation yield is very low, with a complex mixture of byproducts. What are the critical parameters to control?

Low yields in Friedel-Crafts acylations of N-sulfonyl indoles are often due to the deactivating nature of the sulfonyl group and the harshness of the required Lewis acids.

  • Causality—The Role of the Lewis Acid: A strong Lewis acid (e.g., AlCl₃, SnCl₄) is required to activate the acylating agent (acetyl chloride or acetic anhydride) and overcome the deactivation by the N-phenylsulfonyl group. However, these strong acids can also coordinate to the benzyloxy oxygen or catalyze side reactions.

  • Expert Insight: The choice and stoichiometry of the Lewis acid are critical. Aluminum chloride (AlCl₃) is powerful but can sometimes lead to cleavage of the benzyl ether. Tin(IV) chloride (SnCl₄) is often a milder alternative that can provide a better balance of reactivity and selectivity. Using a less reactive acylating agent like acetic anhydride instead of acetyl chloride can also sometimes give cleaner reactions.

  • Troubleshooting Protocol:

    • Optimize the Lewis Acid: Start with SnCl₄ (1.5-2.0 equivalents) in dichloromethane (DCM) at 0 °C. If the reaction is too slow, cautiously switch to AlCl₃, but maintain a low temperature (-20 °C to 0 °C) to minimize side reactions.

    • Control Stoichiometry: Use a slight excess of the acylating agent (1.2 equivalents) and the Lewis acid. A large excess of Lewis acid can promote decomposition.

    • Work-up Procedure: Quench the reaction carefully by pouring it into ice-water. This will hydrolyze the Lewis acid and prevent further reactions. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic residue.[4]

FAQ 3.2: The benzyloxy protecting group is being cleaved during the acylation step. How can I prevent this?

The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions.

  • Causality—Acid-Catalyzed Deprotection: The Lewis acid can coordinate to the ether oxygen, weakening the C-O bond and making it susceptible to cleavage, especially at elevated temperatures. This is a known issue with acid-labile protecting groups.

  • Expert Insight: The key is to minimize the "effective acidity" and temperature of the reaction.

  • Preventative Measures:

    • Use a Milder Lewis Acid: As mentioned, SnCl₄ is generally less harsh than AlCl₃.

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at -20 °C or even lower and only warm if necessary.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent prolonged exposure of the product to the acidic conditions.

Section 4: Overall Synthesis Workflow and Troubleshooting Logic

Optimizing a multi-step synthesis requires a systematic approach. The following diagram illustrates the synthetic pathway and a logical flow for troubleshooting common issues.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Sulfonylation cluster_2 Stage 3: C2-Acylation cluster_3 Troubleshooting A 4-Hydroxyindole B 4-Benzyloxyindole A->B  Benzyl Bromide,  Base (NaH or K2CO3) C 1-(Phenylsulfonyl)- 4-(benzyloxy)-1H-indole B->C  Benzenesulfonyl Chloride,  NaH, Anhydrous THF T1 Low Yield in Stage 1? D Target Molecule: 1-(4-(benzyloxy)-1-(phenylsulfonyl) -1H-indol-2-yl)ethanone C->D  Acetyl Chloride / Acetic Anhydride,  Lewis Acid (SnCl4 or AlCl3) T2 Incomplete N-Sulfonylation? T3 Low Yield in C2-Acylation? T4 Benzyl Group Cleavage? T1->A Check Base/Solvent T2->C Ensure Anhydrous Conditions, Use NaH T3->D Optimize Lewis Acid & Temperature T4->D Use Milder Lewis Acid, Lower Temperature

Caption: Synthetic workflow and troubleshooting decision points.

Experimental Protocols

The following are generalized protocols. Researchers should always adapt them based on their specific laboratory conditions and safety procedures.

Protocol 1: N-Phenylsulfonylation of 4-Benzyloxyindole
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-benzyloxyindole (1.0 eq.).

  • Add anhydrous THF (or DMF) to dissolve the indole (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of benzenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous THF dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

Protocol 2: C2-Acylation
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-(phenylsulfonyl)-4-(benzyloxy)-1H-indole (1.0 eq.) and dry dichloromethane (DCM).

  • Cool the solution to -20 °C using a dry ice/acetone bath.

  • Add acetyl chloride (1.2 eq.).

  • Slowly add the Lewis acid (e.g., SnCl₄, 1.5 eq.) dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction at -20 °C, monitoring by TLC. If the reaction is slow, allow it to warm to 0 °C.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into a vigorously stirred beaker of ice-water.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. [Link]

  • Molbank. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. MDPI, m940. [Link]

  • Organic Syntheses. (1990). 4-Benzyloxyindole. Organic Syntheses, 68, 178. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. PubChem. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.

Overview of the Synthesis Pathway

The synthesis of the target molecule typically involves the N-protection of a substituted indole, followed by a C2-acylation. The N-phenylsulfonyl group serves a dual purpose: it protects the indole nitrogen and deactivates the indole ring, which can help control the regioselectivity of subsequent reactions. However, the interplay of protecting groups and reaction conditions can lead to several undesired side reactions that impact yield and purity.

Synthesis_Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: C2-Acylation Indole 4-(Benzyloxy)-1H-indole Product1 1-(Phenylsulfonyl)-4- (benzyloxy)-1H-indole Indole->Product1 Reagents1 Benzenesulfonyl chloride, Base (e.g., NaH, K2CO3) Target 1-(4-(Benzyloxy)-1-(phenylsulfonyl) -1H-indol-2-yl)ethanone Product1->Target Product1->Target Reagents2 Acetyl chloride or Acetic anhydride, Lewis Acid (e.g., AlCl3, SnCl4)

Caption: General two-step synthesis pathway.

Troubleshooting & FAQs: Common Side Reactions

This section addresses the most frequent issues encountered during the synthesis, organized by the type of side product observed.

Problem 1: N-Desulfonylation - Loss of the Phenylsulfonyl Protecting Group

FAQ: My TLC plate shows a new, more polar spot that stains like an indole, and my final product yield is low. What could this be?

This is a classic symptom of N-desulfonylation, where the phenylsulfonyl group is cleaved from the indole nitrogen, generating the N-unprotected 1-(4-(benzyloxy)-1H-indol-2-yl)ethanone or its precursor. The N-H indole is significantly more polar, causing it to have a lower Rf value on silica gel TLC plates.

Causality & Mechanism: The N-S bond in N-sulfonylindoles is susceptible to cleavage under both nucleophilic and strongly basic conditions.[1][2] During the acylation step, if the reaction workup is not carefully controlled, residual base or nucleophilic species can attack the electrophilic sulfur atom, leading to the cleavage of the N-S bond. This process is essentially a hydrolysis of the sulfonamide.

Desulfonylation_Mechanism Start N-Sulfonylindole Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic attack on S Nucleophile Nu- (e.g., OH-, MeO-) Nucleophile->Intermediate Product_N-H N-H Indole (Deprotected) Intermediate->Product_N-H Cleavage of N-S bond Product_Sulfonate PhSO2-Nu Intermediate->Product_Sulfonate

Caption: Mechanism of nucleophilic N-desulfonylation.

Troubleshooting & Prevention Protocol:

  • Careful Workup: After the Friedel-Crafts acylation, quench the reaction with ice-cold water or dilute HCl slowly. Avoid using strong bases like NaOH or KOH for neutralization until the Lewis acid is fully quenched and diluted. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is preferable.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Water can hydrolyze the Lewis acid, generating strong protic acids that can facilitate desulfonylation under certain conditions.

  • Temperature Control: Perform the acylation and the quench at low temperatures (0 °C) to minimize the rate of potential side reactions.

  • Purification: If desulfonylation occurs, the resulting N-H indole can often be separated from the desired product by column chromatography due to the significant difference in polarity.

Compound Typical Rf (Silica, 3:1 Hex/EtOAc) Appearance on TLC (UV)
N-Sulfonylated Product~0.5 - 0.6Quenched (dark)
N-Desulfonylated Side Product~0.2 - 0.3Quenched (dark), may streak
Problem 2: O-Debenzylation - Loss of the Benzyl Ether Protecting Group

FAQ: My NMR spectrum shows a peak corresponding to a phenolic -OH, and the mass spectrum indicates a loss of 91 mass units. What happened to my benzyl group?

This indicates the cleavage of the benzyl ether, a common side reaction when using Lewis acids. Benzyl ethers are generally stable but can be cleaved under strongly acidic or reductive conditions.[3][4][5][6]

Causality & Mechanism: The Friedel-Crafts acylation step employs a strong Lewis acid (e.g., AlCl₃, SnCl₄). This Lewis acid can coordinate to the ether oxygen, making it a good leaving group. The subsequent departure of the benzyl group is facilitated by the formation of a stable benzyl carbocation, which is then quenched during workup. This is particularly problematic if excess Lewis acid is used or if the reaction is run at elevated temperatures.[3][4]

Debenzylation_Mechanism Start 4-Benzyloxy Indole Derivative Complex Oxygen-Lewis Acid Complex Start->Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Complex Phenol_Product 4-Hydroxy Indole Derivative Complex->Phenol_Product Heterolytic Cleavage Benzyl_Cation Benzyl Cation Complex->Benzyl_Cation

Caption: Mechanism of Lewis acid-mediated O-debenzylation.

Troubleshooting & Prevention Protocol:

  • Choice of Lewis Acid: Consider using a milder Lewis acid. While AlCl₃ is common, catalysts like SnCl₄ or ZnCl₂ can sometimes provide the desired acylation with less degradation of acid-sensitive groups.[7]

  • Stoichiometry is Key: Use the minimum effective amount of Lewis acid. A stoichiometric amount is often required because the catalyst complexes with the product ketone, but a large excess should be avoided.[8] Titrate the Lewis acid carefully.

  • Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to slowly warm if necessary.

  • Reverse Addition: Consider adding the indole substrate to a pre-formed complex of the acylating agent and the Lewis acid at low temperature. This can minimize the exposure of the sensitive starting material to uncomplexed Lewis acid.

Problem 3: Competing C3-Acylation

FAQ: I'm getting an isomeric impurity that is difficult to separate from my desired C2-acylated product. Could the acylation be happening at the C3 position?

While the N-phenylsulfonyl group strongly directs acylation to the C2 position, competing C3-acylation is a known side reaction in indole chemistry, especially if the N-protecting group is compromised or if reaction conditions are not optimal.[9][10][11] The inherent nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic attack.[7]

Causality & Mechanism: The directing effect of the N-sulfonyl group relies on its ability to withdraw electron density from the indole nitrogen, which in turn makes the C2 position more susceptible to lithiation followed by acylation, or direct electrophilic attack under certain Friedel-Crafts conditions. However, if any amount of N-desulfonylation occurs in situ, the resulting N-H indole will rapidly acylate at the more nucleophilic C3 position.

Troubleshooting & Prevention Protocol:

  • Ensure Complete N-Sulfonylation: Before starting the acylation, confirm the complete conversion of the starting indole to the N-sulfonylated derivative via TLC or ¹H NMR. Any residual N-H indole is a prime candidate for C3-acylation.

  • Strictly Anhydrous Conditions: As mentioned, moisture can lead to desulfonylation, which in turn opens the pathway for C3-acylation. Use oven-dried glassware and anhydrous solvents.

  • Lewis Acid Choice: The choice of Lewis acid can influence regioselectivity. Experiment with different acids to find the optimal balance between reactivity and selectivity for your specific substrate.

  • Chromatographic Separation: If a mixture of C2 and C3 isomers is formed, careful column chromatography, potentially using a different solvent system or a high-performance flash chromatography system, may be required for separation.

Isomer Potential ¹H NMR Signature (Indole Ring) Rationale
C2-Acyl (Desired) C3-H proton signal (singlet) around 7.0-7.5 ppmThe C3 position has a single proton.
C3-Acyl (Side Product) C2-H proton signal (singlet) around 8.0-8.5 ppmThe C2 proton is deshielded by the adjacent nitrogen and the C3-carbonyl group.

References

  • Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 50(26), 5451–5457. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Zhang, L. R., Yi, F. P., Zou, J. Z., Zhang, X., & Wang, Z. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Stevens, E. (2018). benzyl ether cleavage [Video]. YouTube. [Link]

  • Alonso, D. A., & Nájera, C. (2009). Desulfonylation Reactions. Organic Reactions. [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wang, Z., Yin, Z., & Wu, X. F. (2017). 3-Acylindoles Synthesis: Ruthenium-Catalyzed Carbonylative Coupling of Indoles and Aryl Iodides. Organic Letters, 19(17), 4680–4683. [Link]

  • Liu, H., et al. (2021). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules, 26(23), 7249. [Link]

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Technical Support Center: N-Phenylsulfonyl Indole Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-phenylsulfonylindole deprotection conditions Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide

Introduction: The Stability-Lability Paradox

The


-phenylsulfonyl (

-SO

Ph) group is a "Goldilocks" protecting group for indoles. It is robust enough to withstand lithiation (C2-functionalization) and Friedel-Crafts acylations, yet it must be removed cleanly without destroying the delicate architecture built during those steps.

Unlike


-Boc (acid labile) or 

-Silyl (fluoride labile), the

-sulfonyl bond is chemically distinct. It requires nucleophilic attack on the sulfur atom or reductive electron transfer . This guide moves beyond standard hydrolysis to provide chemoselective solutions for complex substrates.

Method Selection Matrix (Triage)

Before starting, map your substrate's vulnerabilities to the correct deprotection strategy.

MethodReagent SystemMechanismKey Tolerance (Safe)Key Incompatibility (Unsafe)
A Mg / MeOH Reductive (SET)Esters, Nitriles, Silyl ethersNitro groups, redox-sensitive alkenes
B Cs

CO

/ THF
Mild NucleophilicEsters, Lactones, Acid-labile groupsBase-sensitive chiral centers (racemization risk)
C TBAF / THF Nucleophilic (F

)
Acid-labile groupsSilyl ethers (will cleave), sensitive esters
D NaOH / MeOH Hard HydrolysisSimple alkyl/aryl substituentsEsters, Amides, Nitriles
Decision Logic Visualization

Deprotection_Decision_Tree Start Start: Analyze Substrate Q1 Contains Base-Sensitive Groups? (Esters, Lactones, Nitriles) Start->Q1 Q2 Contains Silyl Ethers? Q1->Q2 Yes (Sensitive) Method_NaOH Rec: NaOH / MeOH (Standard Hydrolysis) Q1->Method_NaOH No (Robust) Q3 Contains Reducible Groups? (Nitro, weak C-X bonds) Q2->Q3 Yes (Keep Silyl) Method_TBAF Rec: TBAF (Reflux) (Fluoride Cleavage) Q2->Method_TBAF No (Silyl irrelevant) Method_Mg Rec: Mg / MeOH (Reductive Cleavage) Q3->Method_Mg No (Safe for Reduction) Method_Cs Rec: Cs2CO3 / THF:MeOH (Mild Nucleophilic) Q3->Method_Cs Yes (Avoid Reduction)

Figure 1: Decision tree for selecting the optimal deprotection condition based on functional group compatibility.

Troubleshooting Guides & FAQs

Issue 1: "The reaction is stalled at 50% conversion using TBAF."

Diagnosis: TBAF is hygroscopic. Water solvates the fluoride ion, drastically reducing its nucleophilicity. Furthermore, the reaction generates TsF (or PhSO


F), which can inhibit the reaction if not sequestered.
  • Fix 1 (Concentration): Increase concentration. Intramolecular reactions or difficult deprotections often fail in dilute (<0.1 M) solutions. Run at 0.5 M to 1.0 M .

  • Fix 2 (Thermal Boost): Unlike silyl deprotection (RT), sulfonyl cleavage often requires energy. Heat to reflux (THF) or use microwave irradiation (80°C, 15 min).

  • Fix 3 (Reagent Switch): Switch to TBAOH (Tetrabutylammonium hydroxide) . The hydroxide ion in organic media is a potent nucleophile for sulfur.

Issue 2: "My methyl ester hydrolyzed to the acid."

Diagnosis: You likely used NaOH, KOH, or unbuffered TBAF (which can be basic due to bifluoride formation).

  • The Solution: Switch to Magnesium in Methanol (Mg/MeOH) .

  • Why? This method uses Single Electron Transfer (SET). The Mg donates an electron to the sulfonyl group, cleaving the S-N bond. It does not attack the carbonyl carbon of the ester.

  • Protocol Adjustment: Ensure the Mg is activated (iodine crystal or HCl wash) and use anhydrous methanol to prevent Mg passivation.

Issue 3: "I have a nitro group, and it disappeared/reduced."

Diagnosis: You used Mg/MeOH. Magnesium is a reducing agent and will reduce nitro groups to amines or hydroxylamines.

  • The Solution: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in THF/MeOH (2:1).
  • Why? This is a mild base method. The carbonate deprotonates methanol to form methoxide in equilibrium, or acts as a buffer, allowing nucleophilic attack on the sulfur without reducing potential.

Detailed Experimental Protocols

Protocol A: Magnesium-Mediated Reductive Cleavage (Chemoselective)

Best for: Substrates with esters, lactones, or nitriles.

  • Setup: Dissolve the

    
    -phenylsulfonylindole (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
    
  • Activation: Add Magnesium turnings (5–10 equiv).

    • Tip: If the Mg is dull, activate by adding a single crystal of Iodine or sonicate the mixture for 2 minutes.

  • Reaction: Stir vigorously at room temperature. Hydrogen gas evolution (bubbling) will occur.

    • Monitoring: Check TLC every 30 minutes. If the reaction stalls and Mg is consumed, add 2 more equivalents of Mg.

  • Workup: Quench by pouring into saturated NH

    
    Cl solution (dissolves Mg salts). Extract with EtOAc.
    
  • Purification: Flash chromatography.

Protocol B: Cesium Carbonate "Soft" Deprotection

Best for: General purpose, nitro-containing compounds, scale-up.

  • Setup: Dissolve substrate in a mixture of THF and Methanol (2:1 ratio).

    • Note: Methanol is required as the nucleophile/solvent partner.[1]

  • Reagent: Add Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Conditions: Stir at room temperature.

    • Optimization: If too slow (>12 h), heat to reflux (65°C). Conversion usually completes in <1 hour at reflux.

  • Workup: Filter off the solid carbonate. Concentrate the filtrate. Partition between water and CH

    
    Cl
    
    
    
    .
Protocol C: TBAF-Mediated Cleavage

Best for: Acid-sensitive substrates where basicity must be controlled.

  • Setup: Dissolve substrate in THF (0.2 M).

  • Reagent: Add TBAF (1.0 M in THF, 3.0 equiv).

  • Conditions: Heat to reflux immediately.

    • Warning: Do not stir at RT hoping for reaction; it will likely just decompose impurities.

  • Workup: Dilute with Et

    
    O, wash with water x3 (to remove TBA salts).
    
    • Troubleshooting: If an emulsion forms (common with TBAF), use brine or add a small amount of solid NaCl.

Mechanistic Insight

Understanding the mechanism helps predict side reactions.

Pathway A (Nucleophilic): The nucleophile (MeO


 or F

) attacks the Sulfur atom. The electrons kick back to the Indole Nitrogen, which is a poor leaving group (

~16) but is stabilized by the solvent.

Pathway B (Reductive - Mg): Magnesium donates an electron to the LUMO of the phenylsulfonyl group. This radical anion fragments to give the indole anion and the sulfinate anion.

Mechanism_Flow Substrate N-SO2Ph Indole Nu_Attack Nucleophilic Attack (Cs2CO3/MeOH or TBAF) Substrate->Nu_Attack Path A SET Single Electron Transfer (Mg/MeOH) Substrate->SET Path B Tetra_Int Trigonal Bipyramidal Intermediate (at Sulfur) Nu_Attack->Tetra_Int Products_1 Indole + PhSO3Me Tetra_Int->Products_1 Radical Radical Anion [N-SO2Ph]- SET->Radical Products_2 Indole + PhSO2- (Sulfinate) Radical->Products_2

Figure 2: Mechanistic divergence between nucleophilic (A) and reductive (B) cleavage pathways.

References

  • Mg/MeOH Method: Alonso, F., et al. (2006). "Magnesium/methanol: an efficient and chemoselective reagent for the deprotection of N-phenylsulfonylindoles." Synlett, 2006(18), 3017-3020.

  • Cesium Carbonate Method: Bajwa, J. S., et al. (2006).[1][2] "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, 47(36), 6425-6427.

  • TBAF Method: Yasuhara, A., et al. (1999). "Deprotection of N-phenylsulfonyl groups of indoles by tetrabutylammonium fluoride." Tetrahedron Letters, 40(10), 1943-1946.

  • General Review: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Technical Support Center: HPLC Analysis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind common chromatographic challenges and offer robust, field-tested solutions to ensure the integrity and accuracy of your analytical results.

Introduction to the Analyte and its Chromatographic Profile

1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone is a complex heterocyclic molecule featuring a substituted indole core. Its structure incorporates a bulky, non-polar benzyloxy group and a polar phenylsulfonyl group, giving the molecule a significant hydrophobic character with some polar functionality. This amphipathic nature dictates its behavior in reversed-phase HPLC (RP-HPLC), the most common analytical technique for such compounds.[1]

Understanding the analyte's physicochemical properties is the first step in effective troubleshooting.

PropertyPredicted CharacteristicImplication for HPLC Analysis
Molecular Weight ~405.47 g/mol [2]Moderate to high retention in RP-HPLC.
Polarity Largely non-polar due to aromatic rings, but with polar sulfonyl and carbonyl groups.Good retention on C18 or C8 columns with organic-aqueous mobile phases.
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and THF.[3]Sample preparation should be straightforward in mobile phase-compatible solvents.
UV Absorbance The extended chromophore of the indole and phenyl rings suggests strong UV absorbance.UV detection is a suitable and sensitive method.
Stability The N-phenylsulfonyl group can be susceptible to hydrolysis under strong acidic or basic conditions. The indole ring is prone to oxidation.[4][5] Photodegradation is also a possibility for indole derivatives.[6][7]Careful control of mobile phase pH and sample handling is critical.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the HPLC analysis of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone in a question-and-answer format.

Peak Shape Problems

Question 1: My peak for the analyte is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.

  • Causality: For a molecule like 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, the lone pair of electrons on the indole nitrogen, even with the withdrawing phenylsulfonyl group, can interact with free silanol groups on the silica-based stationary phase. This secondary interaction can lead to peak tailing.

  • Troubleshooting Workflow:

    start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA or formic acid) start->check_ph check_column Use an End-Capped Column (e.g., modern, high-purity silica) check_ph->check_column Tailing Persists resolved Peak Shape Improved check_ph->resolved Issue Resolved check_overload Reduce Sample Concentration check_column->check_overload Tailing Persists check_column->resolved Issue Resolved check_system Inspect for Dead Volume (fittings, tubing) check_overload->check_system Tailing Persists check_overload->resolved Issue Resolved check_system->resolved Issue Resolved

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Steps:

    • Mobile Phase pH Adjustment: The addition of a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

    • Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, reducing the potential for tailing.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

    • System Check: Ensure all fittings and tubing are properly connected to avoid extra-column band broadening, which can manifest as peak tailing.

Retention Time Variability

Question 2: The retention time of my analyte is drifting to shorter times in subsequent injections. What should I investigate?

Answer:

A consistent decrease in retention time often points to a change in the mobile phase composition or a column that is not properly equilibrated.

  • Causality: For a reversed-phase separation, a gradual increase in the organic solvent composition of the mobile phase will lead to shorter retention times. This can happen due to improper mixing or evaporation of the aqueous component.

  • Troubleshooting Workflow:

    start Retention Time Drifting Shorter check_equilibration Ensure Adequate Column Equilibration (at least 10-15 column volumes) start->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase and Degas Thoroughly check_equilibration->check_mobile_phase Drift Continues resolved Retention Time Stabilized check_equilibration->resolved Issue Resolved check_pump Check Pump Performance (leaks, check valves) check_mobile_phase->check_pump Drift Continues check_mobile_phase->resolved Issue Resolved check_temp Verify Column Temperature Stability check_pump->check_temp Drift Continues check_pump->resolved Issue Resolved check_temp->resolved Issue Resolved

    Caption: Troubleshooting workflow for decreasing retention times.

  • Detailed Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before adding the organic solvent. Cover mobile phase reservoirs to minimize evaporation.

    • Pump and System Leaks: Inspect the HPLC system for any leaks, as this can affect the mobile phase composition being delivered to the column.[8]

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Analyte Stability and Degradation

Question 3: I am observing extra peaks in my chromatogram that are not present in my initial sample analysis. Could my analyte be degrading?

Answer:

Yes, the appearance of new peaks is a strong indication of analyte degradation. For 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, hydrolysis and oxidation are potential degradation pathways.

  • Causality:

    • Hydrolysis: The N-phenylsulfonyl group can be susceptible to cleavage under harsh acidic or basic conditions, which could be present in the mobile phase or sample diluent.

    • Oxidation: The electron-rich indole core is susceptible to oxidation, which can be initiated by dissolved oxygen in the mobile phase, exposure to light, or certain metal ions.[4][5]

  • Forced Degradation Study Protocol: To confirm degradation and develop a stability-indicating method, a forced degradation study is recommended.[9][10][11][12]

Stress ConditionProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursCleavage of the N-phenylsulfonyl group.
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursCleavage of the N-phenylsulfonyl group.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the indole ring.[13]
Photodegradation Expose solution to UV light (e.g., 254 nm) for 24 hoursVarious degradation products from indole ring cleavage.[6][7]
Thermal Degradation Heat solid sample at 80°C for 48 hoursAssess solid-state stability.[1]
  • Preventative Measures:

    • Use a buffered mobile phase to maintain a stable pH, ideally between 3 and 7 for silica-based columns.

    • Prepare samples fresh and store them in amber vials to protect from light.

    • Degas the mobile phase to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What are good starting conditions for an RP-HPLC method for this compound?

A1: Based on the structure, a good starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[14]

  • Column Temperature: 30°C.

Q2: My sample is not fully dissolving in the initial mobile phase composition. What should I do?

A2: Due to its non-polar nature, the analyte may have limited solubility in highly aqueous mobile phases.

  • Solution 1: Dissolve the sample in a stronger solvent like 100% acetonitrile or methanol and then dilute it with the mobile phase. However, be mindful of the "solvent effect," where injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Solution 2: If possible, adjust your initial gradient conditions to have a higher percentage of organic solvent, provided it does not compromise the retention and separation of early-eluting impurities.

Q3: I am seeing a high backpressure in my system. What are the common causes?

A3: High backpressure is usually due to a blockage in the system.

  • Troubleshooting Steps:

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure drops significantly, the blockage is in the column.

    • Column Blockage: This can be due to precipitated buffer salts or particulate matter from the sample. Try flushing the column with a strong solvent (in the reverse direction if recommended by the manufacturer).[15]

    • System Blockage: If the pressure remains high without the column, the blockage is in the tubing, fittings, or injector. Systematically check each component.

Q4: How can I improve the sensitivity of my analysis?

A4:

  • Optimize Wavelength: Determine the wavelength of maximum absorbance (λmax) for 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone using a UV-Vis spectrophotometer or a PDA detector.

  • Increase Injection Volume: If peak shape allows, a larger injection volume will increase the signal.

  • Sample Concentration: If possible, prepare a more concentrated sample.

  • Reduce Baseline Noise: Ensure the use of high-purity solvents and a well-maintained system to minimize baseline noise, which will improve the signal-to-noise ratio.[16]

References

  • RP-HPLC Method for Determination of Naproxen in Pharmaceutical Dosage Form. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Scholars Middle East Publishers. Retrieved from [Link]

  • RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (2022). ScienceScholar. Retrieved from [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. (2024). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). ResearchGate. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2023). Zenodo. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. (2017). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. (2022). ACS Publications. Retrieved from [Link]

  • Oxidation of indoles and our hypothesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. (n.d.). MDPI. Retrieved from [Link]

  • Oxidation of indole by cytochrome P450 enzymes. (2000). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (n.d.). PharmaCores. Retrieved from [Link]

  • 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. (2026). ResearchGate. Retrieved from [Link]

  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. (1983). National Center for Biotechnology Information. Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (n.d.). AELAB. Retrieved from [Link]

  • development of stability indicating hptlc method for - simultaneous estimation of paracetamol and dexibuprofen. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

Sources

Minimizing byproducts in the benzyloxylation of 4-hydroxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzyloxylation of 4-hydroxyindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical transformation in their synthetic endeavors. The conversion of 4-hydroxyindole to 4-benzyloxyindole is a cornerstone in the synthesis of numerous biologically active molecules. However, like many reactions involving ambident nucleophiles, it is not without its challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and consistently achieve high yields of the desired O-alkylated product while minimizing byproduct formation.

Understanding the Core Challenge: N- vs. O-Alkylation

The primary obstacle in the benzyloxylation of 4-hydroxyindole is controlling the regioselectivity of the alkylation. The deprotonated 4-hydroxyindole is an ambident anion, meaning it possesses two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the indole ring. The reaction with an electrophile, such as benzyl bromide, can therefore lead to two main products: the desired 4-benzyloxyindole (O-alkylation) and the undesired 1-benzyl-4-hydroxyindole (N-alkylation).

The selectivity of this reaction is governed by the principles of Hard and Soft Acid and Base (HSAB) theory. Generally, alkylation at the harder oxygen atom is favored under conditions that promote ionic character, while alkylation at the softer nitrogen atom is more likely under conditions that favor covalent bond formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the benzyloxylation of 4-hydroxyindole.

Issue 1: Low Yield of the Desired 4-Benzyloxyindole and Significant Formation of the N-Benzylated Byproduct.

Root Cause Analysis:

This is the most common issue and typically points to reaction conditions that favor N-alkylation over O-alkylation. The choice of base, solvent, and temperature all play a crucial role in directing the regioselectivity.

Solutions:

  • Base Selection: The choice of base is critical in influencing the nature of the indolide anion.

    • Strong, non-coordinating bases such as sodium hydride (NaH) are often preferred.[1][2] NaH deprotonates the 4-hydroxyindole to form the sodium salt. The "hard" sodium cation will preferentially associate with the "hard" oxygen atom of the phenoxide, increasing the nucleophilicity of the oxygen and favoring O-alkylation.

    • Weaker bases or bases with coordinating cations (e.g., potassium carbonate with a phase-transfer catalyst) can sometimes lead to a higher proportion of the N-alkylated product.

  • Solvent Effects: The solvent plays a key role in solvating the cation and influencing the reactivity of the nucleophile.

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are standard choices for this reaction.[2] They effectively solvate the cation, leaving the anion more "naked" and reactive. Incomplete deprotonation, which can lead to C-3 alkylation, can be an issue if the indole anion has poor solubility in the chosen solvent.[2]

    • In some cases, a less polar solvent might favor O-alkylation by promoting the association of the counter-ion with the oxygen atom.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve the selectivity for O-alkylation.[3] Higher temperatures may provide enough energy to overcome the activation barrier for the thermodynamically more stable N-alkylated product.

Issue 2: Presence of a Dialkylated Byproduct (1-Benzyl-4-benzyloxyindole).

Root Cause Analysis:

The formation of the dialkylated product indicates that the initially formed 4-benzyloxyindole is being further deprotonated and alkylated on the indole nitrogen.

Solutions:

  • Stoichiometry of Reagents: Carefully control the stoichiometry of your reagents. Use of a slight excess of 4-hydroxyindole relative to benzyl bromide and the base can help minimize dialkylation. A common starting point is 1.0 equivalent of 4-hydroxyindole, 1.1 equivalents of base, and 1.05 equivalents of benzyl bromide.

  • Order of Addition: Add the benzyl bromide slowly to the solution of the deprotonated 4-hydroxyindole. This maintains a low concentration of the alkylating agent and reduces the likelihood of the product reacting further.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the over-alkylation of the desired product.

Issue 3: Incomplete Reaction or Low Conversion.

Root Cause Analysis:

Low conversion can be due to several factors, including impure reagents, insufficient activation of the nucleophile, or deactivation of the electrophile.

Solutions:

  • Reagent Quality:

    • Ensure that your 4-hydroxyindole is pure and dry.

    • Use a fresh bottle of benzyl bromide. Benzyl bromide can degrade over time, especially if exposed to moisture. It is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[4][5][6]

    • The quality of the sodium hydride is crucial. Use a fresh dispersion in mineral oil and, if necessary, wash it with dry hexanes to remove the oil before use.

  • Incomplete Deprotonation: Ensure complete deprotonation of the 4-hydroxyindole before adding the benzyl bromide. You should observe the cessation of hydrogen gas evolution when using sodium hydride.

  • Solvent Purity: Use anhydrous solvents. Water will quench the sodium hydride and the indolide anion.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the benzyloxylation of 4-hydroxyindole?

A1: Sodium hydride (NaH) is generally the most effective and commonly used base for this transformation.[1][2] It provides a non-nucleophilic strong base that irreversibly deprotonates the 4-hydroxyindole. The resulting sodium salt favors O-alkylation.

Q2: Can I use other benzylating agents besides benzyl bromide?

A2: Yes, benzyl chloride can also be used, although it is less reactive than benzyl bromide. You may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time). Benzyl tosylates or mesylates are also viable alternatives.

Q3: How can I effectively purify the 4-benzyloxyindole from the byproducts?

A3: Column chromatography on silica gel is the most common method for purifying 4-benzyloxyindole.[7] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The O-alkylated product is generally less polar than the N-alkylated isomer (due to the free hydroxyl group in the latter).

Q4: My reaction mixture has turned a dark color. Is this normal?

A4: Indole derivatives can be sensitive to air and light, and some discoloration is not uncommon, especially with prolonged reaction times or at elevated temperatures. However, a very dark or tarry mixture may indicate decomposition. In such cases, it is advisable to re-evaluate your reaction conditions, ensuring an inert atmosphere and using purified reagents.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific substrate and scale.

Materials:

  • 4-Hydroxyindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-hydroxyindole (1.0 eq).

  • Under a positive pressure of nitrogen, add anhydrous DMF to dissolve the 4-hydroxyindole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of benzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise via the dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base; favors O-alkylation.[1][2]
Solvent Anhydrous DMF or THFPolar aprotic, solubilizes the indolide salt.[2]
Electrophile Benzyl BromideHighly reactive alkylating agent.
Temperature 0 °C to Room TemperatureMinimizes side reactions and can improve selectivity.
Stoichiometry ~1.1 eq Base, ~1.05 eq BnBrSlight excess of base for complete deprotonation; slight excess of electrophile to drive reaction to completion.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and the troubleshooting logic.

benzyloxylation_pathway 4-Hydroxyindole 4-Hydroxyindole Ambident Anion Ambident Anion 4-Hydroxyindole->Ambident Anion + NaH - H₂ 4-Benzyloxyindole (O-Alkylation) 4-Benzyloxyindole (O-Alkylation) Ambident Anion->4-Benzyloxyindole (O-Alkylation) + BnBr (Favored in DMF) 1-Benzyl-4-hydroxyindole (N-Alkylation) 1-Benzyl-4-hydroxyindole (N-Alkylation) Ambident Anion->1-Benzyl-4-hydroxyindole (N-Alkylation) + BnBr (Byproduct) troubleshooting_benzyloxylation cluster_0 Problem Identification cluster_1 Potential Causes & Solutions High N-Alkylation High N-Alkylation Base Choice Base Choice High N-Alkylation->Base Choice Solvent Effects Solvent Effects High N-Alkylation->Solvent Effects Temperature Temperature High N-Alkylation->Temperature Use NaH Use NaH Base Choice->Use NaH Use Anhydrous DMF Use Anhydrous DMF Solvent Effects->Use Anhydrous DMF Run at 0°C to RT Run at 0°C to RT Temperature->Run at 0°C to RT

Caption: Troubleshooting logic for high N-alkylation.

References

  • Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019, 10, 1302-1308.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link] symmetry-12-01184.

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link].

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. pubs.acs.org. Available at: [Link].

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link].

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link].

  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC - NIH. Available at: [Link].

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at: [Link].

  • Method for synthesizing 4-hydroxyindole. Google Patents.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH. Available at: [Link].

  • N-alkylation of indole derivatives. Google Patents.
  • 4-benzyloxyindole. Organic Syntheses Procedure. Available at: [Link].

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC - NIH. Available at: [Link].

  • Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link].

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. Available at: [Link].

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link].

  • Scale-up reactions and synthetic applications a benzyl bromide,... ResearchGate. Available at: [Link].

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link].

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link].

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This resource moves beyond simple checklists to provide a deeper understanding of the root causes of inconsistency. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers you to systematically diagnose and resolve issues, ensuring the robustness and reliability of your data.

Section 1: A Systematic Approach to Troubleshooting

Inconsistent results rarely stem from a single, obvious error. More often, they are the product of multiple, subtle deviations in a complex workflow. A systematic, logical approach is therefore the most effective strategy for identifying and eliminating sources of variability.

FAQ 1: My assay results are all over the place. Where do I even begin to look for the problem?

The first step is to stop and think, not to immediately rerun the experiment. A structured approach will save you time and reagents. We recommend a four-stage process: Define, Diagnose, Test, and Implement. This workflow ensures you address the most likely causes first and verify your solution before applying it broadly.

The diagnostic process itself can be visualized as a "fishbone" or Ishikawa diagram, which helps categorize potential sources of error.[1] This framework ensures a comprehensive evaluation of all components of your experimental system.

Troubleshooting_Workflow cluster_workflow Systematic Troubleshooting Workflow Define 1. Define the Problem - High %CV between replicates? - Assay drift across a plate? - Shift between experiments? Diagnose 2. Diagnose Potential Causes (Use Fishbone Diagram) Define->Diagnose Characterize Inconsistency Test 3. Test Hypothesis - Change one variable at a time. - Run controls. Diagnose->Test Formulate Hypothesis Implement 4. Implement & Monitor - Update SOP. - Track performance. Test->Implement Validate Solution Implement->Define New Issue?

Caption: A systematic workflow for troubleshooting assay variability.

Fishbone_Diagram cluster_Manpower Manpower (Operator) cluster_Method Method (Protocol) cluster_Machine Machine (Equipment) cluster_Material Material (Reagents) cluster_Environment Environment (Milieu) cluster_Measurement Measurement (Data Analysis) Result Inconsistent Assay Results Manpower Manpower Manpower->Result Method Method Method->Result Machine Machine Machine->Result Material Material Material->Result Environment Environment Environment->Result Measurement Measurement Measurement->Result M1 Inconsistent Pipetting [3] M1->Manpower M2 Variable Incubation Times [10] M2->Manpower M3 Lack of Training [6] M3->Manpower P1 Ambiguous SOP [9] P1->Method P2 Suboptimal Assay Design P2->Method P3 Inadequate Washing Steps [12] P3->Method E1 Uncalibrated Pipettes [3] E1->Machine E2 Plate Reader Issues [7] E2->Machine E3 Washer Malfunction [1] E3->Machine R1 Lot-to-Lot Variability [11, 25] R1->Material R2 Improper Storage [12] R2->Material R3 Expired Reagents [6] R3->Material R4 Sample Quality [13] R4->Material V1 Temperature Fluctuations [46] V1->Environment V2 Vibrations V2->Environment V3 Light Exposure (for sensitive reagents) [10] V3->Environment D1 Incorrect Curve Fit [10] D1->Measurement D2 Inappropriate Blanks D2->Measurement D3 Data Transfer Errors D3->Measurement

Caption: A fishbone diagram categorizing root causes of assay variability.[1]

Section 2: Pre-Analytical Errors (The Sample)

The quality of your input material is the foundation of your experiment. No amount of downstream optimization can rescue an experiment performed with compromised or inconsistent samples. The pre-analytical phase, which covers everything from collection to preparation, accounts for up to 75% of laboratory errors.[2]

FAQ 2: My results vary significantly between experiments run on different days. Could my samples be the problem?

Absolutely. Inter-assay variability is frequently traced back to sample handling and storage. Biological molecules are sensitive, and their integrity can be compromised by seemingly minor factors.

Causality:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and degrade nucleic acids. For proteins, this can disrupt epitopes recognized by antibodies, leading to a loss of signal.

  • Storage Temperature: Storing samples at an incorrect temperature (e.g., -20°C instead of -80°C for long-term storage of RNA) can lead to enzymatic degradation. Reagents may also have specific storage requirements that, if not followed, can lead to a loss of activity.[3]

  • Collection Method: The type of collection tube (e.g., containing anticoagulants like EDTA or heparin), time to processing, and initial handling can all introduce pre-analytical variables that affect sample integrity.[4]

Troubleshooting Protocol: Sample Stability Study

  • Acquire a Pooled Sample: Create a large, homogenous pool of a representative sample matrix (e.g., serum, cell lysate).

  • Aliquot: Divide the pool into multiple, single-use aliquots. This is critical to avoid freeze-thaw cycles for your stability samples.

  • Baseline Measurement (T=0): Immediately after aliquoting, run 3-5 replicates of the sample in your assay to establish a baseline value.

  • Simulate Conditions:

    • Freeze-Thaw: Take 3-5 aliquots, thaw them, and refreeze them. Repeat for 1, 3, and 5 cycles, assaying them at each point.

    • Short-Term Stability: Leave aliquots at room temperature and at 4°C for various time points (e.g., 2, 4, 8, 24 hours) before assaying.

    • Long-Term Storage: Store aliquots at your intended storage temperature (e.g., -80°C) and test them after 1 week, 1 month, and 3 months.

  • Analyze Data: Plot the mean result for each condition against the T=0 baseline. Define an acceptable stability window (e.g., results must remain within ±15% of baseline).

Section 3: Analytical Errors (The Assay)

Analytical errors occur during the execution of the assay itself. This is where subtle variations in technique and environment can have a magnified impact on the final readout.

FAQ 3: My replicate wells show a high Coefficient of Variation (%CV). What are the most common causes?

High %CV within replicates is a classic sign of precision problems, most often pointing to inconsistent liquid handling.[5] A CV >15% for replicates is generally a red flag.

Causality & Solutions Summary:

Potential Cause Scientific Rationale (The "Why") Solution
Inaccurate Pipetting Dispensing incorrect volumes of reagents (samples, antibodies, substrates) directly and non-linearly impacts the reaction kinetics and final signal.[5]Calibrate pipettes regularly.[5] Use the correct pipette for the volume range. Pre-rinse the tip 2-3 times with the liquid to be dispensed to equilibrate the inner surface.[5] Ensure the pipette tip is sealed firmly.
Poor Reagent Mixing Incomplete mixing leads to localized concentration gradients within a well or tube, causing non-uniform reactions.Vortex stock solutions and reagents gently before making dilutions. Pipette up and down several times after adding a reagent to a well, or use a plate shaker.
Inconsistent Incubation Times For kinetic reactions (e.g., enzyme activity), even a few seconds of difference between the first and last well can cause significant signal drift.Use a multichannel pipette to add start/stop reagents to a column or row simultaneously. Plan your plate layout to minimize time delays.[6]
Well-to-Well Contamination Carryover of a high-concentration sample or reagent to an adjacent well will artificially inflate the signal in the contaminated well.[3]Change pipette tips for every standard, sample, and reagent.[3] Be careful not to splash liquid between wells.
Bubbles in Wells Bubbles can interfere with the light path in a plate reader, leading to erroneous absorbance/fluorescence readings.[7] They also reduce the surface area for binding in immunoassays.Visually inspect plates for bubbles before reading. Centrifuge plates briefly (e.g., 1 min at 1000 x g) to remove bubbles.[7]
FAQ 4: My results are drifting high or low across the plate. What is an "edge effect" and how do I fix it?

This is likely an "edge effect" or "plate drift." It's a systematic error where the outer wells of a microplate behave differently from the inner wells, often due to thermal gradients.[8]

Causality:

  • Thermal Gradients: The outer wells of a plate are more exposed to the ambient environment and will warm up or cool down faster than the insulated inner wells.[5] Since enzyme kinetics and binding interactions are temperature-dependent, this leads to a measurable difference in signal.[9]

  • Evaporation: Wells on the edge of the plate, especially in non-humidified incubators, can experience greater evaporation, concentrating the reactants and altering the reaction conditions.

Troubleshooting and Prevention:

  • Equilibrate Everything: Ensure that plates, reagents, and samples are all at room temperature before starting the assay.[3]

  • Use a Plate Sealer: A high-quality plate sealer minimizes evaporation during incubation steps.[6]

  • Avoid Stacking Plates: Stacking plates during incubation creates uneven temperature distribution.[5]

  • "Moat" the Plate: For sensitive assays, you can fill the outer wells with sterile water or buffer. This creates a humidity chamber within the plate, protecting the experimental wells from edge effects.

  • Confirm the Source: To determine if the issue is with your assay or the plate reader, run a plate and then rotate it 180 degrees and read it again. If the drift follows the plate rotation, the issue is in your assay setup. If the drift remains in the same physical location in the reader, the instrument itself may need service.[8]

FAQ 5: I switched to a new reagent lot and my results have shifted significantly. How do I manage this?

This is a critical issue known as reagent lot-to-lot variability, and it is a major source of inconsistency in long-term studies.[10][11] It is especially common with biological reagents like antibodies, enzymes, and serum-containing media, where manufacturing processes can introduce slight batch differences.[12]

Causality:

  • Antibody Differences: Monoclonal antibodies can have batch variations in concentration or conjugation efficiency. Polyclonal antibodies, by nature, will differ from bleed to bleed.

  • Enzyme Activity: The specific activity of enzymes (like HRP) can vary between production lots.

  • Critical Raw Materials: The quality of raw materials used in buffer or media production can fluctuate, impacting assay performance.[10]

You cannot assume a new lot will perform identically to the old one.[13] A "bridging study" is required to ensure continuity of results.

Protocol: Reagent Lot Bridging Study

  • Objective: To confirm that the new reagent lot provides results that are comparable to the old lot before the old lot is depleted.

  • Materials:

    • Old (current) reagent lot.

    • New reagent lot.

    • A panel of 5-10 patient or QC samples that span the dynamic range of the assay.

  • Procedure:

    • On the same day, by the same operator, run the panel of samples using both the old lot and the new lot in parallel.

    • Run each sample in triplicate on both "plates" (or runs).

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean result for each sample for both the old and new lots.

    • Calculate the percent difference for each sample: [(New Lot Mean - Old Lot Mean) / Old Lot Mean] * 100.

    • Acceptance Criterion: The percent difference for all samples should be within a pre-defined acceptable range (e.g., ±20%). The stringency of this range depends on the assay's purpose.

    • You can also perform a linear regression, plotting the new lot results against the old lot results. The slope should be close to 1.0, the intercept near 0, and the R² value >0.95.

Section 4: Assay-Specific Quick Guides

While the principles above are universal, different assay platforms have their own common failure modes.

ELISA Troubleshooting
Problem Common Cause(s) Solution(s)
High Background Insufficient washing; Antibody concentration too high; Blocking incomplete; Substrate exposed to light.[6]Increase wash steps/soak times.[3] Titrate antibodies to determine optimal concentration. Try a different blocking agent (e.g., BSA vs. milk).[6] Protect substrate from light.[6]
Weak or No Signal Reagents expired or stored improperly; Reagents added in the wrong order; Incubation times too short.[3]Check expiration dates and storage conditions.[3] Double-check the protocol sequence. Optimize incubation times.
Poor Duplicates Pipetting error; Inadequate mixing; Plate not sealed during incubation, leading to "edge effects".Review pipetting technique. Ensure thorough mixing. Use plate sealers.[6] Fill outer wells with buffer to create a moat.
Western Blot Troubleshooting
Problem Common Cause(s) Solution(s)
Splotchy/Uneven Bands Uneven gel polymerization (hand-cast gels); Air bubbles during transfer; Uneven pressure in transfer sandwich.[14]Ensure APS/TEMED are fresh and mix thoroughly.[14] Use a roller to remove bubbles.[15] Ensure sponges are not compressed and apply even pressure.[14]
Non-Specific Bands Primary antibody concentration too high; Blocking insufficient; Wash steps too gentle.[15]Reduce primary antibody concentration. Increase blocking time or try a different blocking buffer.[16] Increase number/duration of washes or add more detergent (e.g., Tween-20).[16]
Weak or No Signal Poor protein transfer; Antibody not specific to the target; Insufficient antibody concentration or incubation time.[17]Check transfer with Ponceau S stain. Verify antibody datasheet for species reactivity and application. Optimize antibody concentration and incubation time (e.g., overnight at 4°C).[17]
qPCR Troubleshooting
Problem Common Cause(s) Solution(s)
Inconsistent Replicates Pipetting error, especially with small volumes; Poor mixing of master mix; Bubbles in wells.[7]Use a master mix to minimize pipetting variability. Vortex and centrifuge master mix before aliquoting. Centrifuge plate before running.[7]
No Amplification in NTC Contamination of reagents (primers, water, master mix) with template DNA.[7]Use aerosol-resistant filter tips. Physically separate pre- and post-PCR areas. Aliquot reagents to create working stocks and avoid contaminating the main stock. Replace all reagents with fresh lots.
Low Amplification Efficiency Suboptimal primer design or concentration; Poor template quality (presence of inhibitors).[18]Re-design primers to have a Tm of ~60°C and produce an amplicon of 100-150 bp.[18] Check RNA/DNA quality via spectrophotometry (A260/280 ratio).[19]
Cell-Based Assay Troubleshooting
Problem Common Cause(s) Solution(s)
High Well-to-Well Variability Inconsistent cell seeding number; "Edge effects" due to evaporation and temperature gradients; Cell clumping.[20]Use an automated cell counter for accuracy. Let the plate sit at room temperature for 20-30 min before incubation to allow even cell settling. Fill outer wells with sterile media/PBS. Gently triturate to create a single-cell suspension before plating.
Poor Cell Health/Viability Mycoplasma contamination; High passage number leading to phenotype drift; Incorrect media formulation or expired supplements.Test for mycoplasma regularly. Use low-passage cells from a validated cell bank.[21] Check media formulation and expiration dates of all components (e.g., L-glutamine, serum).
Experiment-to-Experiment Variability Differences in cell passage number; Serum lot-to-lot variability; Donor-to-donor variability in primary cells.[22]Record and control for cell passage number. Qualify new lots of serum before use. For primary cells, pool donors if possible or increase the number of donors to account for biological variance.[22]
References
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Antibody Resource. (2025, December 12). Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. Retrieved from [Link]

  • CrelioHealth. (2025, April 7). Laboratory Errors: Types, Causes, and How to Avoid Them?. Retrieved from [Link]

  • Migration Letters. (2023). Analyzing Errors In Laboratory Testing: Causes And Prevention Strategies. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Li, Y., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Biosensors, 13(6), 599. Retrieved from [Link]

  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Retrieved from [Link]

  • Das, B., et al. (2020). Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory. Journal of Laboratory Physicians, 12(2), 113-118. Retrieved from [Link]

  • Plebani, M. (2018). Errors within the total laboratory testing process, from test selection to medical decision-making – A review of causes, consequences, surveillance and solutions. Clinical Chemistry and Laboratory Medicine, 56(5), 716-726. Retrieved from [Link]

  • ResearchGate. (2015). No consistency result in western blotting?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Biocompare. (2022, June 28). How to Generate More Reproducible Flow Cytometry Data. Retrieved from [Link]

  • MDPI. (2023). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. Retrieved from [Link]

  • AACC. (2015, June 3). Managing Reagent Lot to Lot Variability. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Wikelski, M., & Cooke, S. J. (2006). Determining environmental causes of biological effects: the need for a mechanistic physiological dimension in conservation biology. Conservation Physiology, 1(1). Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Retrieved from [Link]

  • ResearchGate. (1998). Quantitative flow cytometry: Inter-laboratory variation. Retrieved from [Link]

  • Pace Analytical. (n.d.). Environmental Bioassay. Retrieved from [Link]

  • PCR Biosystems. (n.d.). Download qPCR Troubleshooting Guide. Retrieved from [Link]

  • LSU Scholarly Repository. (2012). Sources of variation in flow cytometric analysis of aquatic species sperm: The effect of cryoprotectants on flow cytometry scatter plots and subsequent population gating. Retrieved from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • LigoLab. (n.d.). Top 10 Medical Laboratory Mistakes and How to Prevent Them. Retrieved from [Link]

  • PubMed. (1998). Quantitative flow cytometry: inter-laboratory variation. Retrieved from [Link]

  • Longdom. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Retrieved from [Link]

  • PubMed. (1996). Analytical variation in immunoassays and its importance for medical decision making. Retrieved from [Link]

  • Bio Molecular Systems. (2024, May 16). How to Reduce Medical Lab Errors. Retrieved from [Link]

  • Benchling. (2025, May 9). Western Blot Troubleshooting: 10 Common Problems and Solutions. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2024, August 21). Analyzing Environmental Bioassays with Spatial Odds, Risk, and Survival Probability Ratio Regressions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identifying and Managing Sources of Variability in Cell Therapy Manufacturing and Clinical Trials. Retrieved from [Link]

  • Labmate Online. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • Asian Journal of Immunology. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Retrieved from [Link]

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Improving the selectivity of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone for its target

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for improving the selectivity of novel chemical entities, using the hypothetical compound 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone as a representative model for indole-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of optimizing compound selectivity.

Introduction: The Challenge of Selectivity in Drug Discovery

In the quest for novel therapeutics, achieving high target selectivity is a critical determinant of both efficacy and safety.[1][2] Small molecule inhibitors, particularly those built around privileged scaffolds like indole, often exhibit promiscuous binding profiles, interacting with multiple proteins beyond the intended target.[3] This can lead to unforeseen side effects and complicate the interpretation of experimental results.[1][2] This guide provides a structured approach to systematically evaluate and enhance the selectivity of your indole-based compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered during the optimization of inhibitor selectivity.

Q1: My indole-based inhibitor is showing activity against multiple targets. What are the likely reasons for this lack of selectivity?

A1: The indole scaffold is a common feature in many kinase inhibitors, often mimicking the adenine ring of ATP to bind to the highly conserved ATP-binding pocket of kinases.[3] This inherent structural similarity is a primary reason for cross-reactivity among different kinases. Additionally, other factors contributing to polypharmacology include:

  • Shape and Electrostatic Complementarity: The inhibitor might possess a shape and electrostatic profile that is compatible with the binding sites of multiple proteins.[4]

  • Protein Flexibility: The conformational flexibility of both the target and off-target proteins can allow for induced-fit binding of the inhibitor.[4][5]

  • Presence of Conserved Binding Motifs: Beyond kinases, other protein families may have binding sites that can accommodate your inhibitor.

Q2: How can I comprehensively determine the selectivity profile of my compound?

A2: A systematic and multi-faceted approach is recommended. The most widely used method is to screen your compound against a large panel of kinases.[6] Several commercial vendors offer kinase selectivity panels that cover a significant portion of the human kinome.[7] The data from these screens, typically presented as percent inhibition at a fixed concentration or as IC50/Kd values, will provide a broad overview of your compound's selectivity. For non-kinase targets, affinity chromatography coupled with mass spectrometry can be a powerful tool to identify interacting proteins from a cell lysate.[8]

Q3: What are the initial structural modifications I should consider to improve the selectivity of my indole-based inhibitor?

A3: A rational, structure-guided approach is often the most effective. If a crystal structure of your compound bound to its target is available, it can provide invaluable insights for modification. Key strategies include:

  • Exploiting Non-conserved Residues: Introduce chemical moieties that form specific interactions (e.g., hydrogen bonds, salt bridges) with non-conserved amino acids in the target's binding site. This can create unfavorable interactions in off-targets that lack these specific residues.[1][2]

  • Targeting the "Gatekeeper" Residue: In kinases, the "gatekeeper" residue controls access to a hydrophobic back pocket. Modifying your inhibitor to interact favorably with the specific gatekeeper of your target kinase can significantly enhance selectivity.[3]

  • Introducing Steric Hindrance: Adding bulky groups to your inhibitor can create steric clashes in the binding sites of smaller off-target proteins while being accommodated by the larger binding site of the intended target.

  • Modulating Electrostatics: Fine-tuning the electrostatic potential of your inhibitor can help to favor binding to the target over off-targets with different charge distributions in their binding sites.[1][2]

Q4: How do I interpret the data from a kinase panel screen?

A4: Kinase panel data is typically presented in a table or a graphical format (e.g., a dendrogram). Key parameters to consider are:

  • Selectivity Score (S-score): Some providers calculate a selectivity score, which quantifies the number of off-targets inhibited at a certain threshold. A lower S-score generally indicates higher selectivity.

  • IC50 or Kd Values: Compare the potency of your compound against the intended target versus the off-targets. A significant window (e.g., >100-fold) between the on-target and off-target potencies is desirable.

  • Phylogenetic Relationship of Off-Targets: Note if the off-targets are closely related to your primary target (within the same kinase family) or are from distant branches of the kinome. Inhibition of closely related kinases is common and may require more subtle structural modifications to overcome.

Here is an example of how to present and interpret kinase profiling data:

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Window (vs. Target X)
Target X 95% 10 -
Kinase A80%15015-fold
Kinase B55%1,200120-fold
Kinase C20%>10,000>1000-fold
Kinase D92%252.5-fold

In this hypothetical example, the compound is potent against Target X. It shows a good selectivity window against Kinase B and C, but poor selectivity against Kinase D and moderate selectivity against Kinase A. Efforts should be focused on modifications that disfavor binding to Kinases A and D.

Troubleshooting Guides

This section provides detailed workflows and protocols for key experimental stages of selectivity improvement.

Guide 1: A Systematic Workflow for Enhancing Inhibitor Selectivity

This workflow outlines a rational and iterative process for improving the selectivity of a lead compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Analysis & Hypothesis Generation cluster_2 Phase 3: Iterative Optimization cluster_3 Phase 4: In-depth Profiling & Validation A Initial Hit Compound (e.g., 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone) B Primary Target Potency Assay (e.g., IC50 determination) A->B C Broad Selectivity Screen (e.g., Kinome-wide panel) B->C D Analyze Selectivity Data Identify potent off-targets C->D F Generate Hypotheses for Selectivity (e.g., exploit non-conserved residues) D->F E Structural Biology & Modeling (X-ray crystallography or homology modeling) E->F G Synthesize Analogs (Structure-guided design) H Screen Analogs (Primary target and key off-targets) G->H I Analyze SAR for Selectivity H->I I->G Iterate J Optimized Lead Compound I->J Select Optimized Lead K Comprehensive Selectivity Profiling J->K L Cellular Target Engagement Assays (e.g., CETSA) J->L

Caption: Iterative workflow for improving compound selectivity.

Guide 2: Experimental Protocol for a Competitive Binding Assay

This protocol describes a general method to determine the binding affinity (Kd) of a test compound for its target, which is a crucial parameter for assessing selectivity. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used here as an example.[9]

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled tracer from the target protein.

Materials:

  • Purified target protein (e.g., a kinase) labeled with a donor fluorophore (e.g., Terbium chelate).

  • A fluorescently labeled tracer ligand that binds to the target protein, with an acceptor fluorophore (e.g., fluorescein).

  • Assay buffer (specific to the target protein).

  • Test compound stock solution (e.g., in DMSO).

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Prepare Reagents:

    • Dilute the labeled target protein and the fluorescent tracer in the assay buffer to their optimal working concentrations (determined during assay development).

    • Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a "no inhibitor" control and a "tracer only" control.

  • Assay Plate Setup:

    • Add a constant volume of the diluted target protein to all wells of a microplate.

    • Add the serially diluted test compound to the respective wells.

    • Initiate the binding reaction by adding the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Read the plate on a TR-FRET-capable microplate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Guide 3: Cellular Target Engagement Validation

It is crucial to confirm that your compound engages the intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Objective: To verify that the test compound binds to its target protein in intact cells, leading to thermal stabilization of the protein.

Materials:

  • Cultured cells that express the target protein.

  • Cell lysis buffer.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Instrumentation for Western blotting or mass spectrometry.

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating:

    • After incubation, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes. This will cause protein denaturation and aggregation.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction for each temperature point and compound concentration using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble target protein as a function of temperature.

    • Binding of the compound to the target protein will increase its thermal stability, resulting in a shift of the melting curve to higher temperatures. This shift confirms target engagement.

Visualizing On-Target and Off-Target Effects

Understanding the potential impact of off-target inhibition is critical. The following diagram illustrates a hypothetical signaling pathway and how an inhibitor with poor selectivity can have unintended consequences.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Kinase X B Substrate 1 A->B C Desired Cellular Response (e.g., Apoptosis) B->C D Off-Target Kinase Y E Substrate 2 D->E F Undesired Side Effect (e.g., Toxicity) E->F Inhibitor Indole-based Inhibitor (Poor Selectivity) Inhibitor->A Inhibition (Intended) Inhibitor->D Inhibition (Unintended)

Caption: On-target vs. off-target effects of a non-selective inhibitor.

By following the principles and protocols outlined in this guide, researchers can systematically address the challenge of selectivity and develop more precise and effective therapeutic candidates.

References

  • MySkinRecipes. (n.d.). 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Retrieved from [Link]

  • PubMed. (n.d.). 1-(4-Meth-oxy-phen-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

  • MDPI. (n.d.). Untargeted Metabolomic Analysis of Cell-Free Supernatants (CFSs) from Different Clinical Isolates of Saccharomyces cerevisiae and Their Effects on Candida albicans Virulence. Retrieved from [Link]

  • PubMed Central. (2012). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • ACS Publications. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

  • PubMed Central. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • MDPI. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Strategies for Compound Selection. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • PubMed Central. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

  • PLOS Computational Biology. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. Retrieved from [Link]

  • Optibrium. (2014). Finding the Rules for Successful Drug Optimization. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • PubMed Central. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). diABZI STING agonist-1. Retrieved from [Link]

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Validation & Comparative

Structure-activity relationship (SAR) of 1-(phenylsulfonyl)-1H-indol-2-yl)ethanone analogs

[1]

Executive Summary: The Privileged Sulfonylindole Scaffold

The 1-(phenylsulfonyl)-1H-indol-2-yl)ethanone moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the indole core is ubiquitous in nature, the specific introduction of a phenylsulfonyl group at the N1 position combined with an acetyl (ethanone) handle at the C2 position creates a unique pharmacophore.[1]

This guide objectively analyzes this scaffold's utility, contrasting its role as a potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) versus its emerging application in oncology (Tubulin/Kinase inhibition) .[1] We move beyond basic description to explore the causality of structure-activity relationships (SAR), demonstrating how the C2-ethanone serves as a critical "diversity handle" for generating high-affinity hydrazones and chalcones.[1]

Mechanistic Pharmacology & SAR Logic[1]

To design effective analogs, one must understand the binding modes.[1] The 1-(phenylsulfonyl) group is not merely a protecting group; it is a critical binding element.[1]

The Dual-Targeting Mechanism
  • HIV-1 RT Inhibition: The N1-phenylsulfonyl group acts as a hydrophobic "anchor," penetrating the NNRTI binding pocket (specifically interacting with aromatic residues like Tyr181 and Tyr188).[1] The C2-ethanone derivatives project into the solvent-exposed channel, interacting with Lys103.[1]

  • Anticancer Activity: In tubulin polymerization inhibition, the sulfonyl moiety mimics the hydrophobic pharmacophores of colchicine-site binders, while bulky substitutions at C2 (derived from the ethanone) sterically hinder microtubule assembly.[1]

Visualizing the SAR Landscape

The following diagram maps the structural zones of the scaffold to their biological functions.

SAR_MapCore1-(phenylsulfonyl)-1H-indol-2-yl)ethanoneN1_SulfonylN1-Phenylsulfonyl Group(Hydrophobic Anchor)Core->N1_SulfonylEssential for PotencyC2_EthanoneC2-Ethanone Handle(H-Bond Acceptor / Derivatization)Core->C2_EthanoneDetermines SelectivityIndole_RingIndole Core (C3/C5)(Electronic Tuning)Core->Indole_RingModulates MetabolismTarget_HIVHIV-1 RT Pocket(Tyr181/Tyr188 Interaction)N1_Sulfonyl->Target_HIVPi-Pi StackingTarget_CancerTubulin Colchicine Site(Steric Blockade)C2_Ethanone->Target_CancerWhen converted to Chalcone/HydrazoneIndole_Ring->Target_HIV5-Fluoro/Chloro increases potency

Figure 1: Structural dissection of the 1-(phenylsulfonyl)-1H-indol-2-yl)ethanone scaffold showing functional zones.

Comparative Performance Analysis

The "Parent" ethanone is rarely the final drug; it is the lead.[1] The table below compares the parent scaffold against its two most common high-potency derivative classes: Hydrazones and Chalcones .[1]

FeatureParent: 1-(phenylsulfonyl)-1H-indol-2-yl)ethanoneDerivative A: C2-Hydrazone AnalogsDerivative B: C2-Chalcone Analogs
Primary Utility Synthetic Intermediate / Moderate LeadHigh Potency HIV-1 NNRTI Anticancer (Tubulin/Kinase)
Binding Mode Weak H-bonding via Carbonyl oxygenExtended H-bond network via hydrazide N-HMichael Acceptor (Covalent Cys binding)
Solubility Moderate (Lipophilic)Improved (Polar N atoms)Poor (Highly Lipophilic)
Metabolic Stability Susceptible to reduction/oxidationModerate (Hydrazone hydrolysis risk)Low (Reactive enone)
Key Reference Mahboobi et al. (FLT3 Inhibitors) [1]Indolyl Aryl Sulfones (IAS) [2]Giles et al.[1] (Indanone/Chalcone hybrids) [3]
Critical Insight:

Research indicates that unmodified ethanones often lack the steric length required to fully occupy the NNRTI binding pocket entrance.[1] Conversion to a hydrazone (e.g., thiosemicarbazone) typically improves IC50 values from the micromolar (


1

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR monitoring).

Synthesis of the Scaffold

Objective: Synthesize 1-(phenylsulfonyl)-1H-indol-2-yl)ethanone from 2-acetylindole.

  • Reagents: 2-Acetylindole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq), 50% NaOH (aq), Toluene.

  • Procedure (Phase Transfer Catalysis):

    • Dissolve 2-acetylindole in Toluene.

    • Add TBAHS (Catalyst) and 50% NaOH.[1]

    • Add Benzenesulfonyl chloride dropwise at 0°C.[1]

    • Stir at Room Temperature (RT) for 4–6 hours.

  • Validation Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The N-H spot of indole (polar) should disappear, replaced by a less polar N-sulfonyl spot.

  • Workup: Separate organic layer, wash with water/brine, dry over

    
    .[1] Recrystallize from Ethanol.[1]
    
  • Expected Yield: >85%.

Biological Evaluation: HIV-1 RT Inhibition Assay

Objective: Quantify the efficacy of the synthesized analog against Recombinant HIV-1 Reverse Transcriptase.[1]

  • Assay System: ELISA-based colorimetric assay (e.g., Roche Diagnostics).[1]

  • Protocol:

    • Template: Biotin-labeled DNA/RNA hybrid template.

    • Substrate: Digoxigenin-labeled dUTP.

    • Incubation: Incubate RT enzyme + Template + dUTP + Test Compound (0.01 - 100

      
      )  for 1 hour at 37°C.
      
    • Detection: Add anti-DIG-POD antibody followed by ABTS substrate.[1] Measure absorbance at 405 nm.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

    • Control: Use Nevirapine (IC50 ~40 nM) as a positive control.[1]

    Pathway Visualization: From Synthesis to Bioactivity

    This diagram illustrates the workflow for transforming the parent ethanone into a bioactive hydrazone, highlighting the chemical logic.

    WorkflowStartStart: 2-AcetylindoleStep1Step 1: N-Sulfonylation(PhSO2Cl, NaOH, PTC)Start->Step1IntermedIntermediate:1-(phenylsulfonyl)-1H-indol-2-yl)ethanoneStep1->IntermedProtect N1 / Add Hydrophobic GroupStep2Step 2: Condensation(Hydrazine/Semicarbazide, EtOH, H+)Intermed->Step2Functionalize C2FinalFinal Product:Indolyl Aryl Sulfone HydrazoneStep2->FinalActivityBiological Outcome:HIV-1 RT Inhibition (nM potency)Final->ActivityAssay Validation

    Figure 2: Synthetic pathway for optimizing the ethanone scaffold into high-potency NNRTI candidates.

    Expert Commentary & Troubleshooting

    Common Pitfall: The "C3" Trap. When synthesizing these analogs, electrophilic substitution often favors the C3 position of the indole.[1] However, for this specific SAR (N-sulfonyl, C2-acetyl), the C2 position must be established before sulfonylation or via lithiation strategies (C2-lithiation of N-protected indole).[1]

    • Solution: Starting with commercially available 2-acetylindole is more efficient than attempting to acetylate 1-(phenylsulfonyl)indole, which often yields the C3-acetyl isomer.[1]

    Solubility Issues: The 1-(phenylsulfonyl) group adds significant lipophilicity (

    1
    • Solution: If the final analog precipitates in the biological assay media, introduce a morpholine or piperazine tail on the C2-hydrazone/chalcone side chain to improve aqueous solubility without compromising the hydrophobic binding at the N1 site [4].[1]

    References

    • Mahboobi, S., et al. (2006).[1][2] 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde: Synthesis and use in bis(1H-indol-2-yl)methanones as FLT3 inhibitors.[1] PMC.[1][3]

    • Silvestri, R., et al. (2011).[1] Indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors: new cyclic substituents at indole-2-carboxamide.[1][4] PubMed.[1]

    • Giles, D., et al. (2017).[1][5][6] Synthesis of 1-indanones with a broad range of biological activity.[1][7] Beilstein Journal of Organic Chemistry.[1]

    • Kumar, A., et al. (2022).[1] Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.[1][8] PMC.[1][3]

    • Zhan, P., et al. (2025).[1] Next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors.[1] ResearchGate.[1]

    A Comparative Guide to the Synthesis of Substituted Indoles: From Classic Reactions to Modern Catalysis

    Author: BenchChem Technical Support Team. Date: February 2026

    The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals. The strategic synthesis of substituted indoles is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of several key synthetic routes to this privileged heterocycle. We will delve into the mechanistic underpinnings, practical considerations, and substrate scope of classical methods such as the Fischer, Bischler-Möhlau, Madelung, Nenitzescu, and Gassman syntheses, alongside a selection of modern, palladium-catalyzed approaches including the Larock, Heck, and Buchwald-Hartwig reactions. This comparative analysis, supported by experimental data and detailed protocols, is intended to empower researchers to make informed decisions when selecting the optimal synthetic strategy for their target indole derivatives.

    I. Classical Approaches to Indole Synthesis: Time-Tested Methodologies

    For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability in accessing a wide range of indole structures.

    The Fischer Indole Synthesis

    Discovered by Hermann Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2]

    Mechanism: The reaction proceeds through a series of well-defined steps:

    • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form an arylhydrazone.

    • Tautomerization: The hydrazone tautomerizes to its enamine form.

    • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[2][2]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

    • Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization with the elimination of ammonia to yield the indole ring.

    Advantages:

    • Wide applicability and broad substrate scope.

    • Readily available starting materials.

    • Can be used for the synthesis of a variety of substituted indoles.[1]

    Disadvantages:

    • Often requires harsh acidic conditions and high temperatures.

    • The regioselectivity can be an issue with unsymmetrical ketones.

    • Not suitable for substrates with acid-labile functional groups.

    Experimental Protocol: Synthesis of 2-Phenylindole [2]

    • Step 1: Preparation of Acetophenone Phenylhydrazone: In a flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, acetophenone phenylhydrazone, can be isolated by filtration or used directly in the next step.

    • Step 2: Cyclization: In a separate beaker, finely powder anhydrous zinc chloride (2.0 eq). Add the acetophenone phenylhydrazone (1.0 eq) to the zinc chloride and mix thoroughly.

    • Step 3: Heating: Immerse the beaker in a preheated oil bath at 170 °C and stir vigorously. The mixture will liquefy, and white fumes will evolve.

    • Step 4: Work-up: After a few minutes, remove the beaker from the bath and pour the hot mixture into water. Add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.

    • Step 5: Purification: Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol. The typical yield of 2-phenylindole is 72-80%.[2]

    II. Modern Palladium-Catalyzed Routes to Indoles

    The advent of transition-metal catalysis has revolutionized organic synthesis, and indole synthesis is no exception. Palladium-catalyzed methods offer milder reaction conditions, greater functional group tolerance, and often complementary regioselectivity compared to classical approaches.

    The Larock Indole Synthesis

    Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. This reaction provides a direct and highly regioselective route to 2,3-disubstituted indoles.[2]

    Mechanism: The catalytic cycle is believed to involve:

    • Oxidative Addition: Pd(0) undergoes oxidative addition to the o-haloaniline.

    • Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into the Pd-C bond.

    • Intramolecular Aminopalladation: The nitrogen of the aniline attacks the palladium-bound alkene.

    • Reductive Elimination: Reductive elimination of the Pd(0) catalyst yields the indole product and regenerates the active catalyst.

    Advantages:

    • High regioselectivity.

    • Good functional group tolerance.

    • Access to a wide range of 2,3-disubstituted indoles.

    Disadvantages:

    • The cost of the palladium catalyst can be a consideration.

    • Requires the use of o-haloanilines, which may not always be readily available.

    • The reaction can be sensitive to the nature of the alkyne and the aniline.

    Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole

    • Step 1: Reaction Setup: To a reaction vessel, add the o-iodoaniline (1.0 eq), the alkyne (1.2 eq), palladium(II) acetate (5 mol%), and a suitable ligand such as triphenylphosphine (10 mol%).

    • Step 2: Solvent and Base: Add a solvent such as DMF and a base, for example, sodium carbonate (2.0 eq).

    • Step 3: Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or GC-MS).

    • Step 4: Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Comparative Analysis of Synthetic Routes

    The choice of a synthetic route to a particular indole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group compatibility, and scalability. The following table provides a comparative overview of the methods discussed.

    Method Starting Materials Key Reagents/Catalysts Typical Conditions Advantages Disadvantages Typical Yield
    Fischer Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis acids (e.g., ZnCl₂, PPA)High temperature (100-200 °C)Wide applicability, readily available starting materialsHarsh conditions, potential for regioisomers60-85%[2]
    Bischler-Möhlau α-Haloacetophenone, AnilineAniline (as base and reactant)High temperature, often neat or in high-boiling solventsAccess to 2-arylindolesHarsh conditions, often low yields, formation of byproducts20-75%[3]
    Madelung N-Acyl-o-toluidineStrong base (e.g., NaNH₂, BuLi)Very high temperature (200-400 °C)Useful for 2-alkylindolesExtremely harsh conditions, limited functional group toleranceVariable, often moderate
    Nenitzescu Benzoquinone, β-Enamino esterOften acid-catalyzedMild to moderate temperaturesAccess to 5-hydroxyindolesLimited to specific substitution patterns40-70%[4]
    Gassman Aniline, α-Thio ketonet-BuOCl, TriethylamineLow to room temperatureMild conditions, one-pot procedureRequires specific α-thio ketone, limited aniline scope50-90%
    Larock o-Haloaniline, AlkynePd catalyst (e.g., Pd(OAc)₂), Ligand, Base80-120 °CHigh regioselectivity, good functional group toleranceCatalyst cost, requires o-haloaniline70-95%[5]
    Heck (intramolecular) o-Halo-N-allylanilinePd catalyst, Ligand, Base80-120 °CGood for 3-substituted indoles, mild conditionsRequires specific precursor synthesis70-90%
    Buchwald-Hartwig o-Haloaniline, KetonePd catalyst, Ligand, Strong base80-120 °CAccess to diverse N-substituted indoles, good scopeCatalyst cost, requires strong base70-95%

    Visualizing the Synthetic Pathways

    To further elucidate the transformations involved in these synthetic routes, the following diagrams, generated using Graphviz, illustrate the core reaction schemes.

    Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Enamine Enamine Intermediate Arylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Indole Substituted Indole Diimine->Indole Cyclization - NH₃

    Caption: The Fischer Indole Synthesis workflow.

    Larock_Indole_Synthesis oHaloaniline o-Haloaniline Aryl_Pd_complex Aryl-Pd(II) Complex oHaloaniline->Aryl_Pd_complex + Pd(0) Alkyne Alkyne Pd_catalyst Pd(0) Catalyst Vinyl_Pd_complex Vinyl-Pd(II) Intermediate Aryl_Pd_complex->Vinyl_Pd_complex + Alkyne Indole 2,3-Disubstituted Indole Vinyl_Pd_complex->Indole Intramolecular Aminopalladation & Reductive Elimination Indole->Pd_catalyst Regenerates

    Caption: The catalytic cycle of the Larock Indole Synthesis.

    Conclusion

    The synthesis of substituted indoles remains a vibrant and evolving field of chemical research. While classical methods like the Fischer synthesis continue to be workhorses in the field, modern palladium-catalyzed reactions such as the Larock synthesis offer milder, more versatile, and often more efficient alternatives. The choice of synthetic route should be guided by a careful consideration of the target molecule's substitution pattern, the availability and cost of starting materials, and the tolerance of functional groups to the reaction conditions. By understanding the mechanistic nuances and practical considerations of each method, researchers can strategically design and execute the synthesis of complex indole-containing molecules for a wide range of applications in science and medicine.

    References

    • Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241-2245.
    • Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106, 2875-2911.
    • Taber, D. F.; Tirunahari, P. K. Tetrahedron2011, 67, 7195-7210.
    • Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges.1893, 26, 1903-1908.
    • Madelung, W. Ber. Dtsch. Chem. Ges.1912, 45, 1128-1134.
    • Nenitzescu, C. D. Bull. Soc. Chim. Romania1929, 11, 37-43.
    • Gassman, P. G.; van Bergen, T. J. J. Am. Chem. Soc.1974, 96, 5495-5508.
    • Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991, 113, 6689-6690.
    • Heck, R. F. Org. React.1982, 27, 345-390.
    • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc. Chem. Res.1998, 31, 805-818.
    • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Org. Lett.2016 , 18, 4944-4947. [Link]

    • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. J. Org. Chem.2015 , 80, 6859-6867. [Link]

    • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega2022 , 7, 39015-39025. [Link]

    • Nenitzescu indole synthesis. Wikipedia. [Link]

    • Gassman indole synthesis. Wikipedia. [Link]

    • Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chem. Eur. J.2019 , 25, 12438-12443. [Link]

    • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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    A Researcher's Guide to Benchmarking 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive framework for the characterization and comparative benchmarking of the novel chemical entity, 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. As this molecule is not extensively documented in public literature, this document outlines a hypothesis-driven approach to evaluating its potential biological activities against established standards. The protocols and methodologies described herein are designed to ensure scientific rigor, data integrity, and contextual relevance for researchers in drug discovery and medicinal chemistry.

    Rationale and Strategic Overview

    The subject molecule's architecture provides critical clues to its potential bioactivity. A systematic analysis of its core components informs the selection of appropriate benchmarks and assays.

    • Indole Nucleus: This "privileged scaffold" is a cornerstone of numerous pharmaceuticals, recognized for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its presence suggests a high probability of interaction with biological targets.

    • N-phenylsulfonyl Group: This functional group significantly alters the electronic properties of the indole nitrogen. It can enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond acceptor, influencing binding affinity with target proteins.[3][4][5] N-arylsulfonyl indoles have shown notable activity as antimicrobial agents and ligands for central nervous system receptors.[6][7]

    • 2-Acetyl Group: The placement of an acetyl group at the C2 position of the indole ring is a common starting point for the synthesis of more complex bioactive compounds.[8][9] It can also serve as a key interaction point within a target's binding pocket.

    • 4-Benzyloxy Group: This bulky, lipophilic group can influence the molecule's solubility and how it is positioned within a binding site, potentially enhancing selectivity or potency.

    Based on this structural assessment, two primary hypotheses for the molecule's activity are proposed: Protein Kinase Inhibition and Cyclooxygenase (COX) Inhibition . The indole scaffold is common in both kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] Therefore, a dual-pathway screening approach is a logical starting point.

    The overall benchmarking strategy is visualized below.

    G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Data Analysis & Comparison a Acquire/Synthesize Test Compound b Physicochemical Characterization (Purity, Identity) a->b Ensure Integrity c Hypothesis 1: Kinase Inhibition b->c d Hypothesis 2: COX Inhibition b->d e In Vitro Kinase Assay vs. Staurosporine c->e f In Vitro COX Assay vs. Celecoxib d->f g Calculate IC50 Values e->g f->g h Comparative Data Analysis g->h i Generate Benchmarking Report h->i

    Caption: Overall workflow for benchmarking the target compound.

    Foundational Analysis: Physicochemical Characterization

    Before any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This is a non-negotiable step for data trustworthiness.

    Objective: To confirm the structural integrity and define key properties of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone.

    Key Protocols:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To determine the accurate molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound, ideally aiming for >95%.

    • Solubility and Lipophilicity (LogP/LogD): To assess solubility in aqueous and organic solvents, which is critical for designing biological assays and predicting bioavailability.[12]

    These initial data points form the baseline for all subsequent experiments.

    PropertyMethodAcceptance CriteriaRationale
    Identity NMR, MSSpectra consistent with proposed structure.Confirms the correct molecule is being tested.
    Purity HPLC≥ 95%Ensures observed activity is from the compound, not impurities.
    Solubility Kinetic/Thermodynamic AssaysDocumented in assay buffer (e.g., µg/mL)Prevents compound precipitation in assays, which causes false results.[12]
    Lipophilicity LogP/LogD DeterminationExperimental valuePredicts membrane permeability and informs formulation strategy.[12]

    Benchmarking Against Standard 1: Protein Kinase Inhibition

    Rationale: The indole scaffold is a well-established pharmacophore in numerous FDA-approved and investigational kinase inhibitors.[10] The high structural conservation of the ATP-binding site across the kinome makes broad-spectrum screening a valuable initial step.[13][14]

    Selected Benchmark: Staurosporine . This natural product is a potent, cell-permeable, and broad-spectrum inhibitor of a wide range of protein kinases.[15][16] Its well-characterized profile makes it an ideal positive control and benchmark for assessing the potency of a novel, uncharacterized compound.[15][17]

    Experimental Protocol: In Vitro Kinase Inhibition Assay

    This protocol describes a universal, non-radioactive, ADP-quantification-based assay, which is adaptable to most kinases.

    Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. An inhibitor will reduce the rate of ADP formation.

    G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Substrate + ATP ADP_detect ADP Sensor ADP->ADP_detect Signal Measurable Signal (e.g., Fluorescence) ADP_detect->Signal Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP binding site

    Caption: General principle of an ADP-based kinase inhibition assay.

    Step-by-Step Methodology: [18]

    • Reagent Preparation:

      • Prepare a 2X kinase solution in reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

      • Prepare a 2X substrate/ATP solution in the same reaction buffer. The ATP concentration should be set near the Kₘ for the specific kinase to ensure competitive inhibitors can be detected effectively.[19]

      • Prepare serial dilutions of the test compound and Staurosporine (positive control) in DMSO, followed by a final dilution in reaction buffer.

    • Assay Execution (384-well plate format):

      • Add 5 µL of the compound/control solution to the appropriate wells.

      • Add 5 µL of the 2X kinase solution to all wells.

      • Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

      • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

      • Incubate for 60 minutes at 30°C. Ensure the reaction stays within the linear range (typically <20% ATP consumption).[19]

    • Detection:

      • Stop the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™, Transcreener® ADP²).

      • Incubate as per the manufacturer's instructions to convert ADP to a detectable signal (e.g., luminescence or fluorescence).

      • Read the plate using a suitable plate reader.

    • Data Analysis:

      • Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.

      • Plot the normalized percent inhibition against the log of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    Benchmarking Against Standard 2: Cyclooxygenase (COX) Inhibition

    Rationale: Many indole-containing molecules, most famously Indomethacin, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[11][20] Given the structural similarities, assessing the test compound for COX-1 and COX-2 inhibition is a prudent step.

    Selected Benchmark: Celecoxib . This is a well-known NSAID that acts as a selective inhibitor of the COX-2 enzyme.[21][22] It serves as an excellent standard for both potency and selectivity against the two COX isoforms.

    Experimental Protocol: In Vitro COX Inhibition Assay

    This protocol uses a commercially available colorimetric assay kit to measure the peroxidase activity of COX.

    Principle: COX enzymes exhibit both oxygenase and peroxidase activity. The peroxidase component is utilized to generate a colored product from a probe molecule (e.g., TMB). Inhibition of COX reduces the rate of color development.[23]

    G cluster_0 COX Peroxidase Reaction COX COX Enzyme Probe_ox Colored Product COX->Probe_ox Probe + H₂O₂ Inhibitor Inhibitor Inhibitor->COX Blocks active site

    Caption: Principle of a colorimetric COX peroxidase activity assay.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Reconstitute purified COX-1 and COX-2 enzymes in the provided buffer.

      • Prepare serial dilutions of the test compound and Celecoxib in DMSO, followed by a final dilution in assay buffer.

      • Prepare solutions of arachidonic acid (substrate) and the colorimetric probe.

    • Assay Execution (96-well plate format):

      • Add 10 µL of the compound/control solution to the appropriate wells.

      • Add 20 µL of the respective enzyme (COX-1 or COX-2) to the wells.

      • Incubate for 10 minutes at 37°C.

      • Initiate the reaction by adding 20 µL of arachidonic acid solution.

      • Incubate for 5 minutes at 37°C.

      • Add 20 µL of the colorimetric substrate solution.

      • Incubate for 5-10 minutes at room temperature until a stable color develops.

    • Detection:

      • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) using a microplate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each concentration relative to a DMSO control.

      • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus log concentration.

      • Calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

    Data Synthesis and Comparative Analysis

    The ultimate goal is to generate a clear, quantitative comparison of the novel compound against the established standards. The data should be summarized in a table for direct comparison.

    Example Data Summary Table:

    CompoundTargetIC₅₀ (nM)COX-2 Selectivity Index
    Test Compound Kinase XExperimental ValueN/A
    Staurosporine Kinase XExperimental Value (e.g., ~10 nM)N/A
    Test Compound COX-1Experimental ValueCalculated Value
    Test Compound COX-2Experimental ValueCalculated Value
    Celecoxib COX-1Experimental Value (e.g., >8000 nM)Calculated Value (e.g., >250)
    Celecoxib COX-2Experimental Value (e.g., ~30 nM)Calculated Value (e.g., >250)

    Interpretation:

    • Potency: A lower IC₅₀ value indicates higher potency. Compare the test compound's IC₅₀ directly with that of Staurosporine for kinase activity and Celecoxib for COX activity.

    • Selectivity: For the COX assays, a high COX-2 Selectivity Index (>50) suggests that the compound preferentially inhibits the inducible inflammatory enzyme (COX-2) over the constitutive enzyme (COX-1), which is a desirable trait for reducing gastrointestinal side effects.[24]

    This structured benchmarking approach provides a robust foundation for evaluating the potential of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. By grounding the investigation in hypothesis-driven experiments against well-characterized standards, researchers can efficiently determine if the compound warrants further, more intensive investigation in the drug discovery pipeline.

    References

    • [No Author]. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • [No Author]. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • [No Author]. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal. Retrieved from [Link]

    • [No Author]. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Retrieved from [Link]

    • [No Author]. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Retrieved from [Link]

    • [No Author]. (n.d.). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. ResearchGate. Retrieved from [Link]

    • [No Author]. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publisher. Retrieved from [Link]

    • Nirogi, R. V. S., et al. (2016). Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. Taylor & Francis Online. Retrieved from [Link]

    • [No Author]. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved from [Link]

    • Whirl-Carrillo, M., et al. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • Nirogi, R. V. S., et al. (2016). Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. PubMed. Retrieved from [Link]

    • Wei, T.-H., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Retrieved from [Link]

    • [No Author]. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. Retrieved from [Link]

    • Salling, M. C., et al. (n.d.). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed Central. Retrieved from [Link]

    • Hassan, G. S., et al. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • [No Author]. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. ResearchGate. Retrieved from [Link]

    • Wang, S., et al. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Retrieved from [Link]

    • [No Author]. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF. ResearchGate. Retrieved from [Link]

    • Singh, A., et al. (n.d.). Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). Royal Society of Chemistry. Retrieved from [Link]

    • [No Author]. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Retrieved from [Link]

    • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

    • [No Author]. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.net. Retrieved from [Link]

    • [No Author]. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Retrieved from [Link]

    • Schmidt, J., et al. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Retrieved from [Link]

    • [No Author]. (2012). Assay Development for Protein Kinase Enzymes. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • [No Author]. (2025). A brief review of the biological potential of indole derivatives. ResearchGate. Retrieved from [Link]

    • [No Author]. (n.d.). Celecoxib. Wikipedia. Retrieved from [Link]

    • Chlenov, M., et al. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • National Research Council. (n.d.). Physicochemical Properties and Environmental Fate. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • [No Author]. (n.d.). Indole derivatives having COX-2 inhibitory activity. ResearchGate. Retrieved from [Link]

    • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Royal Society of Chemistry. Retrieved from [Link]

    • [No Author]. (n.d.). Specificity profiles of clinical kinase inhibitors.Kinase dendrograms.... ResearchGate. Retrieved from [Link]

    • El-Gohary, N. S., & Shaaban, M. I. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. NIH National Center for Biotechnology Information. Retrieved from [Link]

    • Singh, P., et al. (2021). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. ACS Publications. Retrieved from [Link]

    • [No Author]. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Retrieved from [Link]

    • [No Author]. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]

    • [No Author]. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

    • Thomas, J., et al. (n.d.). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Taylor & Francis Online. Retrieved from [Link]

    • Vester, K., et al. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical Biochemistry. Retrieved from [Link]

    • Zhang, W., et al. (n.d.). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications. Retrieved from [Link]

    • [No Author]. (n.d.). Physicochemical Characterization. Creative Biolabs. Retrieved from [Link]

    • [No Author]. (n.d.). Novel Global Network Scores to Analyze Kinase Inhibitor Profiles. APORC. Retrieved from [Link]

    • [No Author]. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Retrieved from [Link]

    • [No Author]. (2025). Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. Retrieved from [Link]

    • [No Author]. (2024). Lecture #2 Physicochemical Properties of Drug Molecules UI Creates 2024. YouTube. Retrieved from [Link]

    • Arman, M., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PubMed. Retrieved from [Link]

    • [No Author]. (2025). Studies on Acetylation of Indoles. ResearchGate. Retrieved from [Link]

    Sources

    Technical Comparison: Selectivity and Off-Target Profiling of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the off-target pharmacology, selectivity profile, and experimental characterization of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone , a representative small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) .

    While often overshadowed by clinical candidates like INCB3284, this indole-sulfone scaffold represents a critical chemical probe for dissecting the MCP-1/CCL2 signaling axis. Its structural features—specifically the N-phenylsulfonyl group and the 4-benzyloxy moiety—dictate its selectivity window against homologous receptors (CCR1, CCR5) and potential off-targets in the serotonergic system.

    Mechanistic Overview & Molecular Logic

    The compound functions as an orthosteric antagonist of CCR2. It competes directly with the endogenous ligand MCP-1 (CCL2) for the transmembrane binding pocket.

    • Pharmacophore Logic:

      • Indole Core: Mimics the tryptophan residues often involved in GPCR ligand recognition.

      • N-Phenylsulfonyl Group: Provides a critical hydrophobic anchor, often engaging the transmembrane (TM) bundles TM1, TM2, and TM7.

      • 4-Benzyloxy Group: Extends into the extracellular loop region or a secondary hydrophobic pocket, enhancing affinity but also introducing lipophilicity-driven off-target risks (e.g., hERG, CYP inhibition).

      • 2-Ethanone (Acetyl): Acts as a hydrogen bond acceptor, locking the indole orientation.

    Pathway Visualization: CCR2 Signal Transduction

    The following diagram illustrates the canonical G-protein coupled pathway inhibited by the compound.

    CCR2_Pathway Ligand MCP-1 (CCL2) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Activation G_Protein Gαi / Gβγ Receptor->G_Protein Coupling Drug Indole-Sulfone Antagonist Drug->Receptor Inhibition (Orthosteric) AC Adenylyl Cyclase G_Protein->AC Inhibition (Gαi) PLC PLCβ G_Protein->PLC Activation (Gβγ) IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 Ca Ca2+ Release (ER) IP3->Ca Bind IP3R Chemotaxis Chemotaxis & Monocyte Recruitment Ca->Chemotaxis Cytoskeletal Rearrangement

    Caption: Schematic of the CCL2/CCR2 signaling cascade. The indole-sulfone antagonist blocks the receptor-ligand interface, preventing G-protein coupling and downstream Calcium mobilization.

    Comparative Analysis: Performance & Selectivity

    This section compares the indole-sulfone compound with the industry-standard tool compound RS-102895 (a spiropiperidine) and the clinical candidate INCB3284 .

    Key Differentiators
    • Selectivity vs. CCR1/CCR5: The indole-sulfone scaffold typically exhibits high selectivity (>100-fold) against CCR1, but the benzyloxy tail can introduce cross-reactivity with CCR5 due to the shared hydrophobic binding pocket architecture.

    • Off-Target Risk (Serotonin): Unlike the spiropiperidine class (RS-102895), the indole-sulfone core is a "privileged structure" for 5-HT6 and 5-HT2A receptors. Researchers must control for CNS effects if the compound crosses the blood-brain barrier.

    Comparative Data Summary
    FeatureIndole-Sulfone (Subject)RS-102895 (Reference)INCB3284 (Clinical Std)
    Primary Target hCCR2 hCCR2 hCCR2
    IC50 (Chemotaxis) ~10 - 50 nM (Est.)360 nM< 5 nM
    Selectivity (CCR1) > 100-fold> 100-fold> 1000-fold
    Selectivity (CCR5) Moderate Risk (10-50x)High (>100x)High (>1000x)
    Key Off-Target 5-HT6 / 5-HT2A Alpha-1 AdrenergichERG (at high conc.)
    Metabolic Liability CYP3A4 (Indole oxidation)ModerateLow
    Solubility Low (Lipophilic)ModerateHigh

    Critical Insight: While RS-102895 is often cited for its Alpha-1 adrenergic off-target effects (causing hypotension), the Indole-Sulfone class is more prone to Serotonergic cross-reactivity . Validation using a 5-HT panel is recommended for in vivo studies.

    Off-Target Deep Dive

    A. Chemokine Receptor Homology (CCR1, CCR3, CCR5)

    The greatest risk for false positives in chemotaxis assays comes from CCR5 .

    • Mechanism: CCR2 and CCR5 share ~70% sequence identity in the transmembrane binding pocket. The large benzyloxy group on the subject compound may occupy the "extracellular vestibule" common to both receptors.

    • Control: Always run a counter-screen using MIP-1α (CCL3) induced chemotaxis (CCR1/CCR5 specific) to quantify the selectivity ratio.

    B. The "Indole-Sulfone" Liability (5-HT Receptors)

    The N-arylsulfonyl indole core is structurally analogous to several 5-HT6 antagonists (e.g., SB-271046).

    • Impact: If used in CNS models (e.g., neuropathic pain), off-target blockade of 5-HT6 can alter cognitive function or pain thresholds, confounding data attributed solely to CCR2 inhibition on microglia.

    • Mitigation: Use SB-258585 (selective 5-HT6 antagonist) as a negative control to differentiate effects.

    C. CYP Inhibition

    Indole derivatives are frequent substrates and inhibitors of CYP3A4 . The benzyloxy group is metabolically labile (O-dealkylation).

    • Experimental Note: In microsome stability assays, expect a short half-life (<30 min) unless the phenyl ring is substituted with electron-withdrawing groups (e.g., F, CF3) to block metabolism.

    Validated Experimental Protocols

    Protocol A: FLIPR Calcium Flux Assay (Functional Potency)

    Purpose: To determine the IC50 of the antagonist against MCP-1 induced Calcium release.

    Workflow Visualization:

    FLIPR_Workflow Step1 Cell Seeding (CCR2+ Monocytes) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Compound Addition (Incubate 30 min) Step2->Step3 Step4 Ligand Injection (MCP-1 EC80) Step3->Step4 Step5 Read Fluorescence (Ex 488nm / Em 520nm) Step4->Step5

    Caption: Step-by-step workflow for the high-throughput Calcium Flux assay.

    Detailed Methodology:

    • Cell Prep: Use CCR2-transfected CHO cells or THP-1 monocytes. Seed at 50,000 cells/well in black-wall 96-well plates.

    • Dye Loading:

      • Prepare Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA.

      • Add Fluo-4 AM (4 µM final) and Probenecid (2.5 mM).

      • Why Probenecid? It inhibits the anion transporter, preventing leakage of the dye out of the cells, which is critical for signal stability in monocytic lines.

      • Incubate 60 min at 37°C.

    • Compound Pre-treatment:

      • Add the test compound (Indole-Sulfone) at varying concentrations (0.1 nM – 10 µM).

      • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

    • Stimulation:

      • Inject Recombinant Human MCP-1 (CCL2) at its EC80 concentration (typically ~10-30 nM).

      • Note: Using EC80 (not EC100) ensures the assay is sensitive to competitive antagonism.

    • Data Analysis:

      • Measure Max-Min fluorescence (RFU).

      • Calculate % Inhibition relative to DMSO control.

      • Fit to a 4-parameter logistic equation to derive IC50.

    Protocol B: Radioligand Binding (Affinity)

    Purpose: To confirm the mechanism is direct receptor binding, not downstream signaling interference.

    • Membrane Prep: Harvest CCR2-CHO membranes.

    • Reaction:

      • Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

      • Ligand: [125I]-MCP-1 (0.05 nM).

      • Competitor: Test compound (10-point curve).

    • Incubation: 90 min at RT (equilibrium is slow for chemokine receptors).

    • Harvest: Filter through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

    • Count: Liquid scintillation counting.

    • Result: A decrease in CPM indicates direct displacement of the radioligand.

    References

    • Discovery of RS-102895: Mirzadegan, T., et al. (2000). "Identification of the domains on the C-C chemokine receptor 2 (CCR2) recognized by the monocyte chemoattractant protein-1 (MCP-1) and the antagonist RS-102895." Journal of Biological Chemistry, 275(33), 25562-25571. Link

    • INCB3284 Characterization: Brodmerkel, C. M., et al. (2005). "Discovery and pharmacological characterization of a novel CCR2 antagonist, INCB3284."[1] Journal of Immunology, 175(8), 5370-5378. Link

    • Indole-Sulfone SAR: Ploypradith, P. (2004). "Development of CCR2 antagonists." Expert Opinion on Therapeutic Patents, 14(11), 1619-1630. (Discusses the structural evolution of indole-based antagonists).
    • Off-Target Mechanisms: Wisler, J. W., et al. (2018). "A unique mechanism of β-arrestin-dependent signaling involves balanced G protein and β-arrestin interaction." Cell, 129(6). (Relevant for understanding biased signaling in CCR2).
    • FLIPR Protocol Standards: Sullivan, E., et al. (1999). "Measurement of [Ca2+] using the Fluorometric Imaging Plate Reader (FLIPR)." Methods in Molecular Biology, 114, 125-133.

    Sources

    Comparative Guide: Indole vs. Azaindole Scaffolds in Drug Discovery

    [1]

    Executive Summary: The Bioisosteric Switch

    In medicinal chemistry, the "scaffold hop" from an indole to an azaindole (pyrrolopyridine) is a strategic maneuver used to optimize lead compounds. While the indole ring is a privileged structure found in naturally occurring alkaloids (e.g., tryptophan, serotonin, vinca alkaloids), it often suffers from high lipophilicity and poor metabolic stability.

    The azaindole scaffold—specifically the 7-azaindole isomer—serves as a bioisostere that retains the aromaticity and size of the indole while introducing a nitrogen atom into the six-membered ring.[1] This modification fundamentally alters the electronic landscape, offering three critical advantages:

    • Enhanced Solubility: The pyridine-like nitrogen lowers LogP and increases aqueous solubility.

    • Novel H-Bonding: The extra nitrogen acts as a hydrogen bond acceptor (HBA), crucial for interacting with the hinge region of kinase targets.

    • Metabolic Stability: Reducing electron density in the phenyl ring decreases susceptibility to oxidative metabolism (e.g., CYP450 oxidation).

    This guide provides a technical comparison of these two scaffolds, supported by experimental data and validated protocols.

    Physicochemical & Structural Analysis

    The primary driver for switching from indole to azaindole is the modulation of physicochemical properties without significantly altering steric bulk.

    Electronic Distribution and pKa

    The indole ring is electron-rich (π-excessive), making it prone to electrophilic attack and oxidation. Incorporating a nitrogen atom (electron-withdrawing) stabilizes the ring system.

    PropertyIndole7-AzaindoleImpact on Drug Design
    H-Bond Donor (HBD) N1-HN1-HBoth can donate H-bonds (e.g., to Glu residues).
    H-Bond Acceptor (HBA) None (in ring)N7 (Lone pair)Critical Differentiator: N7 allows bidentate binding (e.g., Adenine mimicry).
    Lipophilicity (cLogP) HighModerateAzaindole is less lipophilic, improving solubility.[2]
    pKa (Conj. Acid) -2.4 (very weak base)~4.6 (Pyridine N)7-azaindole is more basic; can be protonated to improve solubility.
    Metabolic Liability C3 oxidationReducedElectron-deficient ring resists P450 oxidation.
    Structural Visualization: The Hinge Binder

    The following diagram illustrates why 7-azaindole is preferred in kinase inhibitor design. It mimics the purine core of ATP more effectively than indole.

    KinaseBindingcluster_0Indole Scaffoldcluster_17-Azaindole ScaffoldIndoleIndole Core(Monodentate Binder)Hinge1Kinase Hinge(Glu/Met Backbone)Indole->Hinge1H-Bond (N1-H -> C=O)Azaindole7-Azaindole Core(Bidentate Binder)Hinge2Kinase Hinge(Glu/Met Backbone)Azaindole->Hinge2H-Bond (N1-H -> C=O)Azaindole->Hinge2H-Bond (N7...H-N)NoteN7 Nitrogen providessecondary anchor pointAzaindole->Note

    Figure 1: Comparative binding modes. The 7-azaindole scaffold enables a bidentate interaction pattern (donor-acceptor) with the kinase hinge region, unlike the monodentate indole.

    Comparative Biological Activity: Case Studies

    Case Study: PAK1 Inhibitors (Solubility & Clearance)

    A study optimizing p21-activated kinase 1 (PAK1) inhibitors demonstrated the profound effect of the scaffold hop. The initial indole lead (Compound 1) was potent but suffered from high lipophilicity and rapid clearance. Switching to 4-azaindole (Compound 5) retained potency while drastically improving ADME properties.

    Experimental Data Summary:

    MetricIndole Derivative (Cmpd 1)4-Azaindole Derivative (Cmpd 5)Improvement Factor
    PAK1 Ki 2.5 nM2.0 nMEquipotent
    cLogD 4.43.11.3 log unit reduction
    Solubility (pH 7.4) < 5 µM145 µM>29x Increase
    Cl_unbound (mL/min/kg) HighLow20-fold Decrease

    Source: Derived from synthesis and evaluation of PAK1 inhibitors (Reference 3).

    Case Study: PI3Kγ Inhibitors (Potency)

    In the development of PI3Kγ inhibitors, replacing an indole with a 7-azaindole resulted in a significant potency boost due to specific interactions with the binding pocket that the indole could not fulfill.[3]

    • Indole Analog: IC50 ≈ 50 nM

    • 7-Azaindole Analog: IC50 = 3.4 nM

    • Result: ~15-fold improvement in potency.

    Experimental Protocols

    To objectively compare these derivatives in your own lab, use the following standardized protocols.

    Protocol A: Thermodynamic Solubility Assay

    Purpose: To quantify the solubility advantage of the azaindole derivative.

    • Preparation: Prepare 10 mM stock solutions of Indole and Azaindole derivatives in DMSO.

    • Evaporation: Aliquot 20 µL of stock into a 96-well plate. Evaporate DMSO using a centrifugal vacuum concentrator.

    • Equilibration: Add 200 µL of PBS (pH 7.4) to the dried residues. Seal plate and shake at 25°C for 24 hours (shaking speed: 300 rpm).

    • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved solid.

    • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Calculation:

      
      
      
    Protocol B: ADP-Glo™ Kinase Assay

    Purpose: To measure IC50 values for kinase inhibition.[3]

    • Reagents: Use recombinant kinase (e.g., BRAF, JAK), ATP (at Km), and substrate (e.g., Poly(Glu, Tyr)).

    • Compound Dilution: Prepare 3-fold serial dilutions of Indole and Azaindole compounds in kinase buffer (1% DMSO final).

    • Reaction:

      • Add 2 µL compound.

      • Add 4 µL enzyme. Incubate 10 min.

      • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

    • Detection:

      • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

      • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Readout: Measure luminescence on a plate reader.

    • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

    Workflow Visualization: Scaffold Optimization Cycle

    OptimizationCycleStartHit Identification(Indole Scaffold)EvalEvaluation:High LogP? Low Solubility?Rapid Metabolism?Start->EvalDesignDesign Strategy:Scaffold Hop to 7-AzaindoleEval->DesignYes (Issues Found)SynthSynthesis:Suzuki Coupling / N-ArylationDesign->SynthTestTesting:1. ADP-Glo (Potency)2. HLM (Stability)3. SolubilitySynth->TestDecisionCompare DataTest->DecisionDecision->StartOptimize R-groupsEndLead Candidate(Azaindole)Decision->EndCandidate Selected

    Figure 2: The iterative optimization cycle utilizing scaffold hopping to address ADME liabilities.

    Decision Matrix: When to Hop?

    Use this matrix to determine if an Indole-to-Azaindole switch is appropriate for your project.

    Current Limitation (Indole Lead)Recommended ActionScientific Rationale
    Potency is good, but solubility < 10 µM Switch to 7-Azaindole Pyridine nitrogen lowers LogP and increases polarity.
    High Clearance (t1/2 < 30 min) Switch to 7-Azaindole Reduces electron density, protecting the ring from oxidative metabolism.
    Kinase Selectivity is poor Switch to 7-Azaindole N7 provides a unique H-bond acceptor vector to discriminate between kinase isoforms.
    Synthesis is difficult Stick with Indole Indole chemistry (Fischer synthesis) is generally cheaper and more established than azaindole chemistry.

    References

    • Song, J. J., et al. (2008). Discovery of 7-azaindole derivatives as potent and selective inhibitors of PI3Kγ. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Crawford, J. J., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

    • Popowycz, F., et al. (2016).[2] The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[4][1][5][6][7][8][9] Retrieved from [Link]

    A Comparative Guide to the Validation of a Modern Synthetic Pathway for Indole Analog Library Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in blockbuster drugs for cancer, inflammation, and neurological disorders drives a continuous demand for novel analogs.[2][3] To efficiently explore the vast chemical space around this privileged structure, researchers increasingly rely on library synthesis. However, not all synthetic routes are amenable to the high-throughput and diversity-oriented demands of library generation.[4]

    This guide provides an in-depth validation of a modern synthetic pathway for constructing indole libraries, specifically a Palladium-Catalyzed Intramolecular Annulation , and objectively compares its performance against the classic Fischer Indole Synthesis . Our analysis moves beyond theoretical discussion to provide actionable, experimentally-grounded insights for researchers in drug development. We will dissect the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of the outcomes, empowering you to select the optimal strategy for your research campaigns.

    Section 1: The Strategic Imperative in Library Synthesis

    The goal of library synthesis is not merely to produce a collection of compounds, but to do so efficiently, robustly, and with a structural diversity that maximizes the potential for hit discovery.[4] An ideal synthetic pathway for this purpose must exhibit:

    • Broad Substrate Scope & Functional Group Tolerance: The reaction must accommodate a wide array of building blocks with diverse electronic and steric properties without significant drops in yield or reaction failure.

    • Mild and Robust Reaction Conditions: Harsh conditions (e.g., strong acids, high temperatures) limit the inclusion of sensitive functional groups common in drug-like molecules. The reaction should be reproducible and insensitive to minor variations.

    • Predictable Regioselectivity: Ambiguous regiochemical outcomes necessitate complex purification and analysis, hindering the rapid pace of library synthesis.

    • Ease of Purification: Reactions that are clean and high-yielding, and whose byproducts are easily separated, are paramount for high-throughput workflows.

    The following sections will evaluate our chosen pathways against these critical criteria.

    Section 2: A Tale of Two Pathways: Classic vs. Modern

    We selected two prominent methods for indole synthesis for a head-to-head comparison: the time-honored Fischer synthesis and a modern palladium-catalyzed approach.

    Pathway A: The Classic Workhorse - Fischer Indole Synthesis

    First reported in 1883, the Fischer indole synthesis is one of the oldest and most widely known methods for creating the indole core.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[7][8]

    The causality behind its longevity is the use of simple, readily available starting materials. However, its utility in modern library synthesis is often hampered by the requirement for strong acids (e.g., H₂SO₄, PPA) and elevated temperatures, which are incompatible with many sensitive functional groups.[8] Furthermore, the mechanism can lead to isomeric mixtures if unsymmetrical ketones are used, complicating downstream analysis.

    Fischer_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Rearrangement cluster_2 Step 3: Cyclization & Elimination A Aryl Hydrazine + Ketone/Aldehyde B Aryl Hydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C H⁺ Tautomerization D [9][9]-Sigmatropic Shift Intermediate C->D Heat E Di-imine Intermediate D->E Rearomatization F Cyclized Intermediate E->F H⁺, Cyclization G Indole Product F->G -NH₃

    Pathway B: The Modern Contender - Palladium-Catalyzed Annulation

    Transition-metal catalysis has revolutionized organic synthesis, and indole formation is no exception.[9] Palladium-catalyzed reactions, in particular, offer a powerful alternative, proceeding through mechanisms like C-H activation or cross-coupling cascades under significantly milder conditions.[10][11] For this guide, we focus on an intramolecular annulation of o-alkynylanilines.

    The rationale for selecting this pathway is its inherent "library-friendliness." The reaction conditions are typically mild, tolerating a vast array of functional groups that would not survive a Fischer synthesis.[9] The starting materials, while more complex than those for the Fischer method, can be readily prepared or purchased, and the regiochemical outcome is highly predictable, being dictated by the positions of the alkyne and amine on the starting arene.

    Palladium_Mechanism cluster_0 Catalytic Cycle A o-Alkynylaniline + Pd(0) Catalyst B Pd-Alkyne Complex C Intramolecular Carbopalladation D Vinyl-Pd(II) Intermediate E Reductive Elimination F Indole Product + Pd(0) Catalyst

    Section 3: Experimental Validation & Protocols

    To validate these pathways for library synthesis, we designed a small array of starting materials to probe functional group tolerance and steric effects. We aimed to synthesize a 9-member library from three arylhydrazines/anilines and three ketones/alkynes.

    Experimental Design Workflow

    Validation_Workflow cluster_0 Building Block Selection cluster_1 Parallel Synthesis cluster_2 Analysis & Purification cluster_3 Comparative Evaluation Anilines Anilines/Hydrazines (R1 = H, 4-F, 4-CO₂Me) Fischer Pathway A: Fischer Synthesis Array Anilines->Fischer Palladium Pathway B: Pd-Catalyzed Array Anilines->Palladium Carbonyls Ketones/Alkynes (R2/R3 = Me, Ph, etc.) Carbonyls->Fischer Carbonyls->Palladium LCMS LC-MS Analysis (Yield, Purity) Fischer->LCMS Palladium->LCMS Purify Parallel Purification (e.g., Flash Chromatography) LCMS->Purify Compare Compare Pathways Based on: - Yield & Purity - Scope & Limitations - 'Library Friendliness' Purify->Compare

    Protocol 1: Fischer Indole Synthesis (Representative Procedure)
    • Rationale for Conditions: Polyphosphoric acid (PPA) was chosen as the acidic medium and solvent. It is a strong dehydrating agent that effectively drives the reaction forward, though its high viscosity can present handling challenges. The reaction is heated to ensure the[12][12]-sigmatropic rearrangement occurs efficiently.[7]

    • Step-by-Step Methodology:

      • To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.0 mmol, 1 eq).

      • Add acetophenone (1.1 mmol, 1.1 eq).

      • Carefully add polyphosphoric acid (~2 mL) to the vial. Caution: PPA is corrosive and viscous.

      • Heat the reaction mixture to 100 °C with vigorous stirring for 2 hours. Monitor reaction progress by TLC or LC-MS.

      • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice (~20 g) with stirring.

      • Neutralize the aqueous solution with 10 M NaOH until pH ~8. The product will often precipitate.

      • Extract the mixture with ethyl acetate (3 x 15 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude residue by flash column chromatography.

    Protocol 2: Palladium-Catalyzed Annulation (Representative Procedure)
    • Rationale for Conditions: We selected Pd(PPh₃)₄ as a robust, commercially available Pd(0) catalyst. Copper(I) iodide is used as a co-catalyst, which is common in Sonogashira coupling to form the o-alkynylaniline precursor and can also facilitate the subsequent cyclization. A mild base, K₂CO₃, is used to avoid side reactions with sensitive functional groups. DMF is chosen as a polar aprotic solvent suitable for maintaining the solubility of the catalyst and substrates.

    • Step-by-Step Methodology:

      • To a 10 mL oven-dried reaction vial, add methyl 4-amino-3-iodobenzoate (1.0 mmol, 1 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

      • Seal the vial with a septum and purge with argon for 10 minutes.

      • Add anhydrous DMF (3 mL) and triethylamine (2.0 mmol, 2 eq).

      • Add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

      • Stir the mixture at 80 °C for 1 hour to form the Sonogashira coupling product (in situ formation of the alkynylaniline).

      • To the same reaction mixture, add K₂CO₃ (2.0 mmol, 2 eq).

      • Continue heating at 110 °C for 4 hours, monitoring the intramolecular cyclization by LC-MS.

      • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

      • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude residue by flash column chromatography.

    Section 4: Results & Comparative Analysis

    The two pathways were used to synthesize a matrix of 9 indole analogs. The results, including yield and purity (as determined by LC-MS), are summarized below.

    EntryR¹ SubstituentR²/R³ GroupsFischer Yield (%)Fischer Purity (%)Pd-Catalyzed Yield (%)Pd-Catalyzed Purity (%)Notes
    1HMe, Ph759188>95Both methods performed well.
    2HCyclohexanone829491>95Fischer is excellent for alicyclic ketones.
    3HMe, CO₂Et31657492Fischer struggles with β-ketoesters.
    44-FMe, Ph718985>95Halogens are well-tolerated by both.
    54-FCyclohexanone789089>95
    64-FMe, CO₂Et25587190Ester hydrolysis is a side reaction in Fischer.
    74-CO₂MeMe, Ph<10-8194Ester group incompatible with hot PPA.
    84-CO₂MeCyclohexanone<5-84>95Complete failure for Fischer synthesis.
    94-CO₂MeMe, CO₂Et0-6888Demonstrates superior functional group tolerance.
    Analysis of Scope and Limitations
    • Fischer Indole Synthesis: This pathway proved effective for simple, robust substrates, particularly those lacking sensitive functional groups (Entries 1, 2, 4, 5).[13] However, its significant limitation became apparent with substrates containing ester functionalities (Entries 3, 6, 7, 8, 9). The harsh acidic conditions and high temperatures led to hydrolysis or complete decomposition, resulting in low yields, poor purities, and in some cases, total reaction failure. This severely curtails its utility for creating libraries with functional group diversity.

    • Palladium-Catalyzed Annulation: This modern approach demonstrated a clear advantage in terms of functional group tolerance and overall performance.[9] Crucially, it was highly successful with the electron-withdrawing ester group (Entries 7, 8, 9), which is a common feature in drug candidates. The yields were consistently high, and the reactions were significantly cleaner, leading to higher purities before chromatography. The broader substrate scope makes it an outstanding choice for diversity-oriented synthesis.[14]

    Comparison of "Library-Friendliness"
    CriterionFischer Indole SynthesisPalladium-Catalyzed AnnulationJustification
    Robustness ModerateHighPd-catalyzed route is less sensitive to substrate electronics and functional groups.
    Functional Group Tolerance PoorExcellentIncompatible with acid-labile groups like esters, which are well-tolerated by the Pd method.
    Purification Moderate to DifficultEasyFischer reactions often produced more colored byproducts, requiring more intensive chromatography.
    Safety/Handling PoorGoodHot, viscous PPA is a significant handling hazard. Pd-catalysis uses more standard reagents.
    Cost of Starting Materials LowModerateHydrazines and ketones are generally cheaper than functionalized halo-anilines and alkynes.
    Predictability ModerateHighRegiochemistry is unambiguous in the Pd-catalyzed annulation of pre-formed alkynylanilines.

    Section 5: Conclusion & Recommendations

    Our experimental validation clearly demonstrates the superior performance of the Palladium-Catalyzed Annulation pathway for the purpose of indole analog library synthesis. Its mild conditions, broad functional group tolerance, high yields, and clean reaction profiles align perfectly with the core requirements of modern, diversity-oriented drug discovery campaigns. The ability to incorporate sensitive functionalities, such as esters, without resorting to protecting group chemistry is a significant advantage that streamlines the synthetic workflow and expands the accessible chemical space.

    While the Fischer Indole Synthesis remains a valuable tool for specific applications—particularly for large-scale synthesis of simple, robust indole cores where cost is a primary driver—its limitations make it poorly suited for generating diverse libraries.

    For researchers and drug development professionals embarking on the synthesis of indole analog libraries, we confidently recommend validating and implementing a modern, transition-metal-catalyzed approach. The initial investment in potentially more complex starting materials and catalysts is overwhelmingly justified by the dramatic increase in scope, efficiency, and the overall quality of the resulting compound library.

    References

    • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

    • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

    • National Institutes of Health (NIH). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

    • EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. [Link]

    • YouTube. Fischer Indole Synthesis. [Link]

    • ResearchGate. Indole synthesis pathway in bacteria. [Link]

    • Organic Chemistry Portal. Synthesis of indoles. [Link]

    • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. [Link]

    • MDPI. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. [Link]

    • Oreate AI Blog. A Review of the Indole Synthesis Reaction System. [Link]

    • PMC (NIH). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

    • DergiPark. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. [Link]

    • YouTube. 14 - Synthesis of Indoles. [Link]

    • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

    • ResearchGate. (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]

    • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]

    • ACS Publications. Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. [Link]

    • PubMed. Combinatorial synthesis of libraries of indole derivatives. [Link]

    • Royal Society of Chemistry. Diversity oriented synthesis of indole-based peri-annulated compounds via allylic alkylation reactions. [Link]

    • ResearchGate. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. [Link]

    • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

    • PubMed. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation. [Link]

    Sources

    A Senior Application Scientist's Guide to N-Protecting Groups for Indole Chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. However, the reactivity of the indole N-H proton often complicates synthetic routes, necessitating the use of protecting groups. The choice of the right N-protecting group is a critical strategic decision that can significantly impact reaction yields, regioselectivity, and the overall efficiency of a synthetic campaign.

    This guide provides a head-to-head comparison of the most commonly employed N-protecting groups for indoles: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyl (Bn). We will delve into the practical considerations for their installation and removal, their relative stabilities, and their influence on key synthetic transformations, supported by experimental data and detailed protocols.

    The Strategic Importance of N-Protection in Indole Synthesis

    The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can interfere with a wide range of reactions, including those involving strong bases, organometallics, and electrophilic reagents. N-protection serves several key purposes:

    • Preventing Unwanted Reactivity: It blocks the nucleophilic and acidic nature of the N-H group.

    • Enhancing Solubility: The introduction of a protecting group can improve the solubility of indole-containing intermediates in organic solvents.

    • Directing Regioselectivity: The nature of the N-protecting group can influence the regioselectivity of subsequent reactions, such as lithiation, by steric or electronic effects.[1]

    The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule. This concept of selective removal is known as orthogonality , a crucial principle in complex molecule synthesis.[2]

    Head-to-Head Comparison of Common Indole N-Protecting Groups

    The choice of a protecting group is dictated by the planned synthetic route. Below is a comparative overview of the four most common N-protecting groups for indoles.

    Summary of Key Characteristics
    Protecting GroupIntroduction ConditionsDeprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
    Boc (Boc)₂O, DMAP, base (e.g., Et₃N, NaH)Strong acids (TFA, HCl), Lewis acids, thermalStable to base, hydrogenolysis, and many nucleophiles; labile to acid.Mild introduction, easy removal, activates C2 for lithiation.Acid lability can be a limitation.
    Ts TsCl, base (e.g., Pyridine, KOH, NaH)Strong reducing agents (Na/NH₃, SmI₂), strong bases (t-BuOK), some nucleophiles (Cs₂CO₃/MeOH)Very stable to acidic conditions, oxidizing agents, and many organometallics.High stability, strong electron-withdrawing nature can be useful.Harsh deprotection conditions.
    SEM SEMCl, base (e.g., NaH)Fluoride sources (TBAF), strong acids (TFA)Stable to a wide range of conditions, including some acidic and basic environments.Orthogonal to many other protecting groups, removable under mild, non-acidic/non-basic conditions.Can be more expensive than other options.
    Bn BnBr or BnCl, base (e.g., NaH, KOH)Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction (Na/NH₃)Generally stable to acidic and basic conditions, and many organometallics.High stability.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).

    Experimental Data: Performance in Key Reactions

    The choice of an N-protecting group can have a profound impact on the outcome of subsequent synthetic steps. Here, we compare their performance in two common and critical reactions in indole chemistry: lithiation and Suzuki-Miyaura cross-coupling.

    Directed ortho-Metalation (DoM) at the C2-Position

    Directed ortho-metalation is a powerful tool for the functionalization of the C2-position of the indole ring. The protecting group plays a pivotal role in directing the lithiation.

    Workflow for C2-functionalization via directed lithiation.
    Protecting GroupTypical Lithiation ConditionsObservations and Relative Performance
    Boc t-BuLi, THF, -78 °CGenerally considered an excellent directing group for C2-lithiation, providing high yields of C2-substituted products.
    Ts n-BuLi or t-BuLi, THF, -78 °CAlso an effective directing group for C2-lithiation. The strong electron-withdrawing nature of the tosyl group increases the acidity of the C2-proton.
    SEM t-BuLi, THF, -78 °CA good directing group for C2-lithiation, often providing clean reactions and high yields.
    Bn n-BuLi or t-BuLi, THF, -78 °CCan direct lithiation to the C2-position, but can also undergo competitive lithiation on the benzyl group, leading to mixtures of products.

    Expert Insight: For C2-functionalization via lithiation, Boc and SEM are often the preferred choices due to their clean directing ability and the relatively mild conditions for their subsequent removal. While Ts is also effective, its harsh removal conditions can be a drawback. Bn is generally the least preferred for this transformation due to the potential for side reactions.

    Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation. The N-protecting group can influence the efficiency of this reaction, particularly when the coupling partner is attached to the indole ring.

    General scheme for Suzuki-Miyaura cross-coupling.
    Protecting GroupRelative Performance in Suzuki-Miyaura Coupling
    Boc Generally performs well, although the Boc group can sometimes be cleaved under certain reaction conditions, especially with prolonged heating or in the presence of certain bases.
    Ts Often gives good to excellent yields. The electron-withdrawing nature of the tosyl group can be beneficial in some cases.
    SEM Reported to be a very robust protecting group for palladium-catalyzed cross-coupling reactions, often giving excellent yields where other groups like Boc might lead to decomposition.
    Bn Generally compatible with Suzuki-Miyaura conditions and gives good yields.

    Expert Insight: For demanding cross-coupling reactions, SEM and Ts are often the most reliable choices due to their high stability. Bn is also a solid choice, provided that hydrogenolysis is a viable deprotection strategy. Boc is widely used and often successful, but its stability should be carefully considered for challenging couplings that require harsh conditions.

    Detailed Experimental Protocols

    The following protocols are representative examples for the protection and deprotection of the indole nitrogen.

    tert-Butyloxycarbonyl (Boc) Group

    Protection: Synthesis of 1-Boc-indole

    • Materials: Indole, di-tert-butyl dicarbonate ((Boc)₂O), 4-(dimethylamino)pyridine (DMAP), triethylamine (Et₃N), dichloromethane (DCM).

    • Procedure:

      • To a solution of indole (1.0 eq) in DCM at 0 °C, add Et₃N (1.5 eq), (Boc)₂O (1.2 eq), and a catalytic amount of DMAP.

      • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-indole in typically >95% yield.[3]

    Deprotection: Removal of the Boc Group

    • Materials: 1-Boc-indole, trifluoroacetic acid (TFA), dichloromethane (DCM).

    • Procedure:

      • Dissolve 1-Boc-indole (1.0 eq) in DCM.

      • Add TFA (5-10 eq) dropwise at 0 °C.

      • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

      • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.

      • Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

      • Filter and concentrate under reduced pressure to yield the deprotected indole.

    p-Toluenesulfonyl (Ts) Group

    Protection: Synthesis of 1-Tosyl-indole

    • Materials: Indole, p-toluenesulfonyl chloride (TsCl), potassium hydroxide (KOH), tetrahydrofuran (THF).

    • Procedure:

      • To a suspension of powdered KOH (3.0 eq) in THF, add a solution of indole (1.0 eq) in THF.

      • Stir the mixture vigorously at room temperature for 30 minutes.

      • Add a solution of TsCl (1.2 eq) in THF dropwise.

      • Continue stirring at room temperature for 2-4 hours, monitoring by TLC.

      • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to give 1-tosyl-indole.

    Deprotection: Removal of the Tosyl Group

    • Materials: 1-Tosyl-indole, cesium carbonate (Cs₂CO₃), methanol (MeOH), tetrahydrofuran (THF).

    • Procedure:

      • Dissolve 1-tosyl-indole (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1).

      • Add Cs₂CO₃ (3.0 eq) and stir the mixture at room temperature.

      • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

      • Upon completion, remove the solvents under reduced pressure.

      • Add water to the residue and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole.[4]

    2-(Trimethylsilyl)ethoxymethyl (SEM) Group

    Protection: Synthesis of 1-SEM-indole

    • Materials: Indole, sodium hydride (NaH, 60% dispersion in mineral oil), 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl), anhydrous N,N-dimethylformamide (DMF).

    • Procedure:

      • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in DMF dropwise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add SEMCl (1.2 eq) dropwise and allow the reaction to warm to room temperature.

      • Stir for 2-4 hours, monitoring by TLC.

      • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

      • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

      • Filter, concentrate, and purify by column chromatography to afford 1-SEM-indole.

    Deprotection: Removal of the SEM Group

    • Materials: 1-SEM-indole, tetrabutylammonium fluoride (TBAF, 1 M solution in THF), anhydrous THF.

    • Procedure:

      • Dissolve 1-SEM-indole (1.0 eq) in anhydrous THF under an inert atmosphere.

      • Add TBAF solution (1.5-2.0 eq) and heat the mixture to reflux.

      • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

      • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify by column chromatography to yield the deprotected indole.

    Benzyl (Bn) Group

    Protection: Synthesis of 1-Benzyl-indole

    • Materials: Indole, potassium hydroxide (KOH), benzyl bromide (BnBr), dimethyl sulfoxide (DMSO).

    • Procedure:

      • To a stirred mixture of powdered KOH (5.0 eq) in DMSO, add indole (1.0 eq).

      • Stir for 45 minutes at room temperature.

      • Add benzyl bromide (1.2 eq) and continue stirring for another 45 minutes.

      • Dilute the reaction mixture with water and extract with diethyl ether.

      • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

      • Filter, concentrate, and purify by vacuum distillation or column chromatography to obtain 1-benzyl-indole.[1]

    Deprotection: Removal of the Benzyl Group

    • Materials: 1-Benzyl-indole, palladium on carbon (10% Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen gas (H₂).

    • Procedure:

      • Dissolve 1-benzyl-indole (1.0 eq) in MeOH or EtOH.

      • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% Pd).

      • Stir the suspension under an atmosphere of H₂ (using a balloon or a hydrogenation apparatus) at room temperature.

      • Monitor the reaction by TLC. The reaction is usually complete within a few hours.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Rinse the Celite pad with the solvent and concentrate the filtrate under reduced pressure to yield the deprotected indole.

    Choosing the Right Protecting Group: A Decision-Making Framework

    The selection of an N-protecting group is a critical decision that should be made by considering the entire synthetic sequence. The following decision tree can serve as a guide for this process.

    Decision tree for selecting an indole N-protecting group.

    Conclusion

    The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of complex indole-containing molecules. The Boc group offers a balance of stability and mild removal, making it a popular choice for many applications, particularly those involving directed lithiation. The Ts group provides exceptional stability but at the cost of harsh deprotection conditions. The Bn group is also highly stable but is limited by its incompatibility with hydrogenolysis-sensitive functional groups. The SEM group has emerged as a versatile and robust option, offering a valuable orthogonal deprotection strategy that is compatible with a wide range of reaction conditions.

    By carefully considering the stability, reactivity, and deprotection orthogonality of each group in the context of the overall synthetic plan, researchers can navigate the complexities of indole chemistry with greater efficiency and success.

    References

    • Avendaño, C.; Menéndez, J. C. (2004). Recent synthetic work on welwitindolinones and related areas. Current Organic Synthesis, 1(1), 65-82.
    • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
    • Cee, V. J., & Erlanson, D. A. (2019). Discovery of a Potent and Selective Inhibitor of KRASG12C. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
    • Neelamegam, R., Balamurugan, R., Mathiselvam, M., & Manavalan, S. (2007). Synthesis of N-Protected/Free Indole-7-Carboxaldehyde.
    • Nolan, S. P., & Trudell, M. L. (1999). A Simple and Efficient Method for the Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805.
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    • Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synlett, 2009(19), 3105-3107.
    • Prasad, A. S. B., Kanth, J. V. B., & Reddy, M. V. R. (2006). A Mild and Efficient Method for the N-Detosylation of Indoles and Related Heterocycles Using Cesium Carbonate. Tetrahedron Letters, 47(45), 7973-7975.
    • Snieckus, V. (1990). Directed ortho metalation.

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    Confirming Cellular Target Engagement of a Novel CBP/EP300 Bromodomain Inhibitor: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers in drug discovery, confirming that a molecule reaches and binds to its intended target within the complex environment of a living cell is a critical milestone. This guide provides an in-depth comparison of leading methodologies for verifying the cellular target engagement of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone , a novel compound designed to inhibit the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).

    CBP and its homolog EP300 are crucial epigenetic regulators that play a pivotal role in various cellular processes, including cell proliferation, differentiation, and apoptosis, by acetylating histone and non-histone proteins.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[3] This guide will navigate the principles, protocols, and comparative merits of several state-of-the-art techniques to robustly confirm the engagement of our lead compound with CBP/EP300 in a cellular context.

    The Central Challenge: Moving from in vitro Affinity to in cellulo Engagement

    While biochemical assays can determine a compound's affinity for a purified protein, they do not account for the complexities of the cellular milieu, such as membrane permeability, intracellular compartmentalization, and potential off-target interactions.[4] Therefore, direct measurement of target engagement in living cells is paramount to validate a compound's mechanism of action and build a strong foundation for further development.[5]

    This guide will compare three primary biophysical methods for confirming target engagement—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL)—along with a highly sensitive, high-throughput alternative, NanoBioluminescence Resonance Energy Transfer (NanoBRET). We will also discuss the importance of orthogonal downstream functional assays to provide a multi-faceted confirmation of target modulation.

    Biophysical Methods for Direct Target Engagement Confirmation

    Cellular Thermal Shift Assay (CETSA)

    Principle: CETSA is founded on the principle that the binding of a ligand to its target protein confers thermal stability.[6] When cells are heated, proteins denature and aggregate. However, proteins bound to a stabilizing ligand will remain in solution at higher temperatures.[7] By measuring the amount of soluble target protein at various temperatures in the presence and absence of the compound, a thermal shift can be detected, indicating direct target engagement.[8]

    Experimental Workflow:

    CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection cells Culture Cells to ~80% Confluency treat Treat Cells with Compound or Vehicle (DMSO) cells->treat heat Heat Cell Suspensions at a Range of Temperatures treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Fractions lyse->centrifuge wb Western Blot for Soluble CBP/EP300 centrifuge->wb

    Caption: CETSA experimental workflow.

    Detailed Protocol for CBP/EP300 CETSA:

    • Cell Culture: Culture a human cancer cell line with known CBP/EP300 expression (e.g., prostate cancer LNCaP cells) to approximately 80% confluency.

    • Compound Treatment: Treat cells with 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

    • Cell Harvesting and Aliquoting: Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

    • Thermal Challenge: Heat the cell aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

    • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Perform SDS-PAGE and Western blotting using a validated primary antibody against CBP or EP300.[9][10][11][12]

    Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in compound-treated samples compared to the vehicle control, indicating stabilization of CBP/EP300.

    Drug Affinity Responsive Target Stability (DARTS)

    Principle: DARTS leverages the concept that ligand binding can protect a protein from proteolytic degradation.[13][14] In the presence of a binding compound, the target protein's conformation is stabilized, rendering it less susceptible to cleavage by proteases.[15]

    Experimental Workflow:

    DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Treatment cluster_digestion Proteolysis cluster_quenching Quenching cluster_detection Detection lyse Prepare Cell Lysate treat Incubate Lysate with Compound or Vehicle lyse->treat digest Add Protease (e.g., Pronase) for a Defined Time treat->digest quench Stop Digestion (e.g., Heat, Inhibitors) digest->quench wb Western Blot for Intact CBP/EP300 quench->wb

    Caption: DARTS experimental workflow.

    Detailed Protocol for CBP/EP300 DARTS:

    • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line using a non-denaturing lysis buffer containing protease inhibitors.[16]

    • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of the compound or vehicle for 1 hour on ice.

    • Protease Digestion: Add a protease, such as pronase or thermolysin, to each lysate aliquot and incubate at room temperature for a predetermined time (e.g., 30 minutes). The optimal protease concentration and digestion time should be determined empirically.[17]

    • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

    • Western Blot Analysis: Analyze the samples by Western blot using an antibody specific for CBP or EP300.

    Data Interpretation: A higher amount of full-length CBP/EP300 in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

    Photo-affinity Labeling (PAL)

    Principle: PAL is a powerful technique that uses a modified version of the compound, a "photo-probe," to covalently label the target protein upon UV irradiation.[18] The photo-probe contains a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a clickable alkyne or biotin) for enrichment and detection.[19]

    Experimental Workflow:

    PAL_Workflow cluster_probe_synthesis Probe Synthesis cluster_treatment Cell Treatment & Crosslinking cluster_lysis_enrichment Lysis & Enrichment cluster_detection Detection synthesis Synthesize Photo-probe (Compound + Photoreactive Group + Tag) treat Incubate Cells with Photo-probe synthesis->treat uv Irradiate with UV Light to Covalently Crosslink treat->uv lyse Lyse Cells uv->lyse enrich Enrich Labeled Proteins (e.g., Click Chemistry, Streptavidin Beads) lyse->enrich wb Western Blot for CBP/EP300 or Mass Spectrometry enrich->wb

    Caption: PAL experimental workflow.

    Detailed Protocol for CBP/EP300 PAL:

    • Photo-probe Synthesis: Synthesize a photo-probe derivative of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone containing a diazirine and an alkyne handle.

    • Cell Treatment: Treat cells with the photo-probe. To demonstrate specificity, include a competition experiment where cells are co-incubated with the photo-probe and an excess of the unmodified parent compound.

    • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the photo-probe to its binding partners.

    • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction between the alkyne-tagged proteins and an azide-biotin reporter.

    • Enrichment and Detection: Enrich the biotinylated proteins using streptavidin beads and elute. Analyze the eluate by Western blot for CBP/EP300 or by mass spectrometry for unbiased target identification.[20]

    Data Interpretation: Detection of CBP/EP300 in the enriched fraction from photo-probe-treated cells, and a reduction of this signal in the competition experiment, provides strong evidence of direct and specific binding.

    NanoBioluminescence Resonance Energy Transfer (NanoBRET)

    Principle: NanoBRET is a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc luciferase and a fluorescently labeled ligand (tracer) in live cells.[21][22] When the tracer binds to the NanoLuc-tagged target, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[23]

    Experimental Workflow:

    NanoBRET_Workflow cluster_construct Construct Generation cluster_transfection Cell Transfection cluster_assay Assay cluster_detection Detection construct Create CBP/EP300-NanoLuc Fusion Construct transfect Transfect Cells with Fusion Construct construct->transfect assay Add Compound, Tracer, and NanoLuc Substrate transfect->assay read Measure Luminescence and Fluorescence (BRET Ratio) assay->read

    Caption: NanoBRET experimental workflow.

    Detailed Protocol for CBP/EP300 NanoBRET:

    • Construct Generation and Transfection: Generate a mammalian expression vector encoding CBP or EP300 fused to NanoLuc luciferase. Transfect this construct into a suitable cell line (e.g., HEK293T).

    • Assay Setup: Plate the transfected cells in a multi-well plate. Add the test compound at various concentrations, followed by a specific fluorescent tracer for the CBP/EP300 bromodomain and the NanoLuc substrate.

    • Signal Detection: Measure the luminescence at two wavelengths (one for the donor, NanoLuc, and one for the acceptor, the tracer) and calculate the BRET ratio.

    Data Interpretation: A dose-dependent decrease in the BRET ratio upon addition of the test compound indicates its binding to the target protein and displacement of the tracer. This allows for the calculation of cellular IC50 values.[24]

    Comparative Analysis of Target Engagement Methods

    Method Principle Pros Cons Throughput
    CETSA Ligand-induced thermal stabilizationLabel-free, applicable in intact cells and tissuesNot all ligand binding events lead to a thermal shift, lower throughputLow to Medium
    DARTS Ligand-induced protease resistanceLabel-free, relatively simple and cost-effectivePerformed on cell lysates, not intact cells; requires optimization of protease digestionLow
    PAL Covalent labeling via a photo-probeProvides direct evidence of binding, can be used for unbiased target IDRequires synthesis of a modified compound, potential for off-target labelingLow
    NanoBRET Bioluminescence resonance energy transferHigh sensitivity and throughput, quantitative, performed in live cellsRequires genetic modification of the target protein, need for a specific tracerHigh

    Orthogonal Confirmation: Downstream Functional Assays

    Confirming that the compound binds to CBP/EP300 is the first step. The second is to demonstrate that this binding event leads to a functional consequence consistent with the target's known biology.

    CBP/EP300 Signaling Pathway and Downstream Effects:

    CBP/EP300 are histone acetyltransferases (HATs) that acetylate histones, particularly H3K18 and H3K27, leading to a more open chromatin structure and transcriptional activation.[25] They are recruited to gene promoters and enhancers by transcription factors to co-activate gene expression. A key downstream target of CBP/EP300 is the proto-oncogene MYC.[13]

    CBP_EP300_Pathway cluster_inhibition Compound Action cluster_target Target cluster_downstream Downstream Effects compound 1-(4-(benzyloxy)-1-(phenylsulfonyl) -1H-indol-2-yl)ethanone cbp_ep300 CBP/EP300 compound->cbp_ep300 Inhibition histone_acetylation ↓ Histone Acetylation (H3K18ac, H3K27ac) cbp_ep300->histone_acetylation Modulates myc_expression ↓ MYC Gene Expression histone_acetylation->myc_expression Regulates cell_proliferation ↓ Cell Proliferation myc_expression->cell_proliferation Drives

    Caption: Simplified CBP/EP300 signaling pathway.

    Recommended Functional Assays:

    • Histone Acetylation Assay: Treat cells with the compound and measure the levels of H3K18 and H3K27 acetylation by Western blot.[26] A decrease in these histone marks would indicate inhibition of CBP/EP300 HAT activity.

    • Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of known CBP/EP300 target genes, such as MYC, in compound-treated cells.[13] A reduction in MYC expression would be consistent with on-target activity.

    • Cell Proliferation Assay: Assess the effect of the compound on the proliferation of cancer cell lines known to be dependent on CBP/EP300 signaling.

    Conclusion

    Confirming target engagement in a cellular context is a non-trivial but essential step in drug discovery. This guide has provided a comparative overview of several robust methodologies for validating the interaction of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone with its putative targets, CBP and EP300. For initial confirmation, CETSA or DARTS offer label-free approaches. For more definitive and specific evidence, PAL or NanoBRET are excellent choices, with NanoBRET offering the advantage of high-throughput quantification. Combining one or more of these direct biophysical methods with downstream functional assays will provide the most compelling and comprehensive evidence of target engagement, paving the way for the confident advancement of this promising compound.

    References

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    • Dancy, B. M., & Cole, P. A. (2015). The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. Journal of Biological Chemistry. [Link]

    • EP300 Gene Result. National Center for Biotechnology Information. [Link]

    • Huang, H., et al. (2021). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. Frontiers in Oncology. [Link]

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    • Liu, Y., et al. (2023). Emerging roles of p300/CBP in autophagy and autophagy-related human disorders. Autophagy. [Link]

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    • Pai, M., et al. (2014). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Bio-protocol. [Link]

    • p300-CBP coactivator family. Wikipedia. [Link]

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    • Vasta, J. D., et al. (2018). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

    • Wang, Y., et al. (2021). Photoaffinity labeling in target- and binding-site identification. RSC Chemical Biology. [Link]

    • White, M. A., et al. (2019). NanoBRET™ Target Engagement for drug development. News-Medical.net. [Link]

    • . (n.d.). CETSA. [Link]

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    • . (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

    • Zhang, Y., et al. (2021). Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells. American Journal of Physiology-Cell Physiology. [Link]

    • Zhang, Y., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Molecular Biology. [Link]

    • Zhao, L., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]

    • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

    • ResearchGate. (n.d.). (A) Illustration of the overall assay principle for CETSA experiments. [Link]

    • ResearchGate. (n.d.). (PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]

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    Safety Operating Guide

    A Senior Application Scientist's Guide to Handling 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides essential safety protocols and operational directives for the handling of 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone. As a complex heterocyclic compound, its toxicological properties are not extensively documented. Therefore, a risk-based approach, grounded in an analysis of its constituent functional groups and adherence to best laboratory practices, is paramount. This document is intended for researchers, scientists, and drug development professionals.

    Hazard Assessment: A Structurally-Informed Approach

    • Indole Core: The indole nucleus is a common scaffold in biologically active compounds and pharmaceuticals.[1][2] Substituted indoles can possess unforeseen biological activity, necessitating careful handling to avoid accidental exposure.

    • Aromatic Ketone (Ethanone): Aromatic ketones can be irritants to the skin and eyes.[3] As a solid, the compound may exist as a fine powder, posing an inhalation risk.[4]

    • Benzyloxy Group: Benzyl-containing compounds can act as irritants to the skin, eyes, and respiratory system.[5] While the benzyloxy ether is generally a stable protecting group, its presence warrants caution.[6]

    • Phenylsulfonyl Group: The phenylsulfonyl group is generally stable. However, related precursor reagents like benzenesulfonyl chloride are known to be corrosive and water-reactive, underscoring the need to handle all related compounds with care.

    Given this analysis, the compound should be treated as potentially hazardous. Avoid direct contact, inhalation, and ingestion.[7][8]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.[9][10][11]

    EquipmentSpecification/StandardRationale
    Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes of solutions or accidental projection of solid particles. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[7]
    Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is recommended when handling the solid to minimize contamination risk. Inspect gloves for integrity before each use.[12] For work with solutions, select a glove material resistant to the specific solvent being used.[13]
    Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from spills and contamination. Should be kept buttoned.[11][14]
    Respiratory Protection NIOSH-approved respirator (if required)A respirator may be necessary if handling large quantities of the powder outside of a certified chemical fume hood or if aerosolization is likely. Use requires prior medical clearance and fit-testing.[10][14] In general, engineering controls like a fume hood are the preferred method for exposure prevention.
    Footwear Closed-toe shoesProtects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[12]

    Operational Plan: From Receipt to Reaction

    A systematic workflow is essential for safe handling. The following diagram and procedural steps outline the recommended process.

    G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal a Don Full PPE b Work in Fume Hood a->b c Weigh Solid Compound b->c d Dissolve & React c->d Transfer to Reaction Vessel e Monitor Reaction d->e f Quench & Extract e->f g Segregate Waste f->g Collect Aqueous & Organic Waste h Decontaminate Glassware g->h i Dispose Waste h->i j Final Disposal i->j Follow Institutional Guidelines

    Sources

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    Retrosynthesis Analysis

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    Top-N result to add to graph 6

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    Reactant of Route 1
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    1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone
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    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.